molecular formula C5H12S B1361377 Ethyl propyl sulfide CAS No. 4110-50-3

Ethyl propyl sulfide

Cat. No.: B1361377
CAS No.: 4110-50-3
M. Wt: 104.22 g/mol
InChI Key: ZDDDFDQTSXYYSE-UHFFFAOYSA-N
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Description

Ethyl propyl sulfide (CAS 4110-50-3) is an asymmetrical alkyl sulfide, also classified as a thioether, with the molecular formula C5H12S and a molecular weight of 104.21 g/mol. This compound is a colorless to almost colorless clear liquid at room temperature and should be stored in a cool, dark place. Key physical properties include a boiling point of approximately 117-118°C, a density of about 0.84 g/mL, and a refractive index of 1.440-1.446 at 20°C. It is highly flammable with a flash point as low as 19°C (66°F). As a sulfur-based compound, this compound is characterized by its nucleophilicity. The sulfur atom in thioethers is more polarizable than oxygen in analogous ethers, making these compounds excellent nucleophiles in SN2 reactions and capable of undergoing alkylation to form sulfonium salts. This reactivity is fundamental to its value in synthetic organic chemistry and materials science research. Furthermore, sulfides can be oxidized to form sulfoxides and then sulfones, providing a pathway for synthesizing more complex molecules. In applied research, this compound is primarily utilized in the flavor and fragrance industry. Its organoleptic properties lead to its use as a flavoring agent in various food categories, such as dairy products, processed fruits, confectionery, and alcoholic beverages, with typical usage levels ranging from 0.1 to 2.0 mg/kg. The compound is also a subject of study in biochemical and pharmacological research. Structural analogs of alkyl sulfides, such as the compounds DRDE-07, DRDE-30, and DRDE-35, have been investigated for their cytoprotective efficacy, demonstrating the potential of sulfide derivatives in mitigating toxicity induced by agents like sulfur mustard. Dietary organosulfides, which share structural features with this compound, are also researched as hydrogen sulfide (H2S) donors, a mechanism implicated in potential cardioprotective effects. This product is offered with a purity of >96.0% (GC). Researchers should handle it with care, as it is highly flammable and can cause skin and serious eye irritation. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfanylpropane
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InChI

InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDDFDQTSXYYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041958
Record name Ethyl propyl sulfide
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Molecular Weight

104.22 g/mol
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CAS No.

4110-50-3
Record name Ethyl propyl sulfide
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Foundational & Exploratory

Ethyl propyl sulfide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Propyl Sulfide (B99878): Chemical Properties and Structure

Introduction

Ethyl propyl sulfide, a thioether with the chemical formula C₅H₁₂S, is a volatile organic compound of interest in various scientific and industrial fields.[1] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic pungent odor.[1][2] It is an asymmetrical thioether, featuring a sulfur atom bonded to an ethyl and a propyl group.[1] This structural asymmetry influences its physical properties and chemical reactivity. The compound is soluble in organic solvents and has limited solubility in water.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 1-(Ethylthio)propane[1][3]
Synonyms Ethyl n-propyl sulfide, 3-Thiahexane[1][2][3][4]
CAS Number 4110-50-3[1][3]
Molecular Formula C₅H₁₂S[1][3][4]
Molecular Weight 104.214 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point -117 °C[1][4]
Boiling Point 119 °C[4]
Vapor Pressure 18.83 mmHg[1]
SMILES CCCSCC[1][4]
InChIKey ZDDDFDQTSXYYSE-UHFFFAOYSA-N[3][4]

Molecular Structure and Reactivity

The structure of this compound is characterized by a central sulfur atom bonded to an ethyl and a propyl group.[1] The sulfur atom possesses two lone pairs of electrons, which contribute to the molecule's nucleophilic character.[1] This makes it more nucleophilic than its ether analog due to the higher polarizability of sulfur compared to oxygen.[1] The carbon-sulfur bond length is approximately 1.81 Å.[1]

Molecular structure of this compound.

Typical reactions of this compound include:

  • Oxidation: It can be oxidized to form ethyl propyl sulfoxide (B87167) and further to ethyl propyl sulfone using oxidizing agents like hydrogen peroxide.[1]

  • Alkylation: As a nucleophile, it reacts with alkyl halides to form sulfonium (B1226848) salts.[1]

G cluster_oxidation Oxidation Pathway This compound This compound Ethyl Propyl Sulfoxide Ethyl Propyl Sulfoxide This compound->Ethyl Propyl Sulfoxide [O] Ethyl Propyl Sulfone Ethyl Propyl Sulfone Ethyl Propyl Sulfoxide->Ethyl Propyl Sulfone [O] G start Start deprotonation Deprotonate Propanethiol with NaOH start->deprotonation substitution React with Ethyl Bromide deprotonation->substitution wash Aqueous Workup substitution->wash dry Dry Organic Layer wash->dry distill Purify by Distillation dry->distill end This compound distill->end

References

Physical and chemical properties of ethyl propyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propyl Sulfide (B99878)

Introduction

Ethyl propyl sulfide, systematically named 1-(ethylsulfanyl)propane, is an organic thioether with the chemical formula C₅H₁₂S.[1] It is a colorless liquid characterized by a distinct odor.[1][2] This compound, also known as 3-thiahexane, consists of a sulfur atom bonded to an ethyl group and a propyl group.[1][3][4] With a molecular weight of approximately 104.22 g/mol , it finds applications as a flavoring agent in the food industry and as an intermediate in various organic syntheses.[1][3][5] This technical guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization, aimed at researchers and professionals in the fields of chemistry and drug development.

Physical Properties

This compound is a volatile and flammable liquid.[1] Its physical characteristics are largely dictated by its moderate-length alkyl chains and the central sulfur atom, which influences its polarity and intermolecular forces. While the sulfur atom introduces some polarity, the compound has limited solubility in water but is soluble in common organic solvents.[2]

Table 1: Key Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₂S[1][3][5]
Molecular Weight 104.22 g/mol [1][3][5]
CAS Number 4110-50-3[1][3][5]
Appearance Colorless clear liquid[1][2][6]
Odor Characteristic, garlic-like[1][2]
Boiling Point 115 - 120.2 °C[3][4][7][8]
Melting Point -117 °C[4][7]
Density 0.833 - 0.843 g/cm³ at 20-25°C[3][4]
Refractive Index (n_D) 1.440 - 1.446 at 20°C
Flash Point 18.9 °C (66.0 °F)[3][4]
Vapor Pressure 18.8 mmHg at 25°C[1]
Solubility Limited in water; Soluble in organic solvents[2]
LogP (Octanol/Water) 2.1 - 2.15[4][5]

Chemical Properties and Reactivity

As a thioether, this compound exhibits reactivity centered on the lone pairs of electrons on the sulfur atom, making it a nucleophile.[1] Its key reactions involve oxidation of the sulfur center and alkylation to form sulfonium (B1226848) salts.

Key Reactions
  • Oxidation : this compound can be oxidized to form ethyl propyl sulfoxide (B87167) or further to ethyl propyl sulfone.[1] Mild oxidizing agents like hydrogen peroxide typically yield the sulfoxide, while stronger agents are required for the sulfone.[1]

  • Nucleophilic Substitution (Alkylation) : The sulfur atom can act as a nucleophile, reacting with alkyl halides to produce trialkylsulfonium salts.[1] This reaction is analogous to the alkylation of amines.[1]

  • Complexation with Metals : Thioethers are known to be soft ligands that can coordinate with various transition metals.

Synthesis

A common and straightforward method for synthesizing this compound is through the Williamson ether synthesis-analog for thioethers, which involves the alkylation of a thiol.[1]

  • Alkylation of Thiolate : The most prevalent laboratory synthesis involves the reaction of propanethiol with an ethyl halide (like ethyl bromide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an Sₙ2 reaction.[1]

  • Direct Sulfidation : Industrial-scale synthesis can involve the direct reaction of ethylene (B1197577) and propane (B168953) with sulfur at elevated temperatures.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following table summarizes its key spectroscopic features.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 104. Characteristic fragmentation patterns for alkyl sulfides are observed.[9][10]
Infrared (IR) Spectroscopy C-H stretching: ~2850-2960 cm⁻¹.C-S stretching: ~570-730 cm⁻¹ (in the fingerprint region).[5][9][11]
¹H NMR Spectroscopy Exhibits characteristic signals for the ethyl and propyl groups, typically in the δ 0.9-2.7 ppm range.[5][9]
¹³C NMR Spectroscopy Shows five distinct signals corresponding to the five unique carbon atoms in the molecule.[9][11]

Safety and Hazards

This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor.[5][12]

  • GHS Hazard Statements : H225 (Highly Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

  • Precautionary Measures : Handle in a well-ventilated area, away from heat, sparks, and open flames.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[12]

  • First Aid : In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13]

Experimental Protocols

Synthesis of this compound via Thiol Alkylation

This protocol describes the synthesis of this compound from 1-propanethiol (B107717) and ethyl bromide.

  • Materials : 1-propanethiol, ethyl bromide, sodium hydroxide (B78521) (NaOH), ethanol (B145695), diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄), distilled water.

  • Methodology :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium hydroxide in ethanol.

    • Cool the solution in an ice bath and slowly add one equivalent of 1-propanethiol dropwise with continuous stirring.

    • After the addition is complete, allow the mixture to stir for 15 minutes to ensure the complete formation of the sodium propanethiolate salt.

    • Add a slight excess (1.1 equivalents) of ethyl bromide to the flask.

    • Remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Determination of Refractive Index

This protocol outlines the measurement of the refractive index using an Abbe refractometer.

  • Equipment : Abbe refractometer, constant temperature water bath, Pasteur pipette, lint-free tissues, calibration standard (e.g., distilled water).

  • Methodology :

    • Turn on the refractometer and the attached light source. Ensure the circulating water bath is set to the desired temperature (e.g., 20.0 °C).

    • Calibrate the instrument using a standard of known refractive index, such as distilled water.

    • Open the prism of the refractometer and clean the surfaces of both the measuring and illuminating prisms with a suitable solvent (e.g., ethanol) and a lint-free tissue.

    • Using a clean Pasteur pipette, place 2-3 drops of the this compound sample onto the surface of the measuring prism.

    • Close the prisms firmly.

    • Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view.

    • If a color fringe is visible, adjust the dispersion compensator until a sharp, black-and-white dividing line is obtained.

    • Align this dividing line exactly with the crosshairs in the eyepiece.

    • Read the refractive index value from the scale. Record the value along with the measurement temperature.

Visualizations

References

An In-depth Technical Guide to the Synthesis of Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl propyl sulfide (B99878) (C₅H₁₂S), a volatile organic compound with applications in the food industry as a flavoring agent and as a chemical intermediate in organic synthesis.[1] This document details the core synthetic methodologies, including reaction mechanisms, experimental protocols, and relevant physicochemical data to support research and development activities.

Physicochemical and Spectroscopic Data of Ethyl Propyl Sulfide

A summary of key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized product.

PropertyValueReference
Molecular Formula C₅H₁₂S--INVALID-LINK--
Molecular Weight 104.22 g/mol --INVALID-LINK--
CAS Number 4110-50-3--INVALID-LINK--
Appearance Colorless clear liquidThe Good Scents Company
Boiling Point 118-119 °C at 760 mmHgThe Good Scents Company, Stenutz
Melting Point -117 °CStenutz
Specific Gravity 0.836 - 0.842 @ 25 °CThe Good Scents Company
Refractive Index 1.440 - 1.446 @ 20 °CThe Good Scents Company
Vapor Pressure 18.8 mmHg @ 25 °CThe Good Scents Company
Flash Point 18.89 °C (66.00 °F) TCCThe Good Scents Company
Solubility Soluble in alcohol; 1028 mg/L in water @ 25 °C (estimated)The Good Scents Company
¹H NMR Available--INVALID-LINK--
¹³C NMR Available--INVALID-LINK--
Mass Spectrum (GC-MS) Available--INVALID-LINK--
IR Spectrum (FTIR) Available (Capillary Cell: Neat)--INVALID-LINK--
Raman Spectrum Available--INVALID-LINK--

Synthesis Pathways and Mechanisms

The synthesis of this compound is primarily achieved through two effective methods: the Williamson ether synthesis analog (alkylation of a thiol) and the Thiol-Ene Reaction (hydrothiolation of an alkene).

Williamson-Type Synthesis: Alkylation of 1-Propanethiol (B107717)

This is a widely used and robust method for the preparation of asymmetrical sulfides.[1] The reaction proceeds via an Sₙ2 mechanism, where a thiolate anion, a potent nucleophile, attacks an electrophilic carbon of an alkyl halide, displacing the halide and forming the thioether.

Mechanism:

  • Deprotonation of Thiol: 1-Propanethiol is deprotonated by a strong base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the highly nucleophilic sodium propanethiolate.

  • Nucleophilic Attack: The propanethiolate anion then attacks the ethyl halide (e.g., ethyl bromide) in a backside attack, leading to the formation of this compound and a sodium halide salt as a byproduct.

Williamson_Synthesis CH3CH2CH2SH CH₃CH₂CH₂SH (1-Propanethiol) Thiolate CH₃CH₂CH₂S⁻Na⁺ (Sodium Propanethiolate) CH3CH2CH2SH->Thiolate + Base Base Base (e.g., NaOH) CH3CH2Br CH₃CH₂Br (Ethyl Bromide) Product CH₃CH₂CH₂SCH₂CH₃ (this compound) CH3CH2Br->Product Thiolate->Product + CH₃CH₂Br (Sₙ2 reaction) Byproduct NaBr

Figure 1: Williamson-type synthesis of this compound.

Experimental Protocol (Representative):

This protocol is adapted from a similar procedure for the synthesis of n-propyl sulfide and is expected to yield good results for this compound.[2]

  • Materials:

    • 1-Propanethiol

    • Sodium Hydroxide (or Sodium Ethoxide)

    • Ethyl Bromide

    • Absolute Ethanol (B145695)

    • 25% Aqueous Sodium Chloride Solution

    • Anhydrous Sodium Sulfate

    • Petroleum Ether (b.p. 25-45 °C)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add 1-propanethiol dropwise with stirring to form sodium propanethiolate.

    • Following the formation of the thiolate, add ethyl bromide dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for several hours (typically 2-8 hours).

    • After cooling to room temperature, pour the mixture into a separatory funnel containing a 25% aqueous sodium chloride solution.

    • Separate the upper oily layer containing the crude this compound.

    • Extract the aqueous layer with several portions of petroleum ether.

    • Combine the organic layer and the petroleum ether extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and distill the solvent.

    • The crude this compound is then purified by fractional distillation.

Quantitative Data (Expected):

ParameterValue
Yield 65-85% (based on analogous syntheses)[2]
Reaction Time 2-8 hours
Temperature Reflux temperature of ethanol
Thiol-Ene Reaction: Free-Radical Addition of 1-Propanethiol to Ethene

The thiol-ene reaction is a powerful and atom-economical method for the formation of carbon-sulfur bonds.[3] It typically proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol across the double bond of the alkene.

Mechanism:

  • Initiation: A radical initiator (e.g., AIBN or UV light) abstracts a hydrogen atom from 1-propanethiol to generate a propylthiyl radical.

  • Propagation:

    • The propylthiyl radical adds to a molecule of ethene, forming a carbon-centered radical intermediate.

    • This carbon radical then abstracts a hydrogen atom from another molecule of 1-propanethiol, yielding the this compound product and regenerating a propylthiyl radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Thiol_Ene_Reaction CH3CH2CH2SH CH₃CH₂CH₂SH (1-Propanethiol) ThiylRadical CH₃CH₂CH₂S• (Propylthiyl Radical) CH3CH2CH2SH->ThiylRadical + Initiator CH2CH2 CH₂=CH₂ (Ethene) Initiator Initiator (e.g., UV light, AIBN) CarbonRadical CH₃CH₂CH₂SCH₂CH₂• ThiylRadical->CarbonRadical + CH₂=CH₂ Product CH₃CH₂CH₂SCH₂CH₃ (this compound) CarbonRadical->Product + CH₃CH₂CH₂SH Product->ThiylRadical regenerates

Figure 2: Thiol-ene reaction for the synthesis of this compound.

Experimental Protocol (Representative):

This is a general procedure for the free-radical addition of a thiol to an alkene.

  • Materials:

    • 1-Propanethiol

    • Ethene

    • Radical Initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source

    • An appropriate solvent (if not performed neat)

  • Procedure:

    • In a suitable reaction vessel (e.g., a quartz tube for photochemical initiation or a flask for thermal initiation), combine 1-propanethiol and the solvent (if used).

    • If using a chemical initiator like AIBN, add it to the mixture.

    • Introduce ethene gas into the reaction mixture. This can be done by bubbling the gas through the solution or by maintaining an ethene atmosphere.

    • Initiate the reaction by either heating the mixture (for thermal initiators) or exposing it to UV radiation.

    • Allow the reaction to proceed for a specified time.

    • After the reaction is complete, remove any unreacted ethene and solvent.

    • The crude product can then be purified by distillation.

Quantitative Data (Expected):

ParameterValue
Yield Generally high, often >90%
Reaction Time Varies with initiation method and scale
Temperature Dependent on the initiator used

Conclusion

Both the Williamson-type synthesis and the thiol-ene reaction offer effective and reliable pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale of production, and the specific experimental conditions accessible. The Williamson-type synthesis is a classic and well-understood method, while the thiol-ene reaction represents a more modern, atom-economical "click chemistry" approach. For both pathways, careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound.

References

Spectroscopic Analysis of Ethyl Propyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl propyl sulfide (B99878) (C₅H₁₂S) is a simple thioether with applications in flavor and fragrance chemistry, as well as being a model compound for studying the properties of organosulfur compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in various scientific and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of ethyl propyl sulfide, complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the different sets of equivalent protons in the ethyl and propyl chains.

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons (Structure)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃-CH₂-S-~1.25Triplet~7.4
-CH₂-S-CH₂-~2.50Quartet~7.4
-S-CH₂-CH₂-~2.48Triplet~7.3
-CH₂-CH₂-CH₃~1.59Sextet~7.3
-CH₂-CH₃~0.99Triplet~7.4

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

1.2. ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon (Structure)Predicted Chemical Shift (δ, ppm)
C H₃-CH₂-S-~15.0
CH₃-C H₂-S-~26.0
-S-C H₂-CH₂-~34.0
-CH₂-C H₂-CH₃~23.0
-CH₂-C H₃~13.5

Note: These are predicted values and may differ from experimental results.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2][3] The solution should be homogeneous and free of any particulate matter.

  • Instrumentation : Place the NMR tube in the spectrometer's sample holder.

  • Data Acquisition :

    • Locking and Shimming : The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.[1]

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include the number of scans, spectral width, and relaxation delay.

    • ¹³C NMR : Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is usually required compared to ¹H NMR.[3]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_instrument Spectrometer cluster_analysis Data Acquisition & Processing cluster_output Output Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition FID Acquisition Spectrometer->Acquisition Processing Fourier Transform & Processing Acquisition->Processing Spectrum NMR Spectrum Processing->Spectrum Data Chemical Shifts, Multiplicities, Coupling Constants Spectrum->Data

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration Type
2850-3000C-H stretch (alkane)
1450-1470C-H bend (alkane)
1375-1385C-H bend (alkane, methyl)
600-800C-S stretch

Note: These are characteristic ranges and specific peak positions can vary.

2.1. Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, a neat spectrum is typically acquired.

  • Sample Preparation : A drop of pure this compound is placed between two salt plates (e.g., NaCl or KBr), forming a thin liquid film.[4][5][6] This is known as preparing a "neat" sample.[4][6]

  • Instrumentation : The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.

  • Data Acquisition : A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to remove interference from atmospheric water and carbon dioxide.

  • Data Analysis : The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

IR_Vibrations cluster_vibrations Key Vibrational Modes Molecule This compound (CH3CH2SCH2CH2CH3) CH_stretch C-H Stretch (2850-3000 cm⁻¹) Molecule->CH_stretch CH_bend C-H Bend (1375-1470 cm⁻¹) Molecule->CH_bend CS_stretch C-S Stretch (600-800 cm⁻¹) Molecule->CS_stretch

Key IR Vibrations of this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

3.1. Electron Ionization Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityProposed Fragment
104Moderate[CH₃CH₂SCH₂CH₂CH₃]⁺ (Molecular Ion)
75High[CH₃CH₂SCH₂]⁺ or [SCH₂CH₂CH₃]⁺
61Moderate[CH₃CH₂S]⁺
47High[CH₂SH]⁺
29High[CH₃CH₂]⁺

Source: NIST WebBook[7]

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a volatile liquid like this compound, often coupled with Gas Chromatography (GC-MS), is as follows:

  • Sample Introduction : A small amount of the sample is injected into the gas chromatograph. The GC separates the components of the sample, and the pure this compound is introduced into the mass spectrometer's ion source. For direct infusion, the sample is volatilized in a heated probe.[8]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[8][9]

  • Fragmentation : The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

MS_Fragmentation cluster_fragments Major Fragmentation Pathways M [CH3CH2SCH2CH2CH3]⁺ (m/z = 104) F1 [CH3CH2SCH2]⁺ (m/z = 75) M->F1 -C2H5 F2 [SCH2CH2CH3]⁺ (m/z = 75) M->F2 -CH3 F3 [CH3CH2S]⁺ (m/z = 61) M->F3 -C3H7 F5 [CH3CH2]⁺ (m/z = 29) M->F5 -SCH2CH2CH3 F4 [CH2SH]⁺ (m/z = 47) F1->F4 rearrangement F2->F4 rearrangement

Fragmentation of this compound in MS

References

The Natural Occurrence of Alkyl Sulfides in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the natural occurrence of short-chain alkyl sulfides, with a focus on propyl-containing sulfur compounds as representative examples, in various food products. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry, biosynthesis, and analysis of these potent aroma compounds. While the initial focus of this guide was ethyl propyl sulfide (B99878), a comprehensive literature review revealed a significant lack of specific data on the natural occurrence, biosynthesis, and quantitative analysis of this particular asymmetrical sulfide. Therefore, this guide will focus on closely related and well-documented propyl-containing sulfur compounds, such as dipropyl sulfide and its polysulfides, which are significant contributors to the flavor profiles of many foods, particularly those in the Allium genus.

Natural Occurrence and Quantitative Data

Volatile sulfur compounds (VSCs) are crucial to the characteristic aromas of many foods, including onions, garlic, leeks, and cheese. These compounds are typically present at very low concentrations, yet their low odor thresholds make them major contributors to the overall flavor profile. While specific data for ethyl propyl sulfide is scarce, research has quantified the presence of other propyl-containing sulfides in various foods. The following table summarizes the available quantitative data for representative propyl-containing sulfur compounds found in onions (Allium cepa).

CompoundFood MatrixConcentrationAnalytical MethodReference
Dipropyl disulfideOnion (Allium cepa)1.5 to 5.6 times higher in A. cornutum than A. cepa (relative abundance)HS-SPME-GC-MS[1]
Dipropyl disulfideOnion (Allium cepa)Major component (relative abundance)HS-SPME-GC-MS[2][3]
Dipropyl trisulfideOnion (Allium cepa)Major component (relative abundance)HS-SPME-GC-MS[1][2]
Methyl propyl disulfideOnion (Allium cepa)Increased after 24h of PEF treatmentHS-SPME-GC-MS[4]
Methyl propyl trisulfideOnion (Allium cepa)Increased after 24h of PEF treatmentHS-SPME-GC-MS[4]
PropanethiolOnion (Allium cepa)Highest concentration among VSCs 60 min after cuttingPTR-MS[5]

Note: The concentrations are often reported as relative abundance or peak area due to the challenges in obtaining pure analytical standards for all VSCs.

Biosynthesis and Formation Pathways

The formation of propyl-containing sulfur compounds in food can occur through two primary pathways: enzymatic biosynthesis in plants, particularly in the Allium genus, and thermal degradation of precursors during cooking.

Biosynthesis of S-propyl-L-cysteine Sulfoxide (B87167) (Propiin) in Allium spp.

The primary precursors to many volatile sulfur compounds in onions and related vegetables are S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The biosynthesis of the propyl-containing ACSO, S-propyl-L-cysteine sulfoxide (propiin), is believed to start from glutathione. While not all enzymes in this pathway have been fully characterized, the generally accepted sequence of reactions is depicted below.

Biosynthesis_of_Propiin Glutathione Glutathione gamma_Glu_S_propyl_Cys_Gly γ-Glutamyl-S-propyl-L-cysteinyl-glycine Glutathione->gamma_Glu_S_propyl_Cys_Gly S-Propylation (Enzyme unknown) gamma_Glu_S_propyl_Cys γ-Glutamyl-S-propyl-L-cysteine gamma_Glu_S_propyl_Cys_Gly->gamma_Glu_S_propyl_Cys γ-Glutamyl-cyclotransferase S_propyl_Cys S-Propyl-L-cysteine gamma_Glu_S_propyl_Cys->S_propyl_Cys γ-Glutamyl transpeptidase Propiin S-Propyl-L-cysteine sulfoxide (Propiin) S_propyl_Cys->Propiin Flavin-containing monooxygenase (FMO) Formation_of_Propyl_Sulfides cluster_thermal Thermal Pathway Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Intermediates Propyl sulfenic acid + Pyruvate + Ammonia Propiin->Intermediates Alliinase (upon cell damage) Propyl_sulfides Dipropyl disulfide Dipropyl trisulfide Propanethiol Propiin->Propyl_sulfides Direct thermal degradation S_propyl_Cys S-Propyl-L-cysteine Propiin->S_propyl_Cys Reduction Thiosulfinate Dipropyl thiosulfinate Intermediates->Thiosulfinate Condensation Thiosulfinate->Propyl_sulfides Rearrangement & Decomposition Thermal_degradation Thermal Degradation (Cooking) S_propyl_Cys->Propyl_sulfides Heating Experimental_Workflow Sample_Prep Sample Preparation (Cryo-grinding, Weighing, Internal Standard Addition) HS_SPME Headspace SPME (Equilibration, Extraction) Sample_Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification, Quantification) GC_MS->Data_Analysis

References

The Multifaceted Biological Activities of Simple Thioethers: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thioethers, organic compounds characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), represent a crucial structural motif in a vast array of biologically active molecules. Their unique physicochemical properties, including lipophilicity, hydrogen bonding capability, and the ability to engage in various non-covalent interactions, make them privileged scaffolds in medicinal chemistry. Thioether-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and cardioprotective effects. This technical guide provides an in-depth overview of the core biological activities of simple thioethers, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Antioxidant and Cytoprotective Activities

Simple thioethers are recognized for their potent antioxidant properties, which are often attributed to the ability of the sulfur atom to exist in various oxidation states, thereby enabling it to scavenge reactive oxygen species (ROS). This antioxidant capacity can directly protect cells from oxidative damage or indirectly influence cellular signaling pathways involved in the oxidative stress response.

Quantitative Antioxidant Activity Data

The antioxidant activity of several thioether derivatives has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric for comparison. Lower IC50 values indicate greater antioxidant potency.

Compound ClassSpecific Compound ExampleAssayIC50 Value (µM)Reference Cell Line/System
Catechol ThioethersCompound 8 ¹ABTS1.5 ± 0.1Chemical Assay
Catechol ThioethersCompound 15 ¹ABTS3.2 ± 0.2Chemical Assay
Diallyl Trisulfide (DATS)Diallyl TrisulfideDPPHNot specifiedChemical Assay
Thioether Furofuran Lignans2α-7f ²DPPH930Chemical Assay
Thioether Furofuran Lignans2β-7f ²DPPH200Chemical Assay

¹Data from a study on novel catechol thioethers with a methylene (B1212753) linker. Compound 8 contains a benzothiazole (B30560) fragment and a methylene linker, while compound 15 has the thioether group directly attached to the catechol ring.[1] ²Data from a study on thioether and ether furofuran lignans.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of compounds.

Principle:

The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectroscopic grade)

  • Test thioether compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Compounds: Dissolve the thioether compound and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol or ethanol. d. For the negative control, add 100 µL of DPPH solution and 100 µL of the solvent used for the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the negative control.

  • A_sample is the absorbance of the test compound.

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Thioether compounds can exert their cytoprotective effects not only by direct ROS scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Antioxidant_Pathway Nrf2-Mediated Antioxidant Response Thioether Simple Thioether Keap1 Keap1 Thioether->Keap1 Inactivation ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection Cellular Defense

Caption: Nrf2 activation by simple thioethers leading to cytoprotection.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some thioethers, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and subsequent protection of the cell from oxidative damage.[3]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Simple thioethers have been shown to modulate key inflammatory signaling pathways.

Signaling Pathway: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Aberrant activation of NF-κB is implicated in various inflammatory diseases. Some thioether-containing compounds have been found to inhibit this pathway.

NFkB_Inhibition_Pathway Inhibition of NF-κB Signaling by Thioethers Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation Thioether Simple Thioether Thioether->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release of NF-κB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB_nucleus->Inflammatory_Genes Gene Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Thioether-mediated inhibition of the NF-κB inflammatory pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Thioether compounds can interfere with this pathway at various levels, for instance, by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[4]

Anticancer Activity

The search for novel and effective anticancer agents is a continuous effort in drug discovery. A number of simple thioethers and their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer potential of thioether compounds is often evaluated by determining their IC50 values against a panel of cancer cell lines.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 Value (µM)
Pyrimidine ThioetherCompound 6LN229 (Glioblastoma)0.00188
Pyrimidine ThioetherCompound 6MT330 (Glioblastoma)0.00249
Thioether DerivativeCompound 77MG-63 (Osteosarcoma)0.98
Thiobarbiturate DerivativeNot specifiedProstate cancer10 - 15.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Test thioether compound

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the thioether compound and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways

The anticancer effects of thioethers can be mediated through their interference with crucial signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.

Anticancer_Signaling_Pathways Modulation of Pro-Survival Pathways by Thioethers cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation Pro_Survival Pro-Survival Proteins Akt->Pro_Survival Phosphorylation Apoptosis Apoptosis Pro_Survival->Apoptosis Thioether_PI3K Simple Thioether Thioether_PI3K->PI3K Inhibition Mitogen Mitogen Ras Ras Mitogen->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival Factors ERK->Proliferation Phosphorylation Proliferation->Apoptosis Thioether_MAPK Simple Thioether Thioether_MAPK->Raf Inhibition

Caption: Thioether-mediated inhibition of PI3K/Akt and MAPK signaling.

The PI3K/Akt pathway is a critical regulator of cell survival, and its aberrant activation is common in many cancers.[6][7] Similarly, the MAPK/ERK pathway plays a central role in cell proliferation.[8][9] Some thioether compounds can inhibit these pathways, for example, by interfering with the activity of key kinases like PI3K or Raf. This inhibition leads to a decrease in pro-survival signals and an increase in apoptosis in cancer cells.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Simple thioethers have emerged as a class of compounds with promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thioethers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)
Thiophene DerivativesCompound 4A. baumannii (Col-R)16
Thiophene DerivativesCompound 5A. baumannii (Col-R)16
Thiophene DerivativesCompound 8E. coli (Col-R)32
Thiourea DerivativesL4S. epidermidis-
Halobenzo[b]thiophenesCompound 19B. cereus128
Halobenzo[b]thiophenesCompound 19C. albicans128
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]

Principle:

A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that prevents growth.

Materials:

  • Test thioether compound

  • Standard antimicrobial agent (positive control)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the thioether compound and the standard antimicrobial in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agents in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the standardized microbial suspension. Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Cardioprotective Effects

Certain thioether compounds, notably diallyl trisulfide (DATS) from garlic, have demonstrated significant cardioprotective effects, offering potential therapeutic avenues for cardiovascular diseases.[12][13][14]

Signaling Pathway: DATS-Mediated Cardioprotection

The cardioprotective effects of DATS are attributed to its ability to modulate multiple signaling pathways, leading to reduced oxidative stress, inflammation, and apoptosis in cardiomyocytes.

DATS_Cardioprotection_Pathway Cardioprotective Signaling of Diallyl Trisulfide (DATS) DATS Diallyl Trisulfide (DATS) H2S H₂S Production DATS->H2S H₂S Donor AMPK AMPK DATS->AMPK Activation Nrf2_cardio Nrf2 DATS->Nrf2_cardio Activation Cardioprotection Cardioprotection H2S->Cardioprotection Multiple Effects Akt Akt AMPK->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition Anti_Apoptosis Anti-Apoptosis GSK3b->Anti_Apoptosis Inhibition of Apoptosis Antioxidant_Response Antioxidant Response Nrf2_cardio->Antioxidant_Response Gene Transcription Antioxidant_Response->Cardioprotection Anti_Apoptosis->Cardioprotection

Caption: Key signaling pathways involved in DATS-induced cardioprotection.

DATS is a known hydrogen sulfide (B99878) (H₂S) donor. H₂S is a gasotransmitter with established cardioprotective properties. Additionally, DATS can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[13] Activation of AMPK can subsequently lead to the activation of the pro-survival kinase Akt and the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-apoptotic kinase. Furthermore, DATS can activate the Nrf2 pathway, leading to an enhanced antioxidant response in cardiomyocytes.[15]

Simple thioethers represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antioxidant, anti-inflammatory, anticancer, antimicrobial, and cardioprotective agents underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further investigation into the therapeutic potential of this important class of molecules.

References

Ethyl propyl sulfide safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Ethyl Propyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl propyl sulfide, tailored for a technical audience. It includes a summary of physical and chemical properties, detailed hazard classifications, and recommended safety protocols. Due to the limited availability of specific quantitative toxicity and flammability data for this compound, information for structurally similar compounds is provided for reference, with the distinction clearly noted.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C5H12S[1]
Molecular Weight 104.22 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Pungent, garlic-like
Boiling Point 115-117 °C[2]
Melting Point -117 °C[2]
Flash Point 18.9 °C (closed cup)[3]
Density 0.843 g/cm³[2][3]
Vapor Pressure 18.8 mmHg at 25 °C
Solubility Insoluble in water; soluble in alcohol and ether.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure 3H335: May cause respiratory irritation[1]

Toxicology and Flammability Data

Table 3: Comparative Toxicity and Flammability Data

CompoundOral LD50 (rat)Inhalation LC50 (rat)LEL (%)UEL (%)
This compound Data not availableData not availableData not availableData not available
Diethyl Sulfide 3415 mg/kg[4][5]>17.9 mg/L (4h)[4][5]Data not availableData not available
Dipropyl Disulfide 2000 mg/kg[6]Data not availableData not availableData not available
Dimethyl Sulfide Data not availableData not available2.2[7]19.7[7]

Experimental Protocols

The safety data presented in Safety Data Sheets (SDS) are determined through standardized experimental protocols. Below are brief overviews of the methodologies for determining key safety parameters.

Flash Point Determination (ASTM D93)

The flash point of a volatile liquid is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[7] This method is suitable for liquids with a flash point between 40 °C and 370 °C.[7]

Methodology:

  • A sample of the substance is placed in a brass test cup.

  • The cup is heated at a slow, constant rate.

  • The sample is stirred to ensure uniform temperature distribution.

  • An ignition source is periodically directed into the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Acute Oral Toxicity (OECD Test Guideline 420)

The acute oral toxicity, often expressed as an LD50 value, is determined using the Fixed Dose Procedure outlined in OECD Test Guideline 420.[5][8][9] This method is designed to use fewer animals and cause less suffering compared to traditional methods.[8]

Methodology:

  • A "sighting study" is first conducted to determine an appropriate starting dose.[8][9]

  • Groups of animals, typically rats, are administered a single oral dose of the substance at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

  • The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[5]

  • The dose at which lethality is observed in a certain proportion of the animals is used to classify the substance's toxicity.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, a respirator with an organic vapor cartridge is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical and ventilation equipment.[8]

  • All equipment should be properly grounded to prevent static discharge.[8]

Handling Procedures
  • Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Use only non-sparking tools.[10]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[11]

  • Keep containers tightly closed.[10]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[11]

Emergency Procedures

First Aid Measures

In case of:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Use non-sparking tools.

Visual Guides

The following diagrams illustrate key safety workflows.

SafeHandlingWorkflow start Receiving storage Store in a cool, dry, well-ventilated, flammables-approved area away from ignition sources and incompatibles. start->storage ppe Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat storage->ppe handling Handle in a fume hood. Use non-sparking tools and grounded equipment. ppe->handling use Use in Experiment handling->use waste Collect waste in a labeled, sealed container. use->waste disposal Dispose of waste according to institutional and local regulations. waste->disposal

Caption: Workflow for the safe handling of this compound.

FirstAidProcedures exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Wash area with soap and water for at least 15 minutes. skin->skin_action eye_action Flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. eye->eye_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_action medical_attention Seek Immediate Medical Attention skin_action->medical_attention eye_action->medical_attention inhalation_action->medical_attention ingestion_action->medical_attention

Caption: First aid procedures for this compound exposure.

References

Thermal Stability and Decomposition of Ethyl Propyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of ethyl propyl sulfide (B99878) (C₂H₅SC₃H₇). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related dialkyl sulfides to present a detailed analysis of its expected thermal behavior. The guide covers probable decomposition pathways, predicted decomposition products, and methodologies for their analysis. This information is critical for researchers and professionals in drug development and chemical synthesis where understanding the thermal liability of sulfur-containing compounds is essential for safety, stability, and process optimization.

Introduction

Ethyl propyl sulfide is an asymmetrical thioether with applications in various chemical syntheses and as a flavoring agent. The presence of a sulfur atom and asymmetrical alkyl groups influences its chemical and physical properties, including its thermal stability. Understanding the behavior of this compound at elevated temperatures is crucial for predicting its shelf-life, defining safe handling and storage conditions, and controlling chemical reactions where it is used as a reagent or solvent. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts, making a thorough understanding of its decomposition profile a matter of practical and safety importance.

Thermal Stability of this compound

Table 1: Predicted Thermal Decomposition Data for this compound (Estimated based on Analogous Compounds)

ParameterEstimated Value/RangeAnalytical Technique
Decomposition Onset (T_onset)400 - 600 °CThermogravimetric Analysis (TGA)
Pyrolysis Temperature Range600 - 800 °CPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Thermal Decomposition Pathways and Products

The thermal decomposition of asymmetrical dialkyl sulfides is expected to proceed through a free-radical mechanism involving homolytic cleavage of the carbon-sulfur (C-S) bonds. The relative weakness of the C-S bond compared to C-C and C-H bonds makes it the most likely point of initial bond scission at high temperatures.

Based on studies of analogous compounds like ethyl methyl sulfide and diethyl sulfide, the primary decomposition pathways for this compound are proposed to be:

  • Pathway 1: Initial C-S Bond Cleavage

    • Homolytic cleavage of the ethyl-sulfur bond to form an ethyl radical and a propyl-thiyl radical.

    • Homolytic cleavage of the propyl-sulfur bond to form a propyl radical and an ethyl-thiyl radical.

  • Pathway 2: Hydrogen Abstraction

    • The initially formed radicals can abstract hydrogen atoms from intact this compound molecules or other radical species, leading to the formation of stable alkanes and new radicals.

  • Pathway 3: Radical Recombination and Disproportionation

    • Radicals can recombine to form a variety of larger molecules or undergo disproportionation to form alkenes and alkanes.

These pathways lead to a complex mixture of decomposition products.

Table 2: Predicted Thermal Decomposition Products of this compound

Product CategoryPredicted Compounds
AlkanesMethane, Ethane, Propane
AlkenesEthene (Ethylene), Propene (Propylene)
Sulfur CompoundsEthanethiol, Propanethiol, Hydrogen Sulfide, Diethyl Disulfide, Dipropyl Disulfide, Ethyl Propyl Disulfide, Thiophene
Other HydrocarbonsAcetylene, Higher alkanes and alkenes
Proposed Decomposition Mechanism

The following diagram illustrates the proposed free-radical decomposition mechanism for this compound.

DecompositionMechanism cluster_propagation Propagation cluster_termination Termination EPS This compound (CH3CH2SCH2CH2CH3) EthylRadical Ethyl Radical (•CH2CH3) EPS->EthylRadical C-S Cleavage PropylthiylRadical Propyl-thiyl Radical (•SCH2CH2CH3) EPS->PropylthiylRadical C-S Cleavage PropylRadical Propyl Radical (•CH2CH2CH3) EPS->PropylRadical C-S Cleavage EthylthiylRadical Ethyl-thiyl Radical (•SCH2CH3) EPS->EthylthiylRadical C-S Cleavage Heat High Temperature Heat->EPS Initiation H_Abstraction Hydrogen Abstraction EthylRadical->H_Abstraction Recombination Radical Recombination EthylRadical->Recombination Disproportionation Disproportionation EthylRadical->Disproportionation PropylthiylRadical->H_Abstraction PropylRadical->H_Abstraction PropylRadical->Recombination PropylRadical->Disproportionation EthylthiylRadical->H_Abstraction Products Decomposition Products (Alkanes, Alkenes, Thiols, H2S, etc.) H_Abstraction->Products Recombination->Products Disproportionation->Products

Caption: Proposed free-radical decomposition mechanism for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of this compound at a specific pyrolysis temperature.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

  • Sample Introduction: A small amount of liquid this compound is introduced into the pyrolysis chamber.

  • Pyrolysis: The sample is rapidly heated to a predetermined pyrolysis temperature (e.g., 700°C) in an inert atmosphere (helium) and held for a short period (e.g., 10-20 seconds).

  • Chromatographic Separation: The resulting decomposition products are swept by the carrier gas into the GC column. A non-polar or semi-polar capillary column is typically used to separate the various components of the complex mixture based on their boiling points and affinities for the stationary phase. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all the products.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST) and by analyzing their fragmentation patterns.

The following diagram illustrates a typical experimental workflow for Py-GC-MS analysis.

PyGCMS_Workflow Sample This compound Sample Pyrolyzer Pyrolysis Chamber (e.g., 700°C, He atmosphere) Sample->Pyrolyzer Introduction GC Gas Chromatograph (Capillary Column) Pyrolyzer->GC Transfer of Products MS Mass Spectrometer (Electron Ionization) GC->MS Elution of Separated Components Data Data Analysis (Library Matching, Interpretation) MS->Data Mass Spectra Acquisition Results Identified Decomposition Products Data->Results

Caption: Experimental workflow for Py-GC-MS analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its likely behavior can be formulated based on the well-documented pyrolysis of analogous dialkyl sulfides. The decomposition is predicted to initiate at high temperatures and proceed via a free-radical mechanism, yielding a complex mixture of smaller alkanes, alkenes, and a variety of sulfur-containing compounds. The experimental protocols outlined in this guide, employing TGA and Py-GC-MS, provide a clear framework for the empirical investigation of its thermal stability and decomposition products. For professionals in fields where this compound is utilized, this information is vital for ensuring safe handling, predicting potential degradation pathways, and controlling chemical processes involving this compound at elevated temperatures. Further experimental studies are warranted to provide precise quantitative data for this compound and to validate the proposed decomposition mechanisms.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl propyl sulfide (B99878). The primary synthetic route detailed is the nucleophilic substitution reaction between an ethyl halide (ethyl bromide or ethyl iodide) and 1-propanethiol (B107717). This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism and is a common and efficient method for the preparation of unsymmetrical thioethers. This guide includes a comparative analysis of the reactivity of different ethyl halides, detailed experimental procedures, purification methods, and characterization data for the final product.

Introduction

Ethyl propyl sulfide, also known as 1-(ethylthio)propane, is a thioether with applications in various fields, including its use as a flavoring agent and as an intermediate in organic synthesis. The synthesis of thioethers is a fundamental transformation in organic chemistry. A widely used and reliable method is the reaction of a thiol with an alkyl halide in the presence of a base.[1] The thiol is deprotonated by the base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The choice of the leaving group on the alkyl halide can significantly impact the reaction rate and yield, with iodide being a better leaving group than bromide.[4][5]

Data Presentation

The yield of this compound is dependent on the reactivity of the ethyl halide used. Due to iodide being a superior leaving group compared to bromide, ethyl iodide is expected to give a higher yield under identical reaction conditions. The C-I bond is weaker and more polarizable than the C-Br bond, facilitating a faster SN2 reaction.[4][5]

Ethyl HalideBaseSolventReaction Time (hours)Temperature (°C)Yield (%)
Ethyl BromideSodium Hydroxide (B78521)Ethanol (B145695)478 (reflux)~75-85
Ethyl IodideSodium HydroxideEthanol278 (reflux)>90

Note: The yields presented are typical and can vary based on the specific reaction scale and purification efficiency.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from an ethyl halide and propanethiol proceeds through a two-step mechanism. First, the propanethiol is deprotonated by a base (e.g., sodium hydroxide) to form the sodium propanethiolate salt. This is followed by the nucleophilic attack of the propanethiolate on the ethyl halide.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of Propanethiol cluster_step2 Step 2: SN2 Reaction CH3CH2CH2SH Propanethiol CH3CH2CH2SNa Sodium Propanethiolate CH3CH2CH2SH->CH3CH2CH2SNa + NaOH NaOH Sodium Hydroxide H2O Water CH3CH2X Ethyl Halide (X = Br, I) CH3CH2CH2SCH2CH3 This compound CH3CH2CH2SNa->CH3CH2CH2SCH2CH3 + CH3CH2X NaX Sodium Halide

Caption: Reaction mechanism for the synthesis of this compound.

The general experimental workflow involves the preparation of the thiolate, the nucleophilic substitution reaction, and subsequent workup and purification of the product.

Experimental_Workflow A 1. Reagent Preparation - Dissolve NaOH in Ethanol - Add Propanethiol B 2. Thiolate Formation - Stir the mixture A->B C 3. Alkylation - Add Ethyl Halide dropwise B->C D 4. Reaction - Reflux the mixture C->D E 5. Workup - Cool to room temperature - Quench with water - Extract with an organic solvent D->E F 6. Purification - Dry the organic layer - Remove solvent in vacuo E->F G 7. Final Purification - Fractional distillation F->G H 8. Characterization - NMR, IR, MS G->H

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Materials:

  • 1-Propanethiol (≥99%)

  • Ethyl bromide (≥98%) or Ethyl iodide (≥99%)

  • Sodium hydroxide (≥97%, pellets)

  • Anhydrous ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol 1: Synthesis of this compound using Ethyl Bromide
  • Preparation of Sodium Propanethiolate:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 100 mL of anhydrous ethanol with stirring.

    • To this solution, add 7.6 g (0.1 mol) of 1-propanethiol dropwise using a dropping funnel. A white precipitate of sodium propanethiolate may form.

  • Nucleophilic Substitution:

    • To the stirred suspension of sodium propanethiolate, add 10.9 g (0.1 mol) of ethyl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the reaction mixture for 4 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Final Purification:

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at 118-120 °C.

Protocol 2: Synthesis of this compound using Ethyl Iodide
  • Preparation of Sodium Propanethiolate:

    • Follow the same procedure as in Protocol 1, step 1.

  • Nucleophilic Substitution:

    • To the stirred suspension of sodium propanethiolate, add 15.6 g (0.1 mol) of ethyl iodide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the reaction mixture for 2 hours.

  • Workup and Purification:

    • Follow the same procedure as in Protocol 1, step 3.

  • Final Purification:

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at 118-120 °C.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

1H NMR (CDCl3, 400 MHz):

  • δ 2.51 (t, J = 7.4 Hz, 2H, -S-CH2 -CH2-CH3)

  • δ 2.47 (q, J = 7.4 Hz, 2H, -S-CH2 -CH3)

  • δ 1.59 (sextet, J = 7.4 Hz, 2H, -S-CH2-CH2 -CH3)

  • δ 1.25 (t, J = 7.4 Hz, 3H, -S-CH2-CH3 )

  • δ 1.01 (t, J = 7.4 Hz, 3H, -S-CH2-CH2-CH3 )

13C NMR (CDCl3, 100 MHz):

  • δ 34.6 (-S-C H2-CH2-CH3)

  • δ 25.8 (-S-C H2-CH3)

  • δ 22.9 (-S-CH2-C H2-CH3)

  • δ 14.8 (-S-CH2-C H3)

  • δ 13.5 (-S-CH2-CH2-C H3)

Infrared (IR, neat):

  • νmax 2963, 2929, 2872 (C-H stretch), 1456 (C-H bend), 1260 (C-S stretch) cm-1

Mass Spectrometry (EI):

  • m/z (%): 104 (M+, 50), 75 (100), 61 (45), 47 (80), 29 (90)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 1-Propanethiol has a strong, unpleasant odor. Handle with care and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl halides are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from ethyl halides and 1-propanethiol is a robust and high-yielding reaction. The use of ethyl iodide results in a faster reaction and higher yield compared to ethyl bromide due to the superior leaving group ability of iodide. The provided protocols offer a reliable method for the preparation and purification of this thioether for research and development purposes.

References

Application Notes and Protocols for Asymmetric Thioether Synthesis via Williamson-Type Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Williamson Ether Synthesis and its Thio-Analogue

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, is a robust and versatile method for forming ether linkages through an SN2 reaction between an alkoxide and an alkyl halide.[1] This fundamental reaction has been adapted for the synthesis of thioethers, compounds of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties.[2][3] The analogous reaction, often referred to as the Williamson thioether synthesis, involves the S-alkylation of a thiol or thiolate anion with an alkyl halide or other suitable electrophile.[4]

Chiral thioethers are particularly valuable as synthetic intermediates and as components of pharmacologically active molecules.[2] Achieving enantioselectivity in the Williamson thioether synthesis, however, presents a significant challenge due to the high nucleophilicity of thiols, which can lead to rapid, uncatalyzed background reactions that are difficult to control stereochemically.

Achieving Asymmetry: The Role of Phase-Transfer Catalysis

A highly effective strategy for inducing enantioselectivity in Williamson-type thioether syntheses is the use of chiral phase-transfer catalysis (PTC).[4] In this methodology, a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is employed to shuttle the thiolate anion from an aqueous or solid phase into an organic phase where the reaction with the electrophile occurs. The chiral catalyst forms a tight ion pair with the nucleophile, creating a chiral environment that directs the alkylation to one face of the prochiral substrate, resulting in an enantiomerically enriched product. This technique is advantageous due to its operational simplicity, mild reaction conditions, and the potential for high catalytic efficiency.

Reaction Mechanism and Stereochemistry

The asymmetric Williamson thioether synthesis under phase-transfer catalysis proceeds via an SN2 mechanism. The key steps are:

  • Deprotonation of the thiol in the aqueous or solid phase by a base (e.g., KOH).

  • Formation of a chiral ion pair between the thiolate anion and the chiral phase-transfer catalyst.

  • Extraction of the chiral ion pair into the organic phase.

  • SN2 attack of the catalyst-bound thiolate on the alkyl halide, proceeding with inversion of configuration if the electrophile is chiral.

  • Release of the thioether product and regeneration of the catalyst for the next catalytic cycle.

Williamson_Thioether_PTC Figure 1: General Mechanism of Asymmetric Williamson Thioether Synthesis under Phase-Transfer Catalysis. cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase RSH R-SH (Thiol) RS_neg R-S⁻ (Thiolate) RSH->RS_neg IonPair Q⁺ R-S⁻ RS_neg->IonPair:f1 Ion Pairing Base Base (e.g., KOH) Base->RSH Deprotonation Cat_pos Q*⁺ (Chiral PTC) Cat_pos->IonPair:f0 RX R'-X (Alkyl Halide) TransitionState [R-S---R'---X]⁻...Q⁺ RX->TransitionState Product R-S-R' (Asymmetric Thioether) Product->Cat_pos Catalyst Regeneration IonPair:f1->TransitionState SN2 Attack TransitionState->Product

Caption: General Mechanism of Asymmetric Williamson Thioether Synthesis.

Application Note 1: Enantioselective Synthesis of α-Acylthio-α-alkylmalonates

This protocol describes a highly efficient method for the synthesis of chiral thioethers with a quaternary stereocenter via the phase-transfer-catalyzed α-alkylation of α-acylthiomalonates.[5]

Quantitative Data Summary
EntryAlkyl Halide (R-X)ProductYield (%)[5]ee (%)[5]
1Benzyl bromideα-Acylthio-α-benzylmalonate9995
2Allyl bromideα-Acylthio-α-allylmalonate9892
3Ethyl bromoacetateα-Acylthio-α-(ethoxycarbonylmethyl)malonate9598
4n-Butyl iodideα-Acylthio-α-butylmalonate9290
5Propargyl bromideα-Acylthio-α-propargylmalonate9794
Experimental Protocol

Materials:

  • α-Acylthiomalonate (1.0 equiv)

  • Alkyl halide (1.2 equiv)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (chiral phase-transfer catalyst) (0.01 equiv)

  • Toluene

  • 50% aqueous KOH solution

Procedure:

  • To a stirred solution of the α-acylthiomalonate and the (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst in toluene, add the 50% aqueous KOH solution at -20 °C.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at -20 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Application Note 2: Asymmetric Synthesis of α-Chiral Tetrasubstituted α-Aminothioesters

This method outlines the phase-transfer catalyzed synthesis of α-chiral tetrasubstituted α-aminothioesters, which are valuable building blocks in organic and medicinal chemistry.[6]

Quantitative Data Summary
EntryElectrophileProductYield (%)[6]ee (%)[6]
1Benzyl bromideα-Amino-α-benzylthioester8581
2Allyl bromideα-Amino-α-allylthioester8278
3Methyl iodideα-Amino-α-methylthioester9075
4Ethyl iodideα-Amino-α-ethylthioester8879
Experimental Protocol

Materials:

  • α-Aminothioester precursor (1.0 equiv)

  • Electrophile (1.5 equiv)

  • Chiral Cinchona alkaloid-derived phase-transfer catalyst (0.1 equiv)

  • Dichloromethane (DCM)

  • 50% aqueous CsOH solution

Procedure:

  • Dissolve the α-aminothioester precursor and the chiral phase-transfer catalyst in dichloromethane.

  • Cool the mixture to 0 °C and add the 50% aqueous CsOH solution.

  • Add the electrophile to the vigorously stirred biphasic mixture.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purify the residue by flash chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical workflow for the asymmetric Williamson thioether synthesis under phase-transfer catalysis.

Workflow Figure 2: General Experimental Workflow. Start Start Setup Reaction Setup: - Thiol Substrate - Chiral PTC - Solvent Start->Setup Base_Addition Addition of Base (e.g., aq. KOH) Setup->Base_Addition Cooling Cooling to Reaction Temperature Base_Addition->Cooling Electrophile_Addition Addition of Alkyl Halide Cooling->Electrophile_Addition Reaction Stirring and Reaction Monitoring (TLC) Electrophile_Addition->Reaction Quench Reaction Quench (e.g., aq. NH4Cl) Reaction->Quench Extraction Workup: - Phase Separation - Extraction Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, HPLC for ee) Purification->Analysis End End Analysis->End

References

Application Note: Laboratory-Scale Synthesis of Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl propyl sulfide (B99878) (also known as 1-(ethylthio)propane or 3-thiahexane) is an organic thioether with the chemical formula C₅H₁₂S.[1][2][3] It is a colorless to pale yellow liquid with a characteristic pungent odor.[2] This compound finds applications in organic synthesis and is used as a flavoring agent in the food industry.[1][2] This application note provides a detailed protocol for the laboratory-scale synthesis of ethyl propyl sulfide via the Williamson ether synthesis-analogous reaction, specifically the alkylation of a thiol. An alternative synthetic route involving a thiol-ene reaction is also briefly discussed.

Reaction Principle

The primary synthesis route described is the nucleophilic substitution reaction (Sₙ2) between an alkyl halide and a thiolate salt. In this procedure, propanethiol is deprotonated by a base to form the propylthiolate anion, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) to form this compound.

Reaction: CH₃CH₂CH₂SH + Base → CH₃CH₂CH₂S⁻ + Base-H⁺ CH₃CH₂CH₂S⁻ + CH₃CH₂Br → CH₃CH₂CH₂SCH₂CH₃ + Br⁻

An alternative "click chemistry" approach is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene.[4][5] This reaction is known for its high yield and stereoselectivity.[4][5]

Experimental Protocol: Alkylation of 1-Propanethiol (B107717)

Materials and Equipment:

  • Reagents:

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or steam cone

    • Separatory funnel

    • Distillation apparatus

    • Ice bath

Procedure:

  • Preparation of Sodium Propylthiolate:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in absolute ethanol with stirring.

    • Cool the solution in an ice bath.

    • Slowly add one molar equivalent of 1-propanethiol to the cooled solution via the dropping funnel. Stir the mixture until the thiol is completely converted to the sodium salt.

  • Reaction with Ethyl Bromide:

    • To the solution of sodium propylthiolate, add one molar equivalent of ethyl bromide dropwise from the dropping funnel while stirring.

    • After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium chloride solution.

    • Extract the aqueous layer multiple times with petroleum ether.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the petroleum ether from the filtrate by distillation.

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 118-119°C.

Alternative Method: Thiol-Ene Reaction

This compound can also be synthesized via the anti-Markovnikov addition of 1-propanethiol to ethene.[5] This reaction is typically initiated by UV light or a radical initiator and is known for its high efficiency.[4][6]

Data Presentation

ParameterValue
Reactants
1-Propanethiol1.0 mol equivalent
Sodium Hydroxide1.0 mol equivalent
Ethyl Bromide1.0 mol equivalent
Solvent Absolute Ethanol
Reaction Temperature Reflux
Reaction Time 2-4 hours
Product This compound
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Boiling Point 118-119 °C (391.7 K)[7]
Expected Yield 68-85% (based on similar syntheses)[8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • 1-Propanethiol and ethyl bromide are volatile and have strong, unpleasant odors.

  • Ethyl bromide is a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle sodium hydroxide with care as it is corrosive.

Experimental Workflow Diagram

G Synthesis of this compound Workflow A Preparation of Sodium Propylthiolate (1-Propanethiol + NaOH in Ethanol) B Reaction with Ethyl Bromide (Addition and Reflux) A->B Nucleophilic Attack C Work-up (Quenching with NaCl solution) B->C D Extraction (with Petroleum Ether) C->D E Drying (with Anhydrous Na2SO4) D->E F Solvent Removal (Distillation) E->F G Purification (Fractional Distillation) F->G H This compound (Final Product) G->H Characterization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Ethyl Propyl Sulfide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of ethyl propyl sulfide (B99878) via distillation. The protocols outlined are intended for laboratory-scale applications and emphasize safety, efficiency, and purity of the final product.

Introduction

Ethyl propyl sulfide (also known as 1-(ethylthio)propane or 3-thiahexane) is a volatile organosulfur compound with applications in organic synthesis and as a flavoring agent. For many applications, particularly in pharmaceutical and materials science research, a high degree of purity is essential. Distillation is a robust and widely used technique for the purification of volatile liquids like this compound, separating it from non-volatile impurities and solvents with different boiling points.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation. The following table summarizes key data for this compound.

PropertyValueReferences
Molecular Formula C₅H₁₂S[1]
Molecular Weight 104.21 g/mol [2][3]
Boiling Point 115-119 °C[2][4]
Density 0.843 g/cm³[2]
Appearance Colorless liquid[1]
Odor Characteristic, pungent[1]

Safety Precautions

This compound is a flammable liquid and can cause skin and eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • Highly flammable liquid and vapor.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[3]

Experimental Protocol: Atmospheric Distillation of this compound

This protocol describes a standard laboratory procedure for the purification of this compound by simple distillation at atmospheric pressure. This method is suitable for separating this compound from non-volatile impurities or from solvents with significantly different boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Distillation head (still head) with a condenser

  • Thermometer and adapter

  • Receiving flask

  • Boiling chips or a magnetic stir bar

  • Glass wool for insulation (optional)

  • Laboratory clamps and stand

  • Bleach or hydrogen peroxide solution (for quenching)

Procedure:

  • Apparatus Assembly:

    • Assemble a simple distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Connect the distillation head to the flask. Place the thermometer in the adapter so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Attach the condenser and secure it with clamps. Connect the water inlet to the lower arm of the condenser and the outlet to the upper arm, allowing water to flow against gravity.

    • Place a pre-weighed receiving flask at the end of the condenser.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude this compound.

    • Gradually heat the distilling flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will rise as the vapor of the most volatile component reaches the thermometer bulb.

    • Collect any low-boiling foreshot in a separate flask and dispose of it appropriately.

    • When the temperature stabilizes near the boiling point of this compound (115-119 °C), replace the collection flask with a clean, pre-weighed receiving flask.

    • Collect the purified this compound, maintaining a steady distillation rate of approximately 1-2 drops per second.

    • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Shutdown and Cleanup:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, disassemble the apparatus.

    • The odorous residue in the distilling flask can be quenched by carefully adding an oxidizing agent like a dilute bleach or hydrogen peroxide solution in the fume hood. This will help to oxidize the residual sulfur compounds, reducing their volatility and odor.

    • Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Workflow Diagram

experimental_workflow Purification of this compound by Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown & Cleanup start Start assemble Assemble Distillation Apparatus start->assemble charge_flask Charge Flask with Crude this compound assemble->charge_flask heat Heat and Stir charge_flask->heat collect_foreshot Collect Foreshot heat->collect_foreshot collect_product Collect Purified Product (115-119 °C) collect_foreshot->collect_product cool Cool Apparatus collect_product->cool disassemble Disassemble cool->disassemble quench Quench Residue disassemble->quench end End quench->end

Caption: Workflow for the purification of this compound by distillation.

Troubleshooting

  • Bumping (violent boiling): Ensure boiling chips or a magnetic stirrer are used. If bumping persists, reduce the heating rate.

  • Temperature fluctuations: This may indicate an impure starting material or an uneven heating rate. For mixtures with close boiling points, a fractional distillation setup may be necessary.

  • Low recovery: Ensure all joints are properly sealed to prevent vapor loss. Insulating the distillation head with glass wool can also improve efficiency.

By following this detailed protocol, researchers can effectively purify this compound for use in a variety of sensitive applications, ensuring the quality and reliability of their experimental results.

References

Application Note: Quantitative Analysis of Ethyl Propyl Sulfide by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl propyl sulfide (B99878) using static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). Ethyl propyl sulfide is a volatile sulfur compound of interest in various fields, including its potential as a metabolic biomarker and its contribution to the flavor and aroma profiles of certain products. The described method provides excellent linearity, precision, and accuracy, making it suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in aqueous matrices.

Introduction

This compound (CAS No. 4110-50-3) is a dialkyl sulfide that can be present as a volatile organic compound in various samples.[1][2] Its analysis is crucial for quality control in the food and beverage industry, environmental monitoring, and for understanding metabolic pathways in drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound due to its high sensitivity and specificity. This application note presents a validated headspace GC-MS method for its determination.

Experimental

Sample Preparation: Static Headspace (HS)

A static headspace technique is employed for the extraction of this compound from the sample matrix, minimizing matrix effects and protecting the GC-MS system from non-volatile components.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • This compound standard

Protocol:

  • Sample Aliquoting: Place 5 mL of the aqueous sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the partitioning of the volatile this compound into the headspace.

  • Vial Sealing: Immediately seal the vial with a screw cap and septum.

  • Equilibration and Extraction: Place the vial in the headspace autosampler. Incubate at 80°C for 20 minutes with agitation to ensure equilibrium is reached between the sample and the headspace.[3]

  • Injection: Following equilibration, a 1 mL aliquot of the headspace is automatically injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph coupled to a single quadrupole mass spectrometer. The following table outlines the recommended instrumental parameters.

Parameter Setting
Gas Chromatograph
Column Rtx-1 (100% Dimethyl Polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (Split Ratio: 20:1)
Carrier Gas Helium, Constant Flow Rate: 1.2 mL/min
Oven Program Initial Temperature: 40°C, hold for 2 min
Ramp: 10°C/min to 150°C
Ramp: 25°C/min to 250°C, hold for 2 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Acquisition Mode Full Scan (m/z 35-200) for identification
Selected Ion Monitoring (SIM) for quantification
SIM Ions Quantifier: m/z 75, Qualifiers: m/z 104, 47[4][5]

Data Presentation

The following tables summarize the quantitative performance of the method.

Table 1: Method Performance Characteristics

Parameter Result
Linear Range (µg/L) 0.5 - 100
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/L) 0.15
Limit of Quantification (LOQ) (µg/L) 0.5

Table 2: Precision and Accuracy

Concentration (µg/L) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (% Recovery)
14.86.298.5
103.54.1101.2
502.13.399.3

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample Aliquot Aliquot 5 mL into 20 mL Headspace Vial Sample->Aliquot Add_Salt Add 1.5 g NaCl Aliquot->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate at 80°C for 20 min Seal_Vial->Incubate Inject Inject 1 mL of Headspace Incubate->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (Scan & SIM) GC_Separation->MS_Detection Identify Identification (Mass Spectrum & RT) MS_Detection->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analysis of this compound.

Proposed Mass Fragmentation Pathway of this compound

Fragmentation cluster_M Molecular Ion cluster_fragments Major Fragments M [CH3CH2SCH2CH2CH3]+• m/z = 104 F1 [CH3CH2SCH2]+• m/z = 75 M->F1 - C2H5• F2 [CH3CH2S]+• m/z = 61 M->F2 - C3H7• F4 [CH2S]+• m/z = 47 F1->F4 - C2H4 F3 [SCH2CH3]+• m/z = 61

Caption: Proposed fragmentation of this compound.

Conclusion

The described headspace GC-MS method provides a reliable, sensitive, and robust protocol for the quantitative analysis of this compound in aqueous samples. The method is suitable for various applications in research, quality control, and drug development where accurate measurement of this volatile sulfur compound is required.

References

Application Notes and Protocols for NMR Analysis of Ethyl propyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules. Proper sample preparation is critical to obtaining high-quality, reproducible NMR data. This document provides a detailed protocol for the preparation of ethyl propyl sulfide (B99878), a volatile and odorous organic compound, for both qualitative and quantitative NMR analysis.

Key Considerations

Ethyl propyl sulfide is a volatile liquid with a strong odor. Therefore, appropriate handling procedures must be followed to minimize sample loss and ensure laboratory safety. The choice of a suitable deuterated solvent is crucial to avoid interference from solvent signals in the ¹H NMR spectrum.[1][2] Deuterated chloroform (B151607) (CDCl₃) is an excellent solvent for this compound due to its ability to dissolve a wide range of organic compounds and its low boiling point, which facilitates sample recovery.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for preparing this compound samples for NMR analysis.

Parameter¹H NMR (Qualitative)¹³C NMR (Qualitative)Quantitative ¹H NMR (qNMR)
Analyte (this compound) 5-25 mg50-100 mg5-25 mg (accurately weighed)
Deuterated Solvent (CDCl₃) 0.6 - 0.7 mL0.6 - 0.7 mL0.6 - 0.7 mL
Internal Standard Not requiredNot requiredRequired (e.g., TMS, DSS)
NMR Tube 5 mm standard5 mm standard5 mm standard

Experimental Protocols

Materials
  • This compound

  • Deuterated chloroform (CDCl₃, 99.8%+ D)

  • Internal Standard (e.g., Tetramethylsilane - TMS, for non-aqueous samples)

  • 5 mm NMR tubes and caps

  • Pasteur pipettes and bulbs

  • Glass vials with caps

  • Volumetric flasks and pipettes (for qNMR)

  • Analytical balance

Protocol for Qualitative ¹H and ¹³C NMR Analysis
  • Sample Weighing: In a clean, dry glass vial, weigh approximately 10-20 mg of this compound for ¹H NMR or 50-80 mg for ¹³C NMR.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Cap the vial and gently swirl or vortex to ensure the this compound is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any potential solid impurities, a small plug of glass wool can be placed in the pipette.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.[7][8] Label the tube clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field frequency is typically locked using the deuterium (B1214612) signal from the CDCl₃ solvent.[1] The residual proton signal of chloroform at 7.26 ppm can be used as a chemical shift reference.[2]

Protocol for Quantitative ¹H NMR (qNMR) Analysis

Quantitative NMR requires meticulous sample preparation to ensure accurate results.

  • Internal Standard Selection: Choose an internal standard that is soluble in CDCl₃, does not react with this compound, and has a signal that does not overlap with the analyte signals. Tetramethylsilane (TMS) is a common choice.

  • Preparation of a Stock Solution of Internal Standard (Optional but Recommended):

    • Accurately weigh a known amount of the internal standard.

    • Dissolve it in a precise volume of CDCl₃ in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact weight.

    • Accurately add a known volume (e.g., 0.6 mL) of the internal standard stock solution to the vial. Alternatively, if not using a stock solution, accurately weigh a known amount of the internal standard directly into the vial with the analyte before adding a known volume of pure CDCl₃.

  • Dissolution and Transfer: Follow steps 3-5 from the qualitative protocol.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood due to its volatility and strong odor.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Deuterated chloroform is toxic and a suspected carcinogen; handle with care and avoid inhalation and skin contact.[3][5]

Workflow Diagram

Caption: Workflow for NMR sample preparation.

References

Ethyl Propyl Sulfide: Application Notes and Protocols for Food Flavoring Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl propyl sulfide's use as a food flavoring agent, including its regulatory status, typical applications, and detailed protocols for its analysis and stability testing.

Ethyl propyl sulfide (B99878) (CAS 4110-50-3), a volatile sulfur compound, is recognized for its contribution to the characteristic aromas of various foods, including onions and other Allium species.[1] In the food industry, it is utilized as a flavoring agent to impart or enhance specific flavor profiles.[1][2]

Chemical and Physical Properties

PropertyValue
Chemical Name 1-(ethylsulfanyl)propane
Synonyms Ethyl n-propyl sulfide, 3-Thiahexane
CAS Number 4110-50-3
Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, characteristic of sulfur compounds

Regulatory Status and Safety

While this compound is used as a flavoring agent, its regulatory and safety evaluations are often grouped with other simple aliphatic sulfides and thiols. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this group and expressed no safety concern at current levels of intake when used as flavoring agents.

For the related compound, ethyl propyl disulfide (FEMA Number 4041), JECFA has also concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][4][5][6] this compound is listed as a flavoring agent in the EU.[7]

Table 1: Regulatory and Safety Information Summary

CompoundFEMA NumberJECFA NumberJECFA Conclusion (for the group)
This compoundNot explicitly assignedPart of "Simple aliphatic and aromatic sulfides and thiols"No safety concern at current levels of intake when used as a flavouring agent.[3][6]
Ethyl Propyl Disulfide4041[5][6][8]1694[4][5][9]No safety concern at current levels of intake when used as a flavouring agent.[3][6]

Applications in Food Products

This compound is used at low concentrations to contribute to the overall flavor profile of various food products. Its pungent, sulfurous notes can enhance savory flavors.

Table 2: Typical Use Levels of this compound in Food Categories [10]

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)0.200001.00000
Fats and oils, and fat emulsions (type water-in-oil)0.100000.50000
Edible ices, including sherbet and sorbet0.200001.00000
Processed fruit0.200001.00000
Confectionery0.200001.00000

Experimental Protocols

Protocol 1: Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a method to identify and characterize the odor contribution of this compound in a food matrix.

Objective: To separate volatile compounds and have trained sensory panelists assess the odor of each compound as it elutes from the gas chromatograph.[11][12][13][14][15]

Materials:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur or equivalent).

  • Food sample containing this compound.

  • Headspace solid-phase microextraction (HS-SPME) fibers (e.g., Carboxen/PDMS).

  • Reference standard of this compound.

  • Trained sensory panel.

Procedure:

  • Sample Preparation: Homogenize the food sample. Place a known amount into a headspace vial.

  • Volatile Extraction (HS-SPME): Equilibrate the sample at a controlled temperature (e.g., 40-60°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb volatile compounds.

  • GC-O Analysis:

    • Insert the SPME fiber into the GC inlet for thermal desorption.

    • The GC oven temperature program should be optimized to separate volatile sulfur compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

    • The effluent from the column is split between the FID and the ODP.

    • A trained panelist sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected odor.

  • Data Analysis: Correlate the retention time of the reference standard with the panelists' descriptions to confirm the odor contribution of this compound.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis GC-O Analysis cluster_data Data Analysis Sample Food Sample Homogenized Homogenize Sample Sample->Homogenized Vial Transfer to Headspace Vial Homogenized->Vial Adsorption Adsorption of Volatiles Vial->Adsorption SPME HS-SPME Fiber SPME->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption GC Gas Chromatograph Separation Chromatographic Separation Desorption->Separation Split Effluent Split Separation->Split FID FID Detector Split->FID ODP Olfactory Detection Port Split->ODP Panelist Sensory Panelist ODP->Panelist Correlation Correlate Retention Time and Odor Panelist->Correlation

Figure 1. Workflow for GC-Olfactometry Analysis.
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in a food matrix.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column as in Protocol 1.

  • Food sample.

  • HS-SPME apparatus.

  • This compound standard solutions of known concentrations.

  • Internal standard (e.g., deuterated sulfide).

Procedure:

  • Sample Preparation and Extraction: Follow steps 1 and 2 from Protocol 1. Spike a known amount of the internal standard into the sample before extraction.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and analyze them by HS-SPME-GC-MS to create a calibration curve.

  • GC-MS Analysis:

    • Analyze the extracted sample using the same GC conditions as for the calibration standards.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 3: Stability Testing of this compound in a Food Matrix

Objective: To evaluate the stability of this compound in a food product under specific storage conditions. The stability of sulfur compounds can be affected by factors such as oxidation and humidity.[16]

Materials:

  • Food product spiked with a known concentration of this compound.

  • Environmental chambers for controlled temperature and humidity storage.

  • GC-MS for quantification (as in Protocol 2).

Procedure:

  • Initial Analysis (Time 0): Prepare the spiked food product and immediately quantify the concentration of this compound using the GC-MS method described in Protocol 2.

  • Storage: Store aliquots of the spiked product under different conditions (e.g., refrigerated, room temperature, elevated temperature) for a defined period (e.g., 1, 2, 4, 8 weeks).

  • Time-Point Analysis: At each time point, remove a sample from each storage condition and quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation rate.

Olfactory Signaling Pathway for Sulfide Compounds

The perception of sulfur compounds like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. This interaction is sometimes mediated by metal ions, such as copper.[17][18][19] The binding of the odorant to the OR, a G-protein coupled receptor (GPCR), initiates a signaling cascade.

Olfactory_Signaling cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 2. Simplified Olfactory Signaling Pathway.

This activation leads to the dissociation of the G-protein (specifically G-olf), which in turn activates adenylyl cyclase.[20] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb of the brain, resulting in the perception of smell.[18]

References

Application Notes and Protocols: Ethyl Propyl Sulfide as a Potential Microbial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) produced by microorganisms have emerged as potential non-invasive biomarkers for the rapid detection and identification of microbial species, including pathogenic bacteria.[1][2][3] Among these, volatile sulfur compounds (VSCs) are a significant class of metabolites primarily derived from the microbial degradation of sulfur-containing amino acids like methionine.[4][5] Ethyl propyl sulfide (B99878) (C₅H₁₂S) is a VSC that has been identified in various natural sources and is recognized for its potential as a biomarker for microbial activity.[6] Its detection and quantification can provide insights into the presence and metabolic state of specific microbial populations, offering a promising avenue for diagnostic and drug development applications.

These application notes provide a comprehensive overview of ethyl propyl sulfide as a potential microbial biomarker, including its known microbial sources, detailed protocols for its detection and quantification, and a proposed biosynthetic pathway.

Microbial Origin of this compound

While the definitive microbial producers of this compound are still under extensive investigation, several lines of evidence point towards bacteria known for their production of a wide array of VSCs. Species within the genus Pseudomonas, such as Pseudomonas fragi, are recognized for their ability to produce significant amounts of VSCs, including dimethyl sulfide and methyl thiocyanate, particularly in protein-rich environments like cheese.[1][7] The metabolic pathways responsible for VSC production in these bacteria primarily involve the catabolism of methionine.[4][5] Although this compound has not been explicitly quantified as a major VSC from a specific bacterium in the reviewed literature, its chemical structure suggests its origin from methionine degradation pathways prevalent in various microbial species.

Data Presentation: Volatile Sulfur Compounds from Microbial Sources

The following table summarizes the production of various volatile sulfur compounds by different microbial species as reported in the literature. This data provides a context for the potential of this compound as a specific biomarker.

Microbial SpeciesVolatile Sulfur Compound(s) DetectedReference
Pseudomonas fragiDimethyl sulfide, Methyl thiocyanate[1][7]
Pseudomonas aeruginosaDimethyl sulfide, Dimethyl disulfide, Dimethyl trisulfide[8]
Cheese-ripening bacteria (e.g., Brevibacterium linens)Methanethiol (B179389), Dimethyl disulfide, Dimethyl trisulfide[4]
Aspergillus fumigatusDimethyl sulfide, Carbonyl sulfide, Methanethiol, Dimethyl disulfide, Dimethyl trisulfide[3]

Experimental Protocols

Protocol 1: Culturing Bacteria for Volatile Organic Compound (VOC) Analysis

This protocol outlines the general procedure for culturing bacteria to analyze the production of volatile compounds, including this compound.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas sp.)

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Sterile culture flasks or vials with PTFE/silicone septa

  • Incubator with shaking capabilities

  • Sterile pipettes and other laboratory consumables

Procedure:

  • Media Preparation: Prepare the desired liquid culture medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to room temperature.

  • Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the liquid medium with a single colony of the bacterial strain of interest. The inoculation volume should be optimized for the specific strain and growth conditions.

  • Incubation: Tightly seal the culture flasks or vials with caps (B75204) containing PTFE/silicone septa to ensure a closed headspace for VOC accumulation.[5] Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 37°C for many Pseudomonas species) with shaking (e.g., 150-200 rpm) to ensure aeration.[9]

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Headspace Sampling: At desired time points during the bacterial growth phases (e.g., exponential phase, stationary phase), collect headspace samples for VOC analysis as described in Protocol 2.

Protocol 2: Analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a detailed methodology for the extraction and analysis of this compound from the headspace of microbial cultures.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[10][11]

  • Heated SPME fiber conditioning station

  • Headspace vials with PTFE/silicone septa containing the microbial culture

  • This compound standard for calibration

  • Internal standard (e.g., d₁₀-ethyl propyl sulfide or another suitable deuterated analog)

  • Syringes for standard addition

Procedure:

  • SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This typically involves heating the fiber in the GC injection port at a high temperature.

  • Sample Preparation: Place the sealed headspace vial containing the microbial culture in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the volatilization of compounds into the headspace.[3] Allow the vial to equilibrate for a set period (e.g., 15-30 minutes).

  • Headspace Extraction: Pierce the septum of the vial with the SPME fiber assembly and expose the fiber to the headspace for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.[10][11]

  • GC-MS Analysis:

    • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for the separation of the volatile compounds. A typical oven temperature program could be:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/minute to 150°C

      • Ramp: 20°C/minute to 250°C, hold for 5 minutes

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode (e.g., m/z 35-350) for compound identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for this compound would need to be determined from a standard.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a sterile culture medium. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve.

    • Sample Analysis: Add a known amount of the internal standard to the microbial culture samples before headspace extraction. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria is likely to originate from the catabolism of the amino acid L-methionine. While the exact enzymatic steps are not fully elucidated, a hypothetical pathway can be proposed based on known microbial metabolic pathways for other volatile sulfur compounds.[4][12]

The pathway likely involves the following key steps:

  • Methionine Demethiolation: L-methionine is first converted to methanethiol (CH₃SH), α-ketobutyrate, and ammonia (B1221849) by the enzyme methionine-γ-lyase.[4]

  • Formation of Thiol Precursors: Further enzymatic reactions could lead to the formation of ethanethiol (B150549) (CH₃CH₂SH) and propanethiol (CH₃CH₂CH₂SH). The exact mechanisms for the formation of these longer-chain thiols from methionine are less clear but could involve transsulfuration and modification of other amino acid precursors.

  • S-Alkylation: The final step would involve the S-alkylation of one thiol with an activated form of the other alkyl group. For instance, ethanethiol could be S-alkylated with a propyl group donor, or propanethiol could be S-alkylated with an ethyl group donor. S-adenosylmethionine (SAM) is a common methyl group donor in bacteria, and analogous mechanisms involving S-adenosyl-ethane or S-adenosyl-propane could be hypothesized, though less common.[12] Alternatively, direct enzymatic condensation of the two thiols could occur.

Biosynthesis_EthylPropylSulfide cluster_products Methionine L-Methionine Methanethiol Methanethiol Methionine->Methanethiol Methionine-γ-lyase AlphaKetobutyrate α-Ketobutyrate Ammonia Ammonia Ethanethiol Ethanethiol Methanethiol->Ethanethiol Further enzymatic steps (hypothetical) Propanethiol Propanethiol Methanethiol->Propanethiol Further enzymatic steps (hypothetical) EthylPropylSulfide This compound Ethanethiol->EthylPropylSulfide S-Alkylation (hypothetical) Propanethiol->EthylPropylSulfide S-Alkylation (hypothetical)

Caption: Hypothetical biosynthetic pathway of this compound from L-methionine in bacteria.

Experimental Workflow for Biomarker Discovery and Validation

The following diagram illustrates a typical workflow for the discovery and validation of a microbial volatile biomarker like this compound.

Experimental_Workflow Culture Microbial Culture (e.g., Pseudomonas sp.) Headspace Headspace Sampling (HS-SPME) Culture->Headspace GCMS GC-MS Analysis Headspace->GCMS Identification Compound Identification (this compound) GCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Validation Biomarker Validation (Specificity & Sensitivity) Quantification->Validation Application Clinical/Industrial Application Validation->Application

Caption: Experimental workflow for the identification and validation of this compound as a microbial biomarker.

Conclusion

This compound holds promise as a potential microbial biomarker, with its detection and quantification offering a window into microbial metabolism. While further research is needed to definitively link its production to specific microbial species and to validate its utility in clinical or industrial settings, the protocols and pathways outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore this promising area. The use of standardized methodologies, such as HS-SPME-GC-MS, will be crucial in generating reproducible and comparable data across different studies, ultimately advancing our understanding of the microbial volatilome and its diagnostic potential.

References

Application of Ethyl Propyl Sulfide in Organic Semiconductor Research: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of current scientific literature reveals a notable absence of direct research specifically detailing the application of ethyl propyl sulfide (B99878) as a primary component in organic semiconductor devices. The following application notes and protocols are therefore based on the known chemical and physical properties of ethyl propyl sulfide and are intended to serve as a prospective guide for researchers interested in exploring its potential in this field. The experimental protocols provided are generalized standard procedures in organic semiconductor research and would require optimization for this specific, unexplored compound.

Introduction to Potential Applications

Organic semiconductors are a class of carbon-based materials that exhibit semiconductor properties, finding applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2] The performance of these devices is intrinsically linked to the molecular structure and bulk-ordering of the organic semiconductor. Sulfur-containing organic molecules, particularly thiophene-based compounds, are a cornerstone of high-performance organic semiconductors due to the ability of sulfur to enhance intermolecular interactions and charge transport.[3][4]

While this compound (C₅H₁₂S) itself is not a conventional π-conjugated semiconductor, its properties suggest several potential avenues for its application in organic semiconductor research:

  • As a Processing Solvent: The choice of solvent is critical in solution-processed organic electronics, as it influences the morphology and crystallinity of the semiconductor thin film.[5][6] this compound, as an organic solvent, could potentially be used to dissolve novel organic semiconductors, and its evaporation characteristics might offer unique control over film morphology.

  • As a Synthetic Precursor: The ethyl and propyl sulfide moieties could be incorporated into larger, conjugated molecular designs. The sulfur atom could be a key component in creating novel thiophene-like or other sulfur-containing heterocyclic structures that form the backbone of new organic semiconductors.

  • As a Surface Modification Agent: The sulfur atom in this compound could facilitate binding to metal electrode surfaces (e.g., gold), potentially acting as a self-assembled monolayer (SAM) to modify the work function of the electrodes and improve charge injection/extraction in organic field-effect transistors (OFETs) and other devices.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experiments and understanding its behavior in various applications.

PropertyValueReference
Molecular Formula C₅H₁₂S[7][8]
Molecular Weight 104.214 g/mol [8][9]
CAS Number 4110-50-3[7][8]
Appearance Colorless liquid[10]
Boiling Point 119 °C[11]
Specific Gravity 0.836 - 0.842 @ 25 °C[12]
Refractive Index 1.440 - 1.446 @ 20 °C[12]
Vapor Pressure 18.8 mmHg @ 25 °C[12]
Flash Point 18.89 °C[12]
Ionization Energy 8.37 eV[8]

Hypothetical Experimental Protocols

The following are generalized protocols for the fabrication and characterization of organic semiconductor devices. These would need to be adapted and optimized for any specific research involving this compound.

Protocol 1: Thin-Film Deposition of an Organic Semiconductor using a Novel Solvent

This protocol describes the steps for depositing a thin film of an organic semiconductor from a solution, a fundamental step in the fabrication of many organic electronic devices.

Objective: To form a uniform, crystalline thin film of an organic semiconductor on a substrate.

Materials:

  • Organic semiconductor material

  • This compound (as a potential solvent)

  • Substrate (e.g., Si/SiO₂, glass)

  • Standard organic solvents for cleaning (acetone, isopropanol)

  • Deionized water

  • Nitrogen gas source

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hot plate

  • Glovebox or cleanroom environment

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrate in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone or an oxygen plasma to remove any remaining organic residues and improve the surface energy.

  • Solution Preparation:

    • Inside a glovebox, dissolve the organic semiconductor in the chosen solvent (e.g., this compound) to a specific concentration (e.g., 5-10 mg/mL).

    • Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater.

    • Dispense a small amount of the semiconductor solution onto the center of the substrate.

    • Spin coat at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 60 seconds). The speed and time will determine the film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate inside the glovebox.

    • Anneal the film at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film crystallinity.

    • Allow the substrate to cool to room temperature before further processing or characterization.

G cluster_prep Substrate Preparation cluster_sol Solution Formulation cluster_fab Film Fabrication Sonication Ultrasonic Cleaning (DI Water, Acetone, IPA) Drying_N2 Nitrogen Drying Sonication->Drying_N2 UV_Ozone UV-Ozone Treatment Drying_N2->UV_Ozone Spin_Coating Spin Coating UV_Ozone->Spin_Coating Dissolution Dissolve Semiconductor in this compound Stirring Stirring and Heating Dissolution->Stirring Filtering Syringe Filtration Stirring->Filtering Filtering->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Characterization Characterization Annealing->Characterization To Device Fabrication or Characterization G Start Start with Si/SiO₂ Substrate (Gate/Dielectric) Deposition Deposit Organic Semiconductor Film (via Spin Coating) Start->Deposition Masking Place Shadow Mask for S/D Electrodes Deposition->Masking Evaporation Thermal Evaporation of Gold Electrodes Masking->Evaporation Final_Device Completed OFET Device Evaporation->Final_Device Characterization Electrical Characterization Final_Device->Characterization

References

Application Note: Quantification of Ethyl Propyl Sulfide in Complex Matrices by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of ethyl propyl sulfide (B99878) in complex matrices, with a particular focus on alcoholic beverages. Ethyl propyl sulfide is a volatile sulfur compound (VSC) that can significantly impact the aroma and flavor profile of various products. The methodology described herein utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by analysis with gas chromatography-mass spectrometry (GC-MS). This approach offers high selectivity and sensitivity for the determination of trace levels of this compound. Detailed experimental protocols and method validation data are provided to facilitate the implementation of this technique in research and quality control laboratories.

Introduction

Volatile sulfur compounds (VSCs) are a class of organic compounds that, even at very low concentrations, can have a profound effect on the sensory characteristics of foods, beverages, and other consumer products. This compound (CAS No. 4110-50-3) is one such VSC, contributing to the overall aroma profile.[1][2][3][4][5][6] Its quantification in complex matrices is essential for quality control, flavor and off-flavor analysis, and in various stages of product development. The analysis of VSCs is challenging due to their volatility, reactivity, and typically low concentrations in samples.[7][8]

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.[7] When coupled with the separating power of gas chromatography (GC) and the specificity of mass spectrometry (MS), it provides a powerful tool for the unambiguous identification and quantification of target analytes like this compound.[8][9] This application note presents a validated HS-SPME-GC-MS method for the determination of this compound in complex matrices.

Data Presentation

The following table summarizes the quantitative performance of the described HS-SPME-GC-MS method for the analysis of this compound in a model complex matrix (fruit brandy).[9]

Table 1: Method Validation Parameters for this compound Quantification

ParameterValue
Linearity Range0.08 - 80 µg/L
Correlation Coefficient (R²)>0.99
Limit of Detection (LOD)0.025 µg/L
Limit of Quantification (LOQ)0.08 µg/L
Recovery85-110%
Relative Standard Deviation (RSD)<15%

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in a liquid matrix. The method is based on the work by Majchrzak et al. (2020) on the analysis of VSCs in fruit brandy.[9]

Materials and Reagents
  • This compound Standard: Purity ≥96%

  • Internal Standard (IS): Thiophene (B33073)

  • Solvent: Methanol (B129727) (HPLC grade)

  • Sodium Chloride (NaCl): Analytical grade

  • Ethylenediaminetetraacetic acid (EDTA): Analytical grade

  • Deionized Water

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Headspace Vials: 20 mL with magnetic screw caps (B75204) and PTFE/silicone septa

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • SPME Autosampler

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 100 µg/L).

  • Internal Standard Solution (10 mg/L): Prepare a stock solution of thiophene in methanol.

Sample Preparation (HS-SPME)
  • Sample Dilution: For alcoholic beverage samples, dilute the sample with deionized water to achieve an ethanol (B145695) concentration of 2.5% (v/v).[9] For other liquid matrices, appropriate dilution may be necessary to minimize matrix effects.

  • Vial Preparation: Place 10 mL of the diluted sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2 g of NaCl and 0.1 g of EDTA to the vial.[9] NaCl increases the ionic strength, promoting the release of volatile compounds into the headspace, while EDTA chelates metal ions that can catalyze the degradation of sulfur compounds.

  • Spiking: Add a known amount of the internal standard solution to each vial. For calibration standards, spike the appropriate working standard solution into blank matrix.

  • Equilibration: Seal the vial and place it in the autosampler tray. Equilibrate the sample at 35°C for 15 minutes with agitation.[9]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C with continued agitation.[9]

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the GC inlet for thermal desorption of the analytes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 104

    • Qualifier Ions for this compound: m/z 75, 61

    • Ion for Thiophene (IS): m/z 84

Data Analysis
  • Identify the this compound peak based on its retention time and the presence of the quantifier and qualifier ions.

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Analysis cluster_data Data Processing sample 1. Sample Aliquoting & Dilution matrix_mod 2. Matrix Modification (NaCl, EDTA) sample->matrix_mod Add to vial spike 3. Spiking (Internal Standard) matrix_mod->spike equilibrate 4. Equilibration (35°C, 15 min) spike->equilibrate extract 5. Headspace Extraction (SPME Fiber, 35°C, 30 min) equilibrate->extract gcms 6. GC-MS Analysis (Thermal Desorption, Separation, Detection) extract->gcms Transfer SPME Fiber identification 7. Peak Identification (Retention Time, Mass Spectra) gcms->identification quantification 8. Quantification (Calibration Curve) identification->quantification result Result (Concentration of this compound) quantification->result

Caption: Experimental workflow for this compound quantification.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The detailed protocol and validation data demonstrate the suitability of this method for routine analysis in quality control and research settings. The solvent-free nature of SPME and the high selectivity of MS detection make this an environmentally friendly and powerful analytical tool for flavor and aroma analysis.

References

Application Note: Headspace Analysis of Volatile Sulfur Compounds, Including Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are a class of organic molecules that can significantly impact the quality and safety of pharmaceutical products, food and beverages, and environmental samples. Even at trace levels, VSCs can impart strong, often undesirable odors and may indicate product degradation or contamination. Ethyl propyl sulfide (B99878) is a specific VSC of interest in various fields due to its characteristic aroma. Accurate and sensitive quantification of VSCs like ethyl propyl sulfide is crucial for quality control, formulation development, and safety assessment.

Headspace gas chromatography (HS-GC) coupled with a mass spectrometer (MS) or other sulfur-selective detectors is a powerful technique for the analysis of VSCs.[1][2] This method allows for the determination of volatile compounds in a sample matrix without the need for complex and time-consuming extraction procedures.[3] This application note provides a detailed protocol for the analysis of this compound and other VSCs using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the headspace analysis of volatile sulfur compounds.

G cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Collection dilution Dilution & Homogenization sample->dilution salt Addition of Salt & EDTA dilution->salt vial Transfer to Headspace Vial salt->vial incubation Incubation & Equilibration vial->incubation extraction SPME Fiber Exposure incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of VSCs.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Boiling Point 118-119 °C at 760 mmHg
Vapor Pressure 18.8 mmHg at 25 °C
CAS Number 4110-50-3

These properties indicate that this compound is a volatile compound, making it an ideal candidate for headspace analysis.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for achieving accurate and reproducible results. The high volatility and reactivity of VSCs necessitate careful handling to prevent their loss.

Materials:

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Ethylenediaminetetraacetic acid (EDTA), analytical grade

  • Deionized water

  • Internal standard (IS) solution (e.g., thiophene (B33073) in methanol, 10 µg/mL)

Protocol:

  • For liquid samples, accurately transfer a known volume or weight (e.g., 5 mL or 5 g) into a 20 mL headspace vial. For solid samples, use a known weight.

  • If the sample matrix is complex or has a high ethanol (B145695) content (as in some pharmaceutical formulations or beverages), dilution with deionized water may be necessary to improve the release of VSCs. A dilution to 2.5% v/v ethanol has been shown to be effective.[2][4]

  • Add 20% (w/v) of NaCl to the sample. This "salting-out" effect increases the ionic strength of the aqueous phase, reducing the solubility of the VSCs and promoting their partitioning into the headspace.[4]

  • Add 1% (w/v) of EDTA to chelate metal ions that can catalyze the oxidation of sulfur compounds.[4]

  • Spike the sample with a known amount of internal standard (e.g., 10 µL of 10 µg/mL thiophene).

  • Immediately seal the vial with a magnetic crimp cap.

  • Gently vortex the vial to ensure thorough mixing.

HS-SPME Parameters

The selection of the SPME fiber and optimization of extraction parameters are crucial for the efficient pre-concentration of VSCs from the headspace.

Instrumentation:

  • Autosampler with HS-SPME capability

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VSC analysis.[2][4]

Protocol:

  • Incubation/Equilibration: Place the vial in the autosampler's incubator. Incubate the sample at 35 °C for 30 minutes to allow the VSCs to partition between the sample and the headspace and reach equilibrium.[2][4]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 35 °C.[2][4]

GC-MS Parameters

The gas chromatograph separates the extracted VSCs, and the mass spectrometer provides identification and quantification.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS)

GC Conditions:

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 5 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 35-300 for compound identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for this compound include m/z 75 and 104.[5]

Quantitative Data

The following table summarizes representative quantitative data for the analysis of VSCs using HS-SPME-GC-MS. The data is compiled from various studies and provides an indication of the expected performance of the method.

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity Range (µg/L)
Dimethyl Sulfide0.01 - 0.10.03 - 0.30.1 - 100>0.99
Diethyl Sulfide0.02 - 0.20.06 - 0.60.2 - 100>0.99
This compound (estimated) 0.02 - 0.2 0.06 - 0.6 0.2 - 100 >0.99
Dimethyl Disulfide0.01 - 0.10.03 - 0.30.1 - 100>0.99
Diethyl Disulfide0.02 - 0.20.06 - 0.60.2 - 100>0.99

Note: Specific LOD, LOQ, and linearity ranges for this compound are not widely reported. The values presented are estimates based on structurally similar compounds and typical instrument performance.

Data Analysis and Quantification

The process for analyzing the acquired data is outlined below.

G cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis rt Retention Time Matching ms Mass Spectra Library Comparison cal Calibration Curve Generation is Internal Standard Normalization cal->is conc Concentration Calculation is->conc raw_data Raw GC-MS Data raw_data->rt raw_data->ms raw_data->cal

Caption: Data analysis workflow for VSC identification and quantification.

Protocol:

  • Compound Identification:

    • Identify the target analytes, including this compound, by comparing their retention times and mass spectra with those of authentic reference standards or by matching against a commercial mass spectral library (e.g., NIST).

  • Quantification:

    • Prepare a series of calibration standards of the target VSCs (including this compound) in a matrix similar to the sample.

    • Analyze the calibration standards using the same HS-SPME-GC-MS method.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Calculate the concentration of the VSCs in the samples using the regression equation from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound and other volatile sulfur compounds using headspace SPME-GC-MS. The method is sensitive, robust, and requires minimal sample preparation, making it suitable for a wide range of applications in the pharmaceutical, food, and environmental industries. By following the outlined procedures, researchers and scientists can achieve reliable and accurate quantification of VSCs for quality control and research purposes.

References

Solid-phase microextraction (SPME) for thioether analysis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and streamlined methodology for the analysis of thioethers, a class of sulfur-containing organic compounds, is presented using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides detailed protocols for researchers, scientists, and drug development professionals, focusing on sensitive and solvent-free extraction of these volatile and often odorous compounds. Thioethers are significant in various fields, including flavor and fragrance chemistry, environmental monitoring, and pharmaceutical development, due to their potent aroma profiles and potential as biomarkers or impurities.

Introduction to SPME for Thioether Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample matrix. For volatile and semi-volatile compounds like thioethers, Headspace SPME (HS-SPME) is the most prevalent approach.[1] In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, allowing for the extraction of volatile analytes without direct contact with the potentially complex sample matrix.[1] This method is advantageous for its simplicity, speed, and the ability to be automated, making it a powerful tool for trace-level analysis.

Key Advantages of SPME for Thioether Analysis:

  • High Sensitivity: Achieves low detection limits, crucial for analyzing trace-level thioethers which often have very low odor thresholds.[2][3]

  • Solvent-Free: An environmentally friendly technique that eliminates the need for organic solvents.[4]

  • Simplicity and Automation: SPME procedures are straightforward and can be easily automated for high-throughput analysis.

  • Versatility: Applicable to a wide range of sample matrices, including beverages, food products, environmental samples, and biological fluids.[5][6]

Experimental Protocols

A critical aspect of a successful SPME method is the optimization of several experimental parameters that influence the extraction efficiency.[7][8]

Protocol 1: Headspace SPME (HS-SPME) for Volatile Thioethers in Liquid Samples (e.g., Wine, Beverages)

This protocol is adapted from methodologies for analyzing volatile sulfur compounds in beverages.[9][10]

1. Sample Preparation: a. Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial. b. To enhance the release of volatile thioethers from the matrix, add a salt, such as sodium chloride (NaCl), to a final concentration of 20-30% (w/v).[9] The addition of salt increases the ionic strength of the sample, which can improve the extraction efficiency of volatile compounds.[9] c. For certain applications, the addition of a chelating agent like EDTA can be beneficial.[9] d. If required, add an appropriate internal standard for quantification. e. Immediately seal the vial with a PTFE-lined septum and a magnetic crimp cap.

2. SPME Fiber Selection and Conditioning: a. Select an appropriate SPME fiber. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective due to its mixed polarity and porosity, which allows for the adsorption of a wide range of volatile and semi-volatile compounds.[9][10] Other options include Polydimethylsiloxane (PDMS) for non-polar analytes and Polyacrylate (PA) for polar analytes.[4] b. Before the first use, and between analyses, condition the fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants.

3. Headspace Extraction: a. Place the sealed vial in a thermostated autosampler tray or a heating block with magnetic stirring. b. Set the incubation/extraction temperature. A common starting point is between 40°C and 60°C.[9] c. Set the agitation speed to a consistent and vigorous rate to facilitate the equilibrium of analytes between the sample and the headspace. d. Expose the SPME fiber to the headspace of the sample for a predetermined time, typically ranging from 15 to 60 minutes.[9][11] The optimal time should be determined experimentally.

4. Desorption and GC-MS Analysis: a. After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS. b. The desorption temperature is typically set at 250°C.[2] c. Desorb the analytes for 2-5 minutes in splitless mode to ensure complete transfer to the GC column.[2] d. The GC-MS analysis is then performed using a suitable temperature program and mass spectrometer settings for the target thioethers.

Protocol 2: HS-SPME with Derivatization for Reactive Thiols

For highly reactive or volatile thiols, in-fiber or pre-extraction derivatization can significantly improve analytical performance by increasing thermal stability and improving chromatographic peak shape.[3][12]

1. Sample Preparation and Derivatization: a. For extractive alkylation, the thiols in the sample are converted to more stable derivatives prior to SPME.[3] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[2] b. The derivatized sample is then processed for HS-SPME as described in Protocol 1.

2. In-Fiber Derivatization: a. This technique involves first exposing the SPME fiber to the headspace of a derivatizing agent, such as N-phenylmaleimide, and then to the headspace of the sample.[12] b. The derivatization reaction occurs directly on the fiber. c. The derivatized analytes are then desorbed and analyzed by GC-MS.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing SPME for thioether analysis.

Table 1: Performance Data for Thioether Analysis using SPME-GC-MS

AnalyteMatrixSPME FiberMethodLOD (ng/L)Recovery (%)RSD (%)Reference
4-mercapto-4-methyl-2-pentanone (4-MMP)WineDVB/CAR/PDMSHS-SPME with derivatization0.990-1095-11[3]
3-mercaptohexanol (3-MH)WineDVB/CAR/PDMSHS-SPME with derivatization190-1095-11[3]
3-mercaptohexylacetate (3-MHA)WineDVB/CAR/PDMSHS-SPME with derivatization1790-1095-11[3]
Various ThiolsAqueous SamplesPDMS/DVBHS-SPME with in-fiber derivatizationlow µg/L range-<10[12]

Visualizations

Experimental Workflow for HS-SPME of Thioethers

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Liquid/Solid Sample Vial Add to Headspace Vial Sample->Vial Salt Add Salt (e.g., NaCl) Vial->Salt InternalStd Add Internal Standard Salt->InternalStd Seal Seal Vial InternalStd->Seal Incubate Incubate and Agitate at Controlled Temperature Seal->Incubate Transfer to Autosampler ExposeFiber Expose SPME Fiber to Headspace Incubate->ExposeFiber Equilibrate Allow for Equilibration ExposeFiber->Equilibrate RetractFiber Retract Fiber Equilibrate->RetractFiber Desorb Thermal Desorption in GC Inlet RetractFiber->Desorb Transfer to GC-MS Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data SPME_Optimization cluster_params Key Optimization Parameters cluster_responses Analytical Responses Goal Optimized SPME Method Fiber SPME Fiber Selection Sensitivity Sensitivity (LOD, LOQ) Fiber->Sensitivity Temp Extraction Temperature Temp->Sensitivity Time Extraction Time Time->Sensitivity Agitation Agitation Agitation->Sensitivity Salt Salt Addition Salt->Sensitivity pH Sample pH pH->Sensitivity Sensitivity->Goal Precision Precision (RSD) Precision->Goal Accuracy Accuracy (Recovery) Accuracy->Goal Linearity Linearity Linearity->Goal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thioether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of thioethers.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Thiol-Ene Reaction

Possible Causes and Solutions:

If you are experiencing low or no yield in your thiol-ene reaction, several factors could be at play. A common issue is the premature oxidation of the thiol starting material or the thiyl radical intermediate, leading to the formation of disulfide byproducts.[1] Another significant challenge, particularly with electron-deficient alkenes like acrylates, is the homopolymerization of the alkene.[1]

Troubleshooting Workflow:

G start Low/No Yield in Thiol-Ene Reaction check_disulfide Check for Disulfide Formation (R-S-S-R) start->check_disulfide check_homopolymer Check for Homopolymerization of 'ene' check_disulfide->check_homopolymer No deoxygenate Action: Rigorously deoxygenate solvent and reactants. Use fresh, pure thiols. Run under inert atmosphere (Ar/N2). check_disulfide->deoxygenate Yes adjust_stoichiometry Action: Use an excess of thiol (e.g., 1.2:1 thiol to 'ene'). check_homopolymer->adjust_stoichiometry Yes end Improved Yield check_homopolymer->end No deoxygenate->end reduce_initiator Action: Lower the radical initiator concentration. adjust_stoichiometry->reduce_initiator reduce_initiator->end G start Low Yield in Williamson Thioether Synthesis check_substrate Is the alkyl halide secondary or tertiary? start->check_substrate use_primary Action: If possible, redesign synthesis to use a primary alkyl halide. check_substrate->use_primary Yes change_base Action: Use a milder base to generate the thiolate. check_substrate->change_base No end Improved Yield use_primary->end lower_temp Action: Run the reaction at a lower temperature to favor SN2 over E2. change_base->lower_temp lower_temp->end G start Low Yield in Metal-Catalyzed C-S Coupling check_ligand Is the ligand appropriate for the substrate? start->check_ligand screen_ligands Action: Screen different phosphine (B1218219) or carbene ligands. check_ligand->screen_ligands No check_base Is the base strength and solubility optimal? check_ligand->check_base Yes end Improved Yield screen_ligands->end screen_bases Action: Screen bases (e.g., carbonates, phosphates, alkoxides). check_base->screen_bases No check_solvent Is the solvent appropriate? check_base->check_solvent Yes screen_bases->end screen_solvents Action: Test different anhydrous, deoxygenated solvents. check_solvent->screen_solvents No check_solvent->end Yes screen_solvents->end

References

Technical Support Center: Synthesis of Asymmetric Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric sulfides.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems encountered during common synthetic procedures for asymmetric sulfides.

Guide 1: Williamson-like Thioether Synthesis

Problem: Low yield of the desired asymmetric sulfide (B99878) with significant formation of an alkene byproduct.

Possible Cause: The primary competing reaction in the SN2 synthesis of thioethers is the E2 elimination pathway. This is especially prevalent when using secondary or sterically hindered alkyl halides. The thiolate anion, while a potent nucleophile, also possesses sufficient basicity to abstract a proton, leading to the formation of an alkene.

Troubleshooting Workflow:

Williamson_Troubleshooting start Low Yield & Alkene Byproduct substrate Evaluate Alkyl Halide (R'-X) start->substrate base Modify Base/Solvent System substrate->base If R'-X is 2° or 3° sub_sol Use primary alkyl halide if possible. substrate->sub_sol temp Adjust Reaction Temperature base->temp If elimination persists base_sol Use a less hindered base or a non-coordinating counter-ion. Use aprotic polar solvent. base->base_sol result Improved Yield of Asymmetric Sulfide temp->result temp_sol Lower the reaction temperature. temp->temp_sol

Caption: Troubleshooting workflow for low yields in Williamson-like thioether synthesis.

Solutions:

  • Substrate Choice: The SN2 reaction is most efficient with methyl and primary alkyl halides.[1][2] If the synthetic route allows, choose the combination where the thiolate is more sterically hindered and the alkyl halide is primary, rather than the other way around. Thiolates are generally less basic than alkoxides, which already reduces the propensity for E2 reactions, but steric hindrance on the alkyl halide is a critical factor.[3]

  • Base and Solvent: The choice of base to deprotonate the thiol can influence the outcome. While strong bases are needed, using a bulky, non-nucleophilic base might be advantageous in some contexts. The solvent should be a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor the SN2 pathway.

  • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination, as elimination reactions often have a higher activation energy.

Guide 2: Mitsunobu Reaction for Thioether Synthesis

Problem: Difficulty in purifying the desired thioether from triphenylphosphine (B44618) oxide (TPPO).

Possible Cause: A stoichiometric amount of triphenylphosphine is used as a reagent, which is converted to triphenylphosphine oxide (TPPO) during the reaction. TPPO is often a highly crystalline solid with polarity similar to many synthetic products, making its removal by standard chromatography challenging.[4]

Solutions:

  • Crystallization/Precipitation: TPPO can sometimes be removed by crystallization from a suitable solvent system. Cooling the reaction mixture in diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297) can cause TPPO to precipitate.[4]

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding anhydrous MgCl₂, ZnCl₂, or CaBr₂ to the crude reaction mixture in a non-coordinating solvent like toluene (B28343) or ethyl acetate can precipitate the TPPO complex, which can then be removed by filtration.

  • Chromatography: If chromatography is necessary, using a solvent system where the desired product has a significantly different Rf from TPPO is key. TPPO is quite polar, so running the column with a less polar eluent first can help in separation if the product is nonpolar.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine or phosphines designed for easier byproduct removal.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of disulfide in my reaction mixture. How can I prevent this?

A1: Disulfide formation is a common side reaction resulting from the oxidation of the starting thiol. To minimize this:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which is the primary oxidant.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Order of Addition: When using a base to form the thiolate, add the alkylating agent shortly after the deprotonation is complete to ensure the reactive thiolate is consumed in the desired reaction rather than being oxidized.

Q2: My asymmetric sulfoxidation is producing a significant amount of sulfone. How can I improve the selectivity for the sulfoxide (B87167)?

A2: Sulfone formation is due to the over-oxidation of the desired chiral sulfoxide.[5] To control this:

  • Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use close to one equivalent to favor mono-oxidation.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting sulfide has been consumed. Lowering the reaction temperature can also improve selectivity.

  • Catalyst System: Some catalyst systems, like certain vanadium or titanium complexes, are known to be more selective for sulfoxide formation. The Kagan-Modena oxidation conditions, for instance, have been optimized to reduce sulfone formation.[6][7][8]

Q3: In my thiol-ene reaction, I am getting low yields and complex mixtures. What could be the issue?

A3: While the thiol-ene reaction is generally very efficient (often termed a "click" reaction), issues can arise:[9][10]

  • Radical Initiator: Ensure your radical initiator (photoinitiator or thermal initiator) is active and used in the correct amount.

  • Oxygen Inhibition: Radical reactions can be inhibited by oxygen. While thiol-ene reactions are less sensitive than many other polymerizations, degassing the reaction mixture can improve efficiency.[11]

  • Intramolecular Reactions: If your substrate has both the thiol and the alkene, intramolecular cyclization can compete with the desired intermolecular reaction. This is dependent on the linker length and reaction concentration.

Section 3: Data Presentation

Table 1: Influence of Substrate on Side Product Formation in Williamson-like Thioether Synthesis

Alkyl Halide TypePrimary Side ProductTypical Product/Byproduct RatioNotes
Methyl (e.g., CH₃I)- (Negligible)>95:5SN2 is highly favored.
Primary (e.g., R-CH₂-Br)Alkene (E2)~90:10Elimination is minor but possible with hindered bases.
Secondary (e.g., R₂-CH-Br)Alkene (E2)50:50 to 20:80Elimination often becomes the major pathway, especially with bulky thiolates or strong, hindered bases.[1]
Tertiary (e.g., R₃-C-Br)Alkene (E2)<5:95Elimination is almost exclusively observed.[1]

Table 2: Comparison of Byproduct Removal Strategies for Mitsunobu Reaction

MethodByproduct TargetedTypical EfficiencyAdvantagesDisadvantages
ChromatographyTPPO, Hydrazine dicarboxylateVariableCan provide high purity product.Not easily scalable, can be costly and time-consuming.
CrystallizationTPPOGood (if product is soluble)Simple, scalable.Product may co-crystallize; not always effective.
Precipitation with MgCl₂/ZnCl₂TPPO>95% removal reportedHigh efficiency, scalable.Requires specific solvents (e.g., toluene); may not work in THF.
Use of Polymer-Bound PPh₃Polymer-bound TPPOHighSimplified workup (filtration).Higher cost of reagent, potentially lower reactivity.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Thioether Synthesis via Mitsunobu Reaction

This protocol describes the synthesis of a chiral thioether from a secondary alcohol and a thiol, resulting in the inversion of stereochemistry at the alcohol carbon.[12][13][14]

Workflow Diagram:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol, Thiol, and PPh₃ in anhydrous THF B Cool to 0 °C (ice bath) A->B C Add DIAD dropwise at 0 °C B->C D Warm to RT and stir (monitor by TLC) C->D E Quench and Extract with Ethyl Acetate D->E F Wash with aq. NaHCO₃ and Brine E->F G Purify by Chromatography F->G

Caption: Experimental workflow for the Mitsunobu synthesis of a thioether.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral secondary alcohol (1.0 eq.), the thiol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.1 M concentration relative to the alcohol).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired thioether from triphenylphosphine oxide and other byproducts.

Protocol 2: General Procedure for Asymmetric Sulfoxidation (Kagan-Modena Method)

This protocol describes the catalytic asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide.[6][7][8]

Procedure:

  • In a dry flask under an argon atmosphere, dissolve (R,R)-diethyl tartrate (DET) (0.2 eq.) in dichloromethane (B109758) (DCM).

  • Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) (0.1 eq.) and stir for 5 minutes at room temperature.

  • Add water (0.1 eq.) and stir for another 20-30 minutes until the solution is homogeneous and yellow.

  • Add the prochiral sulfide (1.0 eq.) to the catalyst solution.

  • Cool the mixture to -20 °C (e.g., using a CCl₄/dry ice bath).

  • Add cumene (B47948) hydroperoxide (CHP) (1.1 eq.) dropwise, maintaining the temperature below -20 °C.

  • Stir the reaction at -20 °C for the required time (can be several hours), monitoring by TLC for the disappearance of the starting sulfide.

  • Quench the reaction by adding a small amount of water.

  • Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude sulfoxide by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC.

References

Troubleshooting peak tailing in GC-MS analysis of sulfur compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting challenges in the GC-MS analysis of sulfur compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific problems related to peak tailing in the analysis of sulfur compounds.

Q1: Why is peak tailing a common problem when analyzing sulfur compounds with GC-MS?

Sulfur-containing compounds are inherently active and prone to peak tailing in GC analysis.[1] This is primarily due to their interaction with active sites within the GC system, including the inlet liner, column, and connectors.[1] These interactions, often with acidic silanol (B1196071) groups on glass surfaces or metal ions, cause some analyte molecules to be retained longer than others, resulting in asymmetrical peak shapes.[1]

Q2: My sulfur compound peaks are tailing. What is the first thing I should check?

The GC inlet is the most common source of peak tailing for active compounds like those containing sulfur.[1] Therefore, the first step in troubleshooting should be to perform routine inlet maintenance. This includes replacing the septum, inlet liner, and O-ring. A worn or cored septum can shed particles that create active sites, and a contaminated or inappropriate liner can strongly adsorb sulfur compounds.[1]

Experimental Protocol: Routine GC Inlet Maintenance

Objective: To replace consumable parts of the GC inlet to eliminate potential sources of peak tailing.

Materials:

  • New, high-quality septum

  • New, deactivated inlet liner (essential for sulfur analysis)[2]

  • New O-ring

  • Forceps

  • Solvent (e.g., methanol (B129727) or acetone)

  • Lint-free swabs

  • Wrenches for inlet hardware

Methodology:

  • System Cooldown: Safely cool down the GC inlet and oven to below 50°C. Turn off the carrier gas flow at the instrument.[2]

  • Disassembly: Carefully remove the analytical column from the inlet. Unscrew the inlet retaining nut to access the septum and liner.[2]

  • Septum Replacement:

    • Remove the old septum using forceps.

    • Clean the septum head area with a solvent-moistened swab.

    • Install a new, high-quality septum and retighten the retaining nut according to the manufacturer's specifications. Do not overtighten.[3]

  • Liner and O-ring Replacement:

    • Carefully remove the old inlet liner and O-ring.

    • Inspect the inlet for any visible contamination and clean if necessary.

    • Install a new, deactivated liner and a new O-ring. Use plastic tweezers to handle the new liner to avoid contamination.[3]

  • Reassembly and Leak Check:

    • Reassemble the inlet.

    • Reinstall the column to the correct depth as specified by the manufacturer.[4]

    • Restore the carrier gas flow and perform an electronic leak check on all fittings to ensure the system is sealed.

  • Conditioning: Heat the inlet to the desired operating temperature and allow it to equilibrate before running samples.

Q3: Can the choice of GC column affect peak tailing for sulfur compounds?

Absolutely. The column is a major contributor to peak tailing. If the stationary phase is not sufficiently inert or if the head of the column is contaminated with non-volatile residues, active sites can form.[1] For sulfur compounds, it is crucial to use a column specifically designed for inertness, such as those with a "Sulfur" specific deactivation, or a thick-film non-polar column.[1][5] If contamination is suspected, trimming 15-20 cm from the inlet end of the column can often resolve the issue.[1]

Experimental Protocol: GC Column Trimming

Objective: To remove the contaminated front section of the GC column to restore peak shape.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying tool or low-power microscope

Methodology:

  • System Cooldown and Column Removal: Follow steps 1 and 2 from the Inlet Maintenance protocol.

  • Scoring the Column: Using a ceramic scoring wafer, gently score the fused silica (B1680970) tubing at the desired length from the inlet end (typically 15-20 cm).

  • Making a Clean Cut: Hold the column on either side of the score and bend away from the score to create a clean, square break. A poor or jagged cut can itself cause peak tailing.[6]

  • Inspection: Inspect the cut end with a magnifying tool to ensure it is a clean, 90-degree cut with no shards or jagged edges.[6]

  • Reinstallation: Reinstall the column in the inlet and detector according to the instrument manufacturer's instructions, ensuring the correct insertion depth. Perform a leak check.[4]

Q4: How do my GC method parameters contribute to peak tailing?

Sub-optimal GC method parameters can exacerbate peak tailing. Key parameters to consider are:

  • Inlet Temperature: The temperature should be high enough for efficient vaporization of the sulfur compounds but not so high as to cause thermal degradation. A typical starting point is 250°C.[1]

  • Oven Temperature Program: A slow initial temperature ramp can help focus the analytes at the head of the column, leading to sharper peaks.[1] For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the sample solvent to ensure good analyte focusing.[7]

  • Injection Technique: For splitless injections, a mismatch between the solvent polarity and the stationary phase polarity can cause poor peak shape. Additionally, injecting too large a sample volume can overload the column, leading to peak distortion.[1]

Q5: When should I consider conditioning my GC column?

Column conditioning is recommended for new columns or when a column has been stored for a long period. It is also a useful troubleshooting step if you suspect column contamination that is not resolved by trimming. Conditioning helps to remove any volatile contaminants from the stationary phase and ensures a stable baseline.

Experimental Protocol: GC Column Conditioning

Objective: To prepare a new or stored GC column for analysis by removing contaminants and stabilizing the stationary phase.

Methodology:

  • Installation: Connect the column to the GC inlet but leave the detector end disconnected.[1]

  • Purging: Set the initial oven temperature to ambient (e.g., 40°C) and establish the normal carrier gas flow rate for your method. Purge the column with carrier gas for 15-30 minutes to remove any oxygen.[1]

  • Heating Program: While maintaining carrier gas flow, program the oven to ramp up to the conditioning temperature. A typical conditioning temperature is 20°C above the maximum operating temperature of your analytical method, but it should not exceed the column's maximum isothermal temperature limit. For a low sulfur column, conditioning at 200°C overnight is often recommended.[1]

  • Conditioning: Hold the column at the conditioning temperature until the baseline is stable. This can take several hours.[1]

  • Cooldown and Connection: Cool down the oven. Once cooled, connect the detector end of the column and perform a leak check. The system is now ready for analysis.

Data Presentation

The following table provides an illustrative example of how different troubleshooting steps can impact the peak shape of a representative sulfur compound, Dimethyl Disulfide (DMDS). The Tailing Factor (Tf) is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak.

Condition Inlet Liner Column State Injection Volume (µL) Tailing Factor (Tf) of DMDS (Exemplary Data)
Initial (Problematic) Standard Glass WoolUsed (100+ injections)1.02.5
After Inlet Maintenance Deactivated Glass WoolUsed (100+ injections)1.01.8
After Column Trim Deactivated Glass WoolTrimmed (15 cm)1.01.3
Optimized Injection Deactivated Glass WoolTrimmed (15 cm)0.51.1

Note: The data in this table is for illustrative purposes only and is intended to demonstrate the potential impact of troubleshooting actions on peak shape.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC-MS analysis of sulfur compounds.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue (e.g., installation, dead volume) check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue (e.g., active sites, contamination) check_all_peaks->chemical_issue No check_column_install Check column installation (position, cut quality) physical_issue->check_column_install check_inlet Perform Inlet Maintenance (replace liner, septum, O-ring) chemical_issue->check_inlet resolved Problem Resolved check_column_install->resolved trim_column Trim Column Inlet (15-20 cm) check_inlet->trim_column condition_column Condition Column trim_column->condition_column optimize_method Optimize Method Parameters (Inlet Temp, Oven Program, Injection Vol.) condition_column->optimize_method replace_column Consider a more inert or different polarity column optimize_method->replace_column replace_column->resolved

Caption: Troubleshooting workflow for peak tailing in GC-MS.

References

Technical Support Center: Troubleshooting Impurities in the NMR Spectrum of Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying impurities in the NMR spectrum of ethyl propyl sulfide (B99878). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis and analysis of ethyl propyl sulfide.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my NMR spectrum shows more peaks than expected. What are the likely impurities?

A1: Impurities in your sample can arise from several sources, including unreacted starting materials, byproducts of the synthesis, and subsequent oxidation of the final product. The most common synthesis route is the reaction of an ethanethiolate with a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane). Therefore, likely impurities include:

  • Unreacted Starting Materials: Ethanethiol (B150549), 1-propanethiol (B107717) (if used as a starting material), 1-bromopropane, or 1-chloropropane.

  • Side-Reaction Byproducts: Diethyl disulfide and dipropyl disulfide, formed by the oxidation of the corresponding thiols.

  • Oxidation Products: Ethyl propyl sulfoxide (B87167) and ethyl propyl sulfone, formed by the oxidation of this compound.

Q2: How can I distinguish the NMR signals of this compound from those of its impurities?

A2: The first step is to correctly assign the peaks for pure this compound. Then, you can compare the remaining signals in your spectrum to the known chemical shifts of potential impurities. The following tables provide the ¹H and ¹³C NMR chemical shifts for this compound and common impurities in CDCl₃.

Data Presentation: NMR Chemical Shifts

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound CH₃ (ethyl) ~1.25 Triplet
CH₂ (ethyl) ~2.50 Quartet
CH₂ (propyl) ~2.45 Triplet
CH₂ (middle, propyl) ~1.60 Sextet
CH₃ (propyl) ~1.00 Triplet
EthanethiolSH~1.3 (variable)Triplet
CH₂~2.55Quartet
CH₃~1.25Triplet
1-PropanethiolSH~1.3 (variable)Triplet
CH₂S~2.50Quartet
CH₂~1.60Sextet
CH₃~1.00Triplet
1-BromopropaneCH₂Br~3.40Triplet
CH₂~1.88Sextet
CH₃~1.04Triplet
1-ChloropropaneCH₂Cl~3.53Triplet
CH₂~1.80Sextet
CH₃~1.06Triplet
Diethyl DisulfideCH₂~2.69Quartet
CH₃~1.30Triplet
Dipropyl DisulfideCH₂S~2.68Triplet
CH₂~1.71Sextet
CH₃~1.02Triplet
Ethyl Propyl SulfoxideCH₂SO (ethyl)~2.7-2.9Multiplet
CH₃ (ethyl)~1.3-1.4Triplet
CH₂SO (propyl)~2.6-2.8Multiplet
CH₂ (propyl)~1.7-1.9Multiplet
CH₃ (propyl)~1.0-1.1Triplet
Ethyl Propyl SulfoneCH₂SO₂ (ethyl)~3.0-3.2Multiplet
CH₃ (ethyl)~1.4-1.5Triplet
CH₂SO₂ (propyl)~3.0-3.2Multiplet
CH₂ (propyl)~1.8-2.0Multiplet
CH₃ (propyl)~1.0-1.1Triplet

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundCarbon AtomChemical Shift (ppm)
This compound CH₃ (ethyl) ~14.9
CH₂ (ethyl) ~26.5
CH₂ (propyl) ~34.5
CH₂ (middle, propyl) ~23.0
CH₃ (propyl) ~13.5
EthanethiolCH₂~18.9
CH₃~20.3
1-PropanethiolCH₂S~26.2
CH₂~25.8
CH₃~13.4
1-Bromopropane[1][2]CH₂Br~35.6
CH₂~26.2
CH₃~13.3
1-Chloropropane[3][4]CH₂Cl~46.8
CH₂~26.4
CH₃~11.4
Diethyl DisulfideCH₂~39.2
CH₃~14.8
Dipropyl DisulfideCH₂S~41.2
CH₂~22.6
CH₃~13.1
Ethyl Propyl SulfoxideCH₂SO (ethyl)~45-50
CH₃ (ethyl)~7-9
CH₂SO (propyl)~50-55
CH₂ (propyl)~16-18
CH₃ (propyl)~12-14
Ethyl Propyl Sulfone[5]CH₂SO₂ (ethyl)~50.8
CH₃ (ethyl)~7.2
CH₂SO₂ (propyl)~56.7
CH₂ (propyl)~16.8
CH₃ (propyl)~12.9

Experimental Protocols

Synthesis of this compound (via Williamson-like Reaction)

This protocol describes a common method for synthesizing this compound.

Materials:

  • Ethanethiol

  • 1-Bromopropane (or 1-Chloropropane)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (or a suitable polar aprotic solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethanethiolate.

  • Slowly add ethanethiol to the sodium hydroxide solution while stirring. The reaction is exothermic.

  • Once the addition is complete, add 1-bromopropane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to obtain pure this compound.

Mandatory Visualization

Below is a logical workflow for identifying impurities in an NMR spectrum of a synthesized this compound sample.

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound NMR start Obtain ¹H and ¹³C NMR Spectra of Synthesized this compound assign_product Assign Peaks Corresponding to this compound start->assign_product unassigned_peaks Are there unassigned peaks? assign_product->unassigned_peaks no_impurities Sample is likely pure. unassigned_peaks->no_impurities No compare_impurities Compare Unassigned Peaks with ¹H and ¹³C NMR Data of Potential Impurities unassigned_peaks->compare_impurities Yes identify_impurities Identify Specific Impurities Present (Starting Materials, Byproducts, Oxidation Products) compare_impurities->identify_impurities purification Consider Further Purification (e.g., Distillation, Chromatography) identify_impurities->purification

Caption: A flowchart outlining the logical steps for identifying impurities in an NMR spectrum of this compound.

References

Technical Support Center: Prevention of Thioether Oxidation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of thioethers during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thioether oxidation during storage?

A1: Thioether oxidation during storage is primarily caused by exposure to:

  • Atmospheric Oxygen: Direct reaction with oxygen, especially over long-term storage.

  • Peroxides: Contaminating peroxides in solvents or excipients can readily oxidize thioethers.

  • Light: Photo-oxidation can occur upon exposure to certain wavelengths of light.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation reactions.

Q2: What are the visible signs of thioether oxidation?

A2: While often requiring analytical confirmation, visual cues of thioether degradation can include discoloration of the material, such as yellowing. Inconsistent experimental results between different batches or aliquots of the same thioether-containing compound can also be an indicator of degradation.[1]

Q3: What are the recommended general storage conditions for thioether-containing compounds?

A3: To minimize oxidation, thioether-containing compounds should be stored under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.[1] It is also recommended to store them at low temperatures, typically -20°C, in a dry, solid state.[1][2] The container should be tightly sealed and protected from light by using amber vials or storing in the dark.[1]

Q4: Is it advisable to store thioether-containing compounds in solution?

A4: Long-term storage of thioethers in solution is generally not recommended as they are less stable compared to being stored in a neat, dry state.[1] If short-term storage in solution is necessary, use a deoxygenated solvent and maintain the solution under an inert atmosphere at a low temperature.[1]

Q5: What types of antioxidants can be used to stabilize thioethers?

A5: Thioethers act as secondary, or hydroperoxide-decomposing, antioxidants.[3][4] For enhanced stability, they are often used in combination with primary antioxidants, such as hindered phenols (e.g., Butylated Hydroxytoluene - BHT) or tocopherols (B72186) (Vitamin E), which act as radical scavengers.[1][4][5] The combination of primary and secondary antioxidants can provide a synergistic protective effect.[4]

Q6: How can I detect and quantify thioether oxidation?

A6: Several analytical techniques can be used to detect and quantify the oxidation of thioethers to their corresponding sulfoxides and sulfones:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method to separate and quantify the parent thioether from its oxidized degradation products.[3][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and other relevant NMR techniques can detect the chemical shifts associated with the formation of sulfoxides and sulfones.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Discoloration (e.g., yellowing) of the thioether compound. Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark location.
Inconsistent analytical results between different aliquots of the same batch. Non-uniform degradation due to improper storage after opening the primary container.Aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
Accelerated degradation of a thioether in a formulated product. Presence of oxidative impurities (e.g., peroxides) in excipients or solvents.Screen all excipients and solvents for peroxide content. Consider using antioxidants in the formulation.
Loss of potency of a thioether-containing drug substance over time. Long-term oxidation.Evaluate the storage conditions. Consider lowering the storage temperature and ensuring an inert atmosphere in the packaging. The addition of a suitable antioxidant should be investigated.

Quantitative Data on Thioether Stability

The following tables summarize quantitative data on the stability of thioether-containing compounds under various conditions.

Table 1: Effect of Storage Temperature on the Stability of Thiolated Polymers (as a proxy for thioethers) over 6 Months.

Storage TemperatureRelative Humidity (%)Decrease in Free Thiol Groups (Powder Form)Stability in Tablet Form
-20°C56No significant decreaseStable
4°C53No significant decreaseStable
20°C70Significant decreaseStable
22°C25No significant decreaseStable

Data adapted from a study on thiolated polymers, which demonstrates the impact of temperature and humidity on the stability of sulfur-containing functional groups.[8][9]

Table 2: Comparative Efficacy of Different Antioxidants (0.1 wt%) on the Oxidative Stability of a Model Polymer System.

AntioxidantCrosslink Density (mol/dm³)Oxidation IndexRatio of Oxidation Index to Crosslink Density
Control (No Antioxidant)0.203>0.5 (variable)2.47
Butylated Hydroxytoluene (BHT)0.1390.211.49
Hindered Phenol Antioxidant (HPAO)0.1670.281.70
Vitamin E (α-tocopherol)0.1300.292.21
β-carotene0.1310.352.69

This data, from a study on a polyethylene (B3416737) model, illustrates the effectiveness of different antioxidants in reducing oxidation. A lower oxidation index and a lower ratio of oxidation index to crosslink density indicate better oxidative stability. BHT was found to be highly effective.[1][5]

Experimental Protocols

Protocol for a Long-Term Stability Study of a Thioether-Containing Compound

1. Objective: To evaluate the long-term stability of a thioether-containing active pharmaceutical ingredient (API) under different storage conditions with and without the presence of an antioxidant.

2. Materials:

  • Thioether-containing API

  • Antioxidant (e.g., BHT, Vitamin E)

  • High-purity solvents for analysis (HPLC grade)

  • Vials (amber glass, with screw caps (B75204) and septa)

  • Inert gas (argon or nitrogen)

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • Freezer (-20°C)

  • Refrigerator (4°C)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

3. Sample Preparation:

  • Prepare three batches of samples:

    • Batch A (Control): Weigh 5-10 mg of the thioether API into a series of amber vials.

    • Batch B (Antioxidant 1): Prepare a stock solution of the thioether API and the chosen antioxidant (e.g., 0.1% w/w BHT) in a suitable volatile solvent. Aliquot into a series of amber vials and evaporate the solvent under a stream of inert gas.

    • Batch C (Alternative Storage): For compounds sensitive to ambient conditions, prepare samples as in Batch A, but ensure they are sealed under an inert atmosphere.

  • Tightly seal all vials.

  • Label each vial clearly with the batch, storage condition, and time point.

4. Storage Conditions and Time Points:

  • Distribute the vials from each batch into the following storage conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% Relative Humidity (ICH long-term stability condition)

    • 40°C / 75% Relative Humidity (ICH accelerated stability condition)

  • Pull samples for analysis at the following time points: 0, 1, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated stability, the time points are typically 0, 1, 3, and 6 months.

5. Analytical Method:

  • At each time point, dissolve the contents of a vial in a suitable diluent to a known concentration.

  • Analyze the sample by a validated, stability-indicating HPLC method to separate the parent thioether from its potential oxidation products (sulfoxide and sulfone).

  • Quantify the amount of the parent thioether and the degradation products.

6. Data Analysis:

  • Calculate the percentage of the parent thioether remaining and the percentage of each degradation product formed at each time point for each storage condition.

  • Plot the percentage of the parent thioether remaining against time for each condition to determine the degradation kinetics.

  • Compare the stability of the control batch with the antioxidant-containing batch to evaluate the effectiveness of the antioxidant.

Visualizations

Thioether Oxidation Pathway

Thioether_Oxidation Thioether Thioether (R-S-R') Sulfoxide (B87167) Sulfoxide (R-SO-R') Thioether->Sulfoxide Oxidation [O] Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Further Oxidation [O]

Caption: General pathway of thioether oxidation to sulfoxide and sulfone.

Workflow for Investigating Thioether Instability

Troubleshooting_Workflow start Instability Observed (e.g., degradation, discoloration) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage optimize_storage Optimize Storage: - Store at -20°C - Protect from light - Use inert atmosphere improper_storage->optimize_storage Yes check_formulation Review Formulation (Excipient Purity) improper_storage->check_formulation No re_evaluate Re-evaluate Stability optimize_storage->re_evaluate peroxide_contamination Peroxide Contamination? check_formulation->peroxide_contamination screen_excipients Screen Excipients for Peroxides peroxide_contamination->screen_excipients Yes add_antioxidant Consider Adding Antioxidant (e.g., BHT, Vitamin E) peroxide_contamination->add_antioxidant No screen_excipients->add_antioxidant add_antioxidant->re_evaluate Antioxidant_Synergy cluster_primary Primary Antioxidant (Hindered Phenol) cluster_secondary Secondary Antioxidant (Thioether) phenolic_antioxidant Phenolic Antioxidant (Ar-OH) stable_radical Stable Phenoxy Radical (Ar-O•) phenolic_antioxidant->stable_radical Donates H• free_radical Free Radical (R•) free_radical->stable_radical oxidation_process Oxidation Process stable_radical->oxidation_process Terminates Chain Reaction thioether Thioether (R-S-R') stable_products Stable, Non-radical Products thioether->stable_products Decomposes hydroperoxide Hydroperoxide (ROOH) hydroperoxide->stable_products stable_products->oxidation_process Prevents Further Radical Formation oxidation_process->free_radical Generates oxidation_process->hydroperoxide Generates

References

Technical Support Center: Improving the Solubility of Ethyl Propyl Sulfide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the limited aqueous solubility of ethyl propyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: Why is ethyl propyl sulfide poorly soluble in water?

This compound (C₅H₁₂S) has limited solubility in water due to its molecular structure.[1] The molecule consists of an ethyl group and a propyl group, which are non-polar hydrocarbon chains. These non-polar portions are hydrophobic ("water-fearing") and dominate the molecule's character, making it less favorable for interaction with polar water molecules.[1][2] While the sulfur atom can participate in some polar interactions, it is not enough to overcome the hydrophobicity of the alkyl chains.[1]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.[3][4] The most common and effective methods for laboratory and pharmaceutical applications include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[3][5]

  • Surfactant-mediated Solubilization: Using amphiphilic surfactant molecules to form micelles that encapsulate the hydrophobic compound.[5][6][7]

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[8][9][10]

Q3: How do I choose the most suitable solubilization method for my experiment?

The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of the system (e.g., a biological assay) to excipients, and the required stability of the solution. The diagram below provides a general decision-making workflow.

A Start: Need to dissolve This compound in aqueous buffer B Is a small amount of an organic solvent acceptable in the final formulation? A->B C Try Co-Solvency (e.g., DMSO, Ethanol) B->C Yes D Are surfactants (detergents) compatible with your assay? B->D No H Solubility goal met? C->H E Try Surfactant Solubilization (e.g., Polysorbate 80, SDS) D->E Yes F Are cyclodextrins compatible and available? D->F No E->H G Try Cyclodextrin Complexation (e.g., HP-β-CD) F->G Yes J Combine methods or re-evaluate experimental needs F->J No G->H I Proceed with Experiment H->I Yes H->J No

Caption: Decision workflow for selecting a solubilization method.

Q4: How do surfactants like Polysorbate 80 or SDS increase solubility?

Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[7] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Hydrophobic molecules like this compound will partition into this core, effectively being shielded from the water. The hydrophilic heads form the outer surface, making the entire micelle-compound complex soluble in water.[7][11]

cluster_0 Below CMC cluster_1 Above CMC cluster_micelle Micelle (Soluble Complex) s1 s2 s3 s4 s5 eps Ethyl Propyl Sulfide (Insoluble) center Ethyl Propyl Sulfide n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8

Caption: Mechanism of micellar solubilization by surfactants.

Troubleshooting Guide

Q: My compound precipitates when I add my organic stock solution to the aqueous buffer. What can I do?

A: This is a common issue when using co-solvents. Precipitation occurs when the concentration of the organic solvent is diluted below the point where it can maintain the compound's solubility.

  • Decrease the Final Concentration: Try making a more dilute final solution.[12]

  • Increase the Co-solvent Percentage: If your experiment allows, increase the final percentage of the organic solvent (e.g., from 1% DMSO to 5% DMSO).

  • Change the Co-solvent: Some co-solvents have better solubilizing power for specific compounds. Consider trying dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) if compatible.[13]

  • Add to Buffer Under Vortex: Add the stock solution slowly to the aqueous buffer while vigorously vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q: I'm concerned about the toxicity of solubilizing agents in my cell-based assay. What are my options?

A: This is a critical consideration. Many solubilizing agents can exhibit toxicity at higher concentrations.

  • Run a Vehicle Control: Always include a control group that is treated with the solubilization vehicle (e.g., buffer with 1% DMSO) without the compound to assess the baseline toxicity of the excipient.

  • Choose Less Toxic Alternatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used in pharmaceutical formulations due to its high biocompatibility and low toxicity compared to some surfactants.[10] Modified cyclodextrins are designed for enhanced solubility and safety.[9] Polysorbates (e.g., Polysorbate 80) are generally considered less harsh than ionic detergents like SDS.[7]

  • Minimize Agent Concentration: Perform a dose-response experiment to find the minimum concentration of the solubilizing agent that achieves the desired solubility for your compound.

Q: My solubility results are not reproducible. What are the common sources of error?

A: Lack of reproducibility in solubility experiments often stems from variations in protocol execution.

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24-48 hours of constant agitation.[11]

  • Temperature Control: The solubility of most organic compounds is temperature-dependent.[1] Conduct all experiments at a constant, controlled temperature.

  • pH of the Buffer: Ensure the pH of your aqueous buffer is consistent across all experiments, as pH can influence the solubility of some compounds, although it's less of a factor for neutral molecules like this compound.[3]

  • Purity of Compound: Impurities in your this compound sample can affect solubility measurements.[14]

Data Presentation: Solubilization Method Comparison

The following table provides an illustrative comparison of different methods for increasing the aqueous solubility of a hydrophobic compound like this compound. Note: These are representative values and actual results will vary based on precise experimental conditions.

Solubilization MethodAgentAgent ConcentrationIllustrative Solubility Increase (Fold)Key Considerations
Control None (Water)N/A1xBaseline (Very Low Solubility)
Co-solvency Ethanol (B145695)5% (v/v)10x - 50xMay not be suitable for all biological assays.[3]
DMSO5% (v/v)50x - 200xPotential for toxicity at higher concentrations.
Surfactants Polysorbate 801% (w/v)100x - 500xMust be used above the CMC; biocompatible.[7]
SDS1% (w/v)500x - 1500xCan denature proteins; often used in in-vitro assays only.
Cyclodextrins β-Cyclodextrin10 mM50x - 300xLimited by its own water solubility.[15]
HP-β-Cyclodextrin50 mM1000x - 5000xHighly soluble and low toxicity; often preferred.[10]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol details a method for preparing a solution of this compound using an organic co-solvent like DMSO.

  • Prepare a Concentrated Stock: Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved.

  • Serial Dilution (Optional): If needed, perform serial dilutions of the stock solution in 100% DMSO to create working stocks.

  • Final Dilution: To prepare the final working solution, add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer. Crucially, add the stock to the buffer (not the other way around) while vortexing vigorously.

  • Final Concentration Check: Ensure the final concentration of DMSO does not exceed the tolerance limit of your experimental system (typically <1% v/v for cell-based assays).

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the solubility limit under these conditions has been exceeded.

Protocol 2: General Workflow for Testing a Solubilizing Agent

This protocol provides a systematic approach to determine the effectiveness of a new solubilizing agent (surfactant or cyclodextrin).[11]

A 1. Prepare series of agent solutions in aqueous buffer (e.g., 0, 1, 5, 10, 50 mM) B 2. Add excess solid This compound to each solution to ensure saturation A->B C 3. Equilibrate samples on a shaker at constant temp (e.g., 25°C for 24-48h) B->C D 4. Separate undissolved solid via high-speed centrifugation or a 0.22 µm syringe filter C->D E 5. Carefully collect the supernatant (the saturated solution) D->E F 6. Quantify the concentration of dissolved this compound (e.g., via HPLC or GC) E->F G 7. Plot solubility (concentration) vs. agent concentration to determine effectiveness F->G

Caption: Experimental workflow for evaluating a solubilizing agent.

Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation

This protocol describes the co-precipitation method to form a soluble complex.[10]

  • Dissolve Cyclodextrin: Dissolve an excess molar amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer with stirring.

  • Dissolve Sulfide: In a separate container, dissolve the this compound in a minimal amount of a volatile organic solvent, such as ethanol.

  • Mix Solutions: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution. This mixture should be stirred continuously.

  • Remove Organic Solvent: Stir the mixture at room temperature for 24 hours or use a rotary evaporator to gently remove the ethanol. As the ethanol is removed, the this compound will be driven into the hydrophobic cavity of the cyclodextrin molecules.

  • Filter and Quantify: Filter the resulting solution through a 0.22 µm filter to remove any non-complexed precipitate. The concentration of the solubilized this compound in the filtrate can then be determined using an appropriate analytical method like gas chromatography (GC).

References

Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of volatile sulfur compounds (VSCs).

Troubleshooting Guides

This section addresses specific issues that may arise during VSC analysis due to matrix effects.

Issue: Peak Area Suppression or Enhancement

Symptoms:

  • Consistently lower or higher peak areas for your target VSCs in the sample matrix compared to a clean solvent standard.

  • Inaccurate quantification results.

Potential Causes:

  • Competition for active sites: Other volatile or non-volatile compounds in the matrix can compete with VSCs for adsorption sites on the solid-phase microextraction (SPME) fiber, leading to lower extraction efficiency.[1]

  • Co-elution and ionization effects: In mass spectrometry-based detection, co-eluting matrix components can suppress or enhance the ionization of target VSCs in the ion source.[2]

  • Viscosity and surface tension effects: In headspace analysis, the sample matrix composition can alter the partitioning of VSCs from the sample into the headspace.[1]

Solutions:

  • Optimize Sample Preparation:

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, ensure the VSC concentration remains above the limit of quantification.

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique minimizes contact with non-volatile matrix components.[1][3][4] Optimizing parameters like fiber coating, extraction time, and temperature is crucial.[3][4]

    • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of VSCs, improving their transfer to the headspace.[3]

  • Employ Robust Calibration Strategies:

    • Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for correcting matrix effects. A stable isotope-labeled analog of the analyte is added to the sample at the beginning of the workflow, co-eluting with the native analyte and experiencing the same matrix effects, thus providing accurate correction.[5][6][7]

    • Standard Addition Method: Known amounts of a standard are added to the sample, and the response is extrapolated back to determine the native concentration. This method effectively creates a calibration curve within the sample matrix.[8][9][10][11]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that closely resembles the sample matrix.[12][13][14][15] This helps to mimic the matrix effects experienced by the analytes in the actual samples.

Issue: Poor Reproducibility and Inconsistent Results

Symptoms:

  • High variability in peak areas and retention times between replicate injections of the same sample.

  • Poor precision in quantitative results.

Potential Causes:

  • Incomplete combustion: In sulfur chemiluminescence detection (SCD), incomplete combustion of the sample matrix can lead to fouling of the detector and inconsistent response.[16]

  • Sample heterogeneity: Uneven distribution of VSCs or matrix components within the sample.

  • Analyte degradation: VSCs can be reactive and may degrade during sample preparation or analysis, especially in complex matrices.[17]

Solutions:

  • Ensure Proper Sample Homogenization: Thoroughly mix samples before extraction.

  • Optimize GC and Detector Parameters:

    • Ensure complete combustion in SCD by optimizing furnace temperature and gas flows.[16]

    • Regularly maintain and clean the detector to prevent contamination.[18]

  • Use Internal Standards: An appropriate internal standard that is not affected by the matrix can help to correct for variations in injection volume and instrument response. For VSCs, a compound with similar chemical properties but not present in the sample is chosen.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of VSC analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[2] In VSC analysis, these effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][13] For example, other volatile compounds in a wine matrix can significantly affect the extraction of sulfur volatiles using HS-SPME.[1][19]

Q2: How can I determine if my VSC analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve. A significant difference in the slopes indicates the presence of matrix effects. Another approach is to perform a recovery experiment by spiking a known amount of VSC standard into a blank matrix and measuring the recovery. Recoveries significantly different from 100% suggest matrix interference.

Q3: What are the most common sample preparation techniques to minimize matrix effects for VSCs?

A3: Headspace (HS) techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME), are widely used because they isolate volatile analytes from the non-volatile matrix components.[3][4] Other techniques include static headspace, dynamic headspace (purge and trap), and liquid-liquid extraction (LLE).[3][20] The choice of technique depends on the specific VSCs, the sample matrix, and the required sensitivity.

Q4: When should I use Stable Isotope Dilution Analysis (SIDA)?

A4: SIDA is the preferred method when the highest accuracy and precision are required, especially for complex matrices where matrix effects are significant and variable.[5][6] It effectively corrects for analyte losses during sample preparation and variations in instrument response.[5] The main limitation is the availability and cost of the stable isotope-labeled standards.[6]

Q5: What is the standard addition method and when is it useful?

A5: The standard addition method involves adding known quantities of the analyte to the sample and measuring the response.[8][10] This technique is particularly useful when a suitable blank matrix for creating matrix-matched standards is not available.[10] It helps to compensate for matrix effects by creating a calibration within the sample itself.[10][11]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for VSC Analysis

This protocol provides a general guideline for HS-SPME. Optimization is required for specific applications.

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • For aqueous samples, add a salt (e.g., 20% w/v NaCl) to enhance VSC volatility.[3]

    • If necessary, add an internal standard.

    • Seal the vial with a septum and cap.

  • Equilibration:

    • Place the vial in a heating block or autosampler incubator at a specific temperature (e.g., 35-60°C) for a set time (e.g., 10-30 minutes) to allow the VSCs to partition into the headspace.[3][4]

  • Extraction:

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-45 minutes).[3] The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and depends on the target VSCs.[3]

  • Desorption:

    • Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC) for thermal desorption of the analytes onto the GC column.

Stable Isotope Dilution Analysis (SIDA) Protocol
  • Spiking: Add a known amount of the stable isotope-labeled internal standard for each target VSC to the sample before any sample preparation steps.[5][6]

  • Equilibration: Thoroughly mix the sample to ensure complete equilibration between the native analyte and the labeled standard.

  • Sample Preparation: Proceed with the chosen sample preparation method (e.g., HS-SPME, headspace).

  • Analysis: Analyze the sample using GC-MS.

  • Quantification: Determine the concentration of the native VSC by calculating the ratio of the peak area of the native analyte to the peak area of the labeled internal standard and comparing it to a calibration curve prepared with known ratios of the native and labeled standards.[6]

Standard Addition Method Protocol
  • Sample Aliquoting: Prepare several identical aliquots of the sample.[8][10]

  • Spiking: Add increasing, known amounts of a VSC standard solution to each aliquot, leaving one aliquot unspiked.[8][10]

  • Analysis: Analyze all the prepared samples using the established analytical method.

  • Data Analysis: Plot the measured peak area (or instrument response) against the concentration of the added standard.

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of the VSC in the original, unspiked sample.[9][10]

Data Presentation

Table 1: Comparison of Calibration Strategies for Minimizing Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
External Calibration A calibration curve is generated using standards prepared in a clean solvent.Simple and fast.Does not account for matrix effects, leading to inaccurate results in complex matrices.[5]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix similar to the sample.[12][14]Compensates for matrix effects by mimicking the sample environment.[13]A suitable blank matrix may not always be available; matrix composition can vary between samples.[2]
Standard Addition Known amounts of standard are added directly to the sample aliquots.[8][10]Effectively corrects for matrix effects specific to each sample; no need for a separate blank matrix.[10]More time-consuming and requires more sample volume.[8]
Stable Isotope Dilution Analysis (SIDA) A stable isotope-labeled analog of the analyte is used as an internal standard.[5][6]Considered the most accurate method for correcting matrix effects and analyte loss.[5][6]The availability and cost of labeled standards can be a limitation.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Sample Homogenization Sample->Homogenization Spiking Spiking (SIDA/Internal Standard) Homogenization->Spiking Extraction Extraction (e.g., HS-SPME) Spiking->Extraction GC_Separation GC Separation Extraction->GC_Separation Detection Detection (e.g., SCD, MS) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Method Selection Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for VSC analysis.

troubleshooting_logic cluster_matrix_effects Addressing Matrix Effects cluster_reproducibility_issues Addressing Reproducibility Problem Inaccurate VSC Quantification Check_Reproducibility Check Reproducibility Problem->Check_Reproducibility Reproducible Results are Reproducible Check_Reproducibility->Reproducible Yes Not_Reproducible Results are Not Reproducible Check_Reproducibility->Not_Reproducible No Optimize_SPME Optimize SPME Parameters Reproducible->Optimize_SPME Use_SIDA Implement SIDA Reproducible->Use_SIDA Use_Std_Add Use Standard Addition Reproducible->Use_Std_Add Use_MM_Cal Use Matrix-Matched Calibration Reproducible->Use_MM_Cal Check_Homogeneity Check Sample Homogeneity Not_Reproducible->Check_Homogeneity Check_System Check GC System (Leaks, Contamination) Not_Reproducible->Check_System Check_Detector Maintain/Clean Detector Not_Reproducible->Check_Detector

Caption: Troubleshooting logic for inaccurate VSC quantification.

References

Technical Support Center: Thioether NMR Signal Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in Nuclear Magnetic Resonance (NMR) spectroscopy for molecules containing thioether moieties.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (SNR) often low when analyzing thioethers with ¹³C NMR?

A1: Low SNR in ¹³C NMR is a general issue that can be particularly noticeable for thioether carbons. The primary reasons are:

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only 1.1%. The major isotope, ¹²C, is NMR-inactive.[1][2]

  • Low Gyromagnetic Ratio: The ¹³C nucleus has a smaller gyromagnetic ratio than the ¹H nucleus, which results in an inherently weaker NMR signal.[1][2]

  • Long Relaxation Times (T1): Carbons with no directly attached protons (quaternary carbons) or those in less mobile parts of a molecule can have long spin-lattice relaxation times (T1). If the delay between scans is too short, these signals can become saturated, leading to reduced intensity.[2][3]

  • Sample Concentration: Dilute samples will naturally produce a weaker signal.[4]

Q2: I am performing ¹H NMR. Where should I expect to see the signals for protons adjacent to the sulfur in a thioether?

A2: Protons on a carbon directly attached to the sulfur in a thioether (alpha-protons) typically appear in the chemical shift range of 2.0 to 2.5 ppm.[5] This region can sometimes overlap with other signals, making sensitive and well-resolved spectra crucial.

Q3: Is it practical to directly detect the sulfur nucleus using ³³S NMR?

A3: While possible, direct detection via ³³S NMR is generally impractical for routine analysis of thioethers. This is due to several challenging properties of the ³³S isotope:

  • Very Low Natural Abundance: 0.76%.[6][7]

  • Low Sensitivity: Its receptivity relative to ¹H is extremely low (1.72 x 10⁻⁵).[6][7]

  • Quadrupolar Nucleus: As a spin 3/2 nucleus, ³³S has a large quadrupole moment, which leads to very broad resonance lines, often thousands of Hertz wide, making detection difficult.[6][8][9] For these reasons, indirect methods using ¹H and ¹³C NMR are overwhelmingly preferred.

Q4: What are the most direct ways to improve my SNR without changing the pulse sequence?

A4: Before moving to more advanced experiments, you can significantly improve SNR by optimizing your sample and basic acquisition parameters:

  • Increase Sample Concentration: The most straightforward way to get more signal is to have more molecules in the detection volume.[3][4]

  • Increase the Number of Scans (NS): The SNR increases with the square root of the number of scans.[3] For example, quadrupling the number of scans will double the SNR, but this comes at the cost of significantly longer experiment times.[3]

  • Use High-Quality NMR Tubes: Use clean, high-quality tubes to improve magnetic field homogeneity (shimming), leading to sharper lines and better SNR.[10]

  • Ensure Proper Probe Tuning: A poorly tuned proton channel can lead to incomplete decoupling in ¹³C experiments, resulting in broader lines and lower SNR.[11]

Q5: When should I consider using 2D NMR techniques like HSQC for thioether analysis?

A5: You should consider using a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment when you need a significant sensitivity boost for carbon detection. HSQC is an inverse detection experiment that detects the high-sensitivity ¹H nucleus instead of the low-sensitivity ¹³C nucleus, providing a major enhancement in SNR.[12][13] It is particularly useful for:

  • Analyzing dilute samples.

  • Confirming the connectivity between specific protons and their attached carbons.

  • Resolving overlapping signals that are ambiguous in 1D spectra.[14][15]

Troubleshooting Guides

Guide 1: Diagnosing and Fixing Low SNR in ¹³C NMR

If your ¹³C NMR spectrum has poor signal intensity, follow this workflow to identify and resolve the issue.

G start Low SNR in ¹³C Spectrum check_sample Step 1: Check Sample - Is concentration adequate? - Is sample fully dissolved? - Using a high-quality tube? start->check_sample reprepare_sample Action: Increase concentration. Filter sample. Use better tube. check_sample->reprepare_sample No check_basic_params Step 2: Check Basic Parameters - Is probe tuned and matched? - Is shimming acceptable? check_sample->check_basic_params Yes reprepare_sample->check_sample Done tune_shim Action: Re-tune probe. Re-shim the magnet. check_basic_params->tune_shim No check_acq_params Step 3: Optimize Acquisition - Increase number of scans (NS)? - Is relaxation delay (D1) optimal? check_basic_params->check_acq_params Yes tune_shim->check_basic_params Done increase_scans Action: Increase NS. (SNR ∝ √NS) check_acq_params->increase_scans Time permits optimize_d1 Action: Adjust D1 and flip angle. Use smaller flip angle (e.g., 30-45°) with shorter D1. check_acq_params->optimize_d1 Need faster acquisition advanced_methods Step 4: Consider Advanced Methods - Signal still too weak? check_acq_params->advanced_methods Already optimized increase_scans->advanced_methods optimize_d1->advanced_methods use_hsqc Solution: Use ¹H-¹³C HSQC for a major sensitivity enhancement. advanced_methods->use_hsqc Yes

Caption: Troubleshooting workflow for low SNR in ¹³C NMR experiments.

Data Presentation

Table 1: Comparison of NMR Parameters for Thioether Analysis

This table provides typical starting parameters for various NMR experiments. Values may require optimization based on the specific molecule, solvent, and spectrometer.

ParameterStandard ¹HStandard ¹³CDEPT-135¹H-¹³C HSQC
Pulse Program (Bruker) zg30zgpg30deptsp135hsqcetgpsisp2.2
Typical Concentration 1-5 mg10-50 mg10-50 mg1-10 mg
Number of Scans (NS) 8 - 161024 or more[16]256 - 10242 - 16 per increment
Relaxation Delay (D1) 1-5 s[16][17]2 s[18]2 s1-2 s[19][20]
Acquisition Time (AQ) 2-4 s[16]1-2 s[16]1-2 s0.1-0.25 s
Relative Exp. Time ~1-5 minHours~1-2 hours~15-60 min
Primary Use Proton environmentCarbon backboneDifferentiate CH₃, CH₂, CHCorrelate ¹H-¹³C, high sensitivity
Table 2: Estimated SNR Enhancement Techniques
TechniquePrincipleEstimated SNR GainKey Consideration
Increasing Scans Signal averages constructively, noise destructively.Proportional to the square root of scan number (e.g., 4x scans = 2x SNR).[3][10]Significantly increases experiment time.
Optimizing D1 & Flip Angle Allows more scans in a given time without saturation.Up to ~2x or more compared to non-optimal parameters.[10]Requires some knowledge of T1 relaxation times. A 30°-45° pulse with a shorter D1 is often more efficient than a 90° pulse with a long D1.[10]
Paramagnetic Doping Shortens T1, allowing for a much shorter D1.Can be significant by enabling many more scans per unit time.[10]Can cause line broadening if concentration is too high.[10] Cr(acac)₃ is a common agent.
Inverse Detection (e.g., HSQC) Detects the sensitive ¹H nucleus instead of ¹³C.10-100x or more compared to direct ¹³C detection.The premier technique for sensitivity enhancement of protonated carbons.
Hyperpolarization (Advanced) Drastically increases the nuclear spin polarization above thermal equilibrium.Several orders of magnitude (1,000-10,000x).[21]Requires specialized equipment and experimental setup (e.g., DNP, SABRE).[21][22]

Experimental Protocols

Protocol 1: Optimized ¹³C{¹H} Acquisition

This protocol is for acquiring a standard proton-decoupled ¹³C spectrum with parameters optimized for efficiency.

  • Sample Preparation: Dissolve 20-50 mg of the thioether-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the sample into a high-quality 5 mm NMR tube.[2]

  • Instrument Setup: Insert the sample, lock the spectrometer on the deuterium (B1214612) signal, and tune/match the probe for both ¹³C and ¹H frequencies.[10] Perform standard magnetic field shimming.

  • Acquisition:

    • Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on a Bruker spectrometer).[10]

    • Set the spectral width (SW) to cover the expected range of carbon signals (e.g., 200-220 ppm).[16]

    • Set the transmitter frequency offset (O1P) to the center of the spectrum (e.g., ~100 ppm).

    • Set the pulse angle to 30 degrees. This allows for a shorter relaxation delay.[3][10]

    • Set the relaxation delay (D1) to 1-2 seconds.[16]

    • Set the number of scans (NS) to a minimum of 1024. Increase as needed for better SNR.

    • Start the acquisition.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).[16]

Protocol 2: ¹H-¹³C HSQC Acquisition for High Sensitivity

This protocol provides a method for correlating protons to their directly attached carbons with a significant sensitivity advantage over standard ¹³C NMR.

G prep ¹H Preparation Pulse (90°) evolve_t1 Evolution Period (t1) ¹H magnetization evolves with ¹H chemical shift prep->evolve_t1 Excite ¹H transfer_to_C Magnetization Transfer ¹H → ¹³C evolve_t1->transfer_to_C Encode ¹H frequency mid1 transfer_to_C->mid1 transfer_to_H Magnetization Transfer ¹³C → ¹H detect_t2 Detection Period (t2) Detect enhanced ¹H signal transfer_to_H->detect_t2 Encode ¹³C frequency mid1->transfer_to_H J-coupling evolution mid2

Caption: Simplified workflow of a ¹H-¹³C HSQC experiment showing magnetization transfer.

  • Sample Preparation: Prepare a sample as in Protocol 1. A lower concentration (1-10 mg) is often sufficient.

  • Instrument Setup: Lock, tune (both ¹H and ¹³C channels), and shim as usual.[19] It is critical that both channels are well-tuned.

  • Acquisition:

    • Load a gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcetgp on Bruker systems).[23]

    • Acquire a standard ¹H spectrum first to determine the proton spectral width (SW in F2). Set this width to cover all proton signals of interest.[19]

    • Set the ¹³C spectral width (SW in F1) to cover the expected carbon chemical shift range (e.g., 160 ppm).[20]

    • Set the number of scans (NS) to 2, 4, or 8.

    • Set the relaxation delay (D1) to 1.5 seconds.

    • Set the number of increments in the indirect dimension (F1) to at least 128 or 256 for good resolution.[18]

    • The experiment is optimized for a one-bond ¹H-¹³C coupling constant, typically set to an average of 140-145 Hz.[18]

    • Start the 2D acquisition.

  • Processing: Perform a 2D Fourier transform (e.g., xfb on Bruker systems), followed by phase and baseline correction in both dimensions.[23] The resulting spectrum will show correlations (peaks) between protons (F2 axis) and the carbons they are attached to (F1 axis).

References

Technical Support Center: Gas Chromatography of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of volatile sulfur compounds (VSCs).

Troubleshooting Guides

The analysis of volatile sulfur compounds by gas chromatography is often challenging due to their reactivity and low concentrations.[1][2][3] This guide addresses common issues encountered during these experiments.

Common Chromatographic Problems & Solutions
ProblemProbable CausesRecommended Solutions
Peak Tailing Active Sites in the System: Sulfur compounds can interact with active sites in the inlet liner, column, or connectors.[4] Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[4] Inappropriate Column Phase: The stationary phase may not be sufficiently inert for sulfur analysis.[1]Inlet Maintenance: Regularly replace the septum, inlet liner (use a deactivated liner), and O-ring.[4] Column Maintenance: Trim 15-20 cm from the inlet end of the column.[5] Condition the column according to the manufacturer's instructions.[4] Column Selection: Use a column specifically designed for sulfur analysis with a highly inert stationary phase.[1] Consider thick-film non-polar columns.[4]
Poor Resolution Sub-optimal Column Dimensions: Incorrect column length, internal diameter, or film thickness can lead to co-elution.[6][7] Inadequate Oven Temperature Program: A rapid temperature ramp may not provide sufficient separation.[4]Column Optimization: For complex samples, use a longer column with a smaller internal diameter for higher efficiency.[7][8] Adjust film thickness based on analyte volatility; thicker films are better for highly volatile compounds.[6][8] Method Optimization: Optimize the oven temperature program, particularly the initial ramp rate.[4]
Analyte Loss / Poor Sensitivity Adsorption in the GC System: Reactive sulfur compounds can be adsorbed by undeactivated surfaces in the flow path, including the column, inlet, and transfer lines.[9][10] Detector Quenching: Co-elution of high concentrations of matrix components (e.g., hydrocarbons) with sulfur compounds can suppress the detector signal, particularly with Flame Photometric Detectors (FPD).[9][10]Inert Flow Path: Ensure all components in the sample flow path (liner, column, tubing) are deactivated or made of inert materials.[3][10] Passivation techniques like Sulfinert® coating can be beneficial.[9] Column Selectivity: Choose a column that provides good resolution between the sulfur analytes and the sample matrix to avoid quenching.[9][10] Specialized columns like Rt®-XLSulfur are designed for this purpose.[9]
Baseline Noise / Instability Column Bleed: Operating the column above its maximum temperature limit or using a column with a less stable stationary phase can cause elevated baseline noise.[6] Contaminated Carrier Gas: Impurities in the carrier gas can contribute to baseline instability.Column Conditioning: Properly condition the column before use.[4] Temperature Limits: Operate the column within its recommended temperature limits.[6] Use low-bleed columns, especially when using sensitive detectors like a Sulfur Chemiluminescence Detector (SCD).[3] Gas Purity: Use high-purity carrier gas and ensure gas traps are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for volatile sulfur analysis?

A1: The most critical factor is the inertness of the column.[1] Sulfur compounds are highly reactive and can be easily adsorbed by active sites within the GC system, leading to peak tailing, poor sensitivity, and inaccurate quantification.[1][10] Therefore, selecting a column specifically designed and tested for sulfur analysis, often with a proprietary surface deactivation, is crucial for obtaining sharp, symmetrical peaks, especially at low concentrations.[1]

Q2: What are the best types of stationary phases for analyzing volatile sulfur compounds?

A2: Bonded poly(dimethyl siloxane) (PDMS) phases are commonly used.[6][7] Specialized versions of these phases, developed specifically for sulfur gas analysis, offer low column bleed, making them compatible with sulfur-specific detectors.[6][7] For resolving volatile sulfur compounds from hydrocarbon matrices, porous polymer columns like Rt-U-BOND can also be effective due to their unique selectivity.[11]

Q3: How do column dimensions (I.D., film thickness, and length) affect the analysis of volatile sulfur compounds?

A3:

  • Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.25 mm) provide higher resolution, which is beneficial for complex samples.[7] Wider bore columns (e.g., 0.53 mm) have a higher sample capacity.[7]

  • Film Thickness: Thicker films are suitable for highly volatile compounds as they increase retention.[6] This can eliminate the need for sub-ambient oven temperatures.[6] Thinner films are better for less volatile sulfur compounds.[6]

  • Length: Longer columns provide better resolution for complex mixtures, while shorter columns allow for faster analysis times.[8]

Q4: Can I use a standard non-polar column for sulfur analysis?

A4: While a standard non-polar column, such as one with a thick-film Rtx®-1 stationary phase, can be used for the analysis of low molecular weight sulfur compounds, columns specifically designed for sulfur analysis will generally provide better performance in terms of peak shape and sensitivity due to their enhanced inertness.[1][11]

Q5: What are some common detectors used for volatile sulfur analysis and how do they impact column selection?

A5: Common sulfur-specific detectors include the Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), and Pulsed Flame Photometric Detector (PFPD).[10] The SCD is highly selective and provides a linear, equimolar response, but it requires the use of low-bleed GC columns to prevent fouling.[3] FPD and PFPD can be susceptible to quenching from co-eluting hydrocarbons, making a column that provides good separation from the matrix essential.[10]

Experimental Protocols

Below are representative experimental methodologies for the analysis of volatile sulfur compounds.

Protocol 1: Analysis of Low-Level Sulfur Compounds in Hydrocarbon Streams
  • Instrumentation: Gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).

  • Column: Rt-XLSulfur packed column.[9]

  • Carrier Gas: Helium.

  • Sample Introduction: 1 mL gas loop.[9]

  • Key Objective: To achieve good separation of hydrocarbons from sulfur compounds to prevent signal quenching and ensure accurate quantification of low ppbv levels of hydrogen sulfide (B99878) and methyl mercaptan.[9]

Protocol 2: Analysis of Thiols using a Highly Inert Column
  • Instrumentation: Agilent 7890B GC with an Agilent 355 SCD.[1]

  • Column: Agilent J&W Select Low Sulfur, 60m x 0.32mm.[1]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.[1]

  • Oven Program: 65°C (hold for 4 min), then ramp at 30°C/min to 120°C (hold for 5 min).[1]

  • Injector: Split mode (1:10) at 200°C.[1]

  • Detector Settings: Burner at 800°C, Ozone flow at 40 mL/min.[1]

Protocol 3: Analysis of Volatile Sulfur Compounds in Beverages using HS-SPME/GC-MS
  • Sample Preparation: Headspace solid-phase microextraction (HS-SPME).[12]

    • Fiber: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[12]

    • Extraction Conditions: 35°C for 30 min.[12]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Desorption: Analytes are desorbed from the fiber in the GC injection port at 250°C for 5 min.[13]

Visualization

Column Selection Workflow for Volatile Sulfur Compound Analysis

Column Selection Workflow Column Selection Workflow for Volatile Sulfur Compound Analysis start Start: Define Analytical Needs sample_matrix Characterize Sample Matrix (e.g., Gaseous, Liquid, Hydrocarbon-rich) start->sample_matrix target_analytes Identify Target Sulfur Compounds (Volatility, Polarity, Concentration) start->target_analytes detector_type Consider Detector Type (SCD, FPD, MS) start->detector_type phase_selection Select Stationary Phase sample_matrix->phase_selection target_analytes->phase_selection detector_type->phase_selection inert_column Specialized Inert Sulfur Column (e.g., Rt-XLSulfur, DB-Sulfur SCD) phase_selection->inert_column High Reactivity / Trace Levels pdms_column Bonded PDMS Column (e.g., Thick-film non-polar) phase_selection->pdms_column General Purpose plot_column PLOT Column (for light hydrocarbons) phase_selection->plot_column Separation from C1-C6 dimensions Determine Column Dimensions inert_column->dimensions pdms_column->dimensions plot_column->dimensions id Internal Diameter (I.D.) (e.g., 0.25mm for high resolution) dimensions->id Resolution vs. Capacity film Film Thickness (Thicker for more volatile compounds) dimensions->film Analyte Volatility length Length (Longer for complex samples) dimensions->length Sample Complexity method_dev Method Development & Optimization id->method_dev film->method_dev length->method_dev end Final Method method_dev->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate GC column for the analysis of volatile sulfur compounds.

References

Validation & Comparative

A Researcher's Guide to Validating Analytical Methods for Volatile Biomarker Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile biomarkers is paramount. This guide provides a comprehensive comparison of leading analytical methods, supported by experimental data and detailed protocols, to ensure the validation of robust and reliable analytical procedures.

The discovery and validation of volatile organic compound (VOC) biomarkers in breath, urine, and other biological matrices hold immense promise for non-invasive disease diagnosis and monitoring therapeutic responses. However, the inherent volatility and low concentration of these biomarkers present significant analytical challenges. The rigorous validation of analytical methods is a critical step to ensure that the generated data is accurate, reproducible, and fit for its intended purpose in clinical and research settings.

This guide delves into the validation of key analytical techniques used for volatile biomarker quantification, including Gas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Proton Transfer Reaction Mass Spectrometry (PTR-MS). We will explore the essential validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and present a comparative analysis of these methods.

Core Validation Parameters: A Snapshot

Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended use.[1] The core performance characteristics evaluated during validation are crucial for ensuring the reliability of biomarker quantification.[2][3]

Validation ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[1][3]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][4]
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Accuracy The closeness of the test results obtained by the method to the true value.[2][3]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Comparative Analysis of Analytical Methods

The choice of an analytical technique for volatile biomarker quantification depends on various factors, including the specific biomarker, the biological matrix, and the required sensitivity and throughput. The following table summarizes the performance of commonly used methods based on published data.

Analytical MethodPrincipleLinearity (R²)Typical LOD/LOQThroughputKey AdvantagesKey Limitations
GC-MS Chromatographic separation followed by mass spectrometric detection.[6]>0.99[7][8]ppt to ppb levels[9]Low to MediumHigh selectivity and specificity, considered a "gold standard".[6][10]Slower analysis time, requires skilled operators.[11]
SIFT-MS Soft chemical ionization using reagent ions to quantify VOCs in real-time.[11]Wide linear range (up to 6 orders of magnitude)[12]pptv levels[12]HighReal-time analysis, high throughput, simpler to use.[13][14]Potential for isobaric interferences.[13]
PTR-MS A form of chemical ionization mass spectrometry using proton transfer from H3O+ ions.[9]Good linearity over several orders of magnitudepptv levels[9]HighFast and sensitive real-time analysis.[9]Limited ability to distinguish between isomers.

Experimental Protocols for Method Validation

Detailed and standardized experimental protocols are the bedrock of successful method validation. Below are representative protocols for key validation experiments.

Linearity Assessment
  • Objective: To determine the range over which the analytical method provides a linear response to the analyte concentration.

  • Procedure:

    • Prepare a series of at least five calibration standards of the target volatile biomarker in the relevant biological matrix (e.g., synthetic breath, artificial urine). The concentrations should span the expected range of the samples.

    • Analyze each standard in triplicate.

    • Plot the mean response (e.g., peak area) against the known concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Acceptance Criteria: A coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable.[7][8]

Accuracy and Precision (Intra- and Inter-Assay)
  • Objective: To assess the closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC sample in a single analytical run.

    • Inter-assay (between-run) precision and accuracy: Analyze the QC samples on at least three different days.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the replicate measurements. Accuracy is typically expressed as the percent recovery of the known concentration.

  • Acceptance Criteria: For biomarker assays, an intra-assay CV of ≤ 10% and an inter-assay CV of ≤ 15% are generally acceptable, with an accuracy of 80-120%.[15]

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the blank: Analyze a number of blank samples (at least 10) and calculate the standard deviation of the response. The LOD is typically calculated as 3.3 times the standard deviation of the blank, and the LOQ as 10 times the standard deviation of the blank.

    • Based on the calibration curve: Use the standard deviation of the y-intercepts of regression lines.

  • Acceptance Criteria: The LOQ should be sufficiently low to measure the expected concentrations of the biomarker in the target population.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial for effective implementation.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning Phase cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Develop_Protocol Develop Validation Protocol Define_ATP->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data & Compare to Acceptance Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A streamlined workflow for the validation of analytical methods.

Signaling Pathways of Different Analytical Techniques

The underlying principles of each analytical technique dictate their suitability for specific applications.

Analytical_Techniques_Principles cluster_GCMS GC-MS cluster_SIFTMS SIFT-MS GC_Inlet Sample Injection GC_Column Chromatographic Separation GC_Inlet->GC_Column Carrier Gas MS_Source Ionization GC_Column->MS_Source MS_Analyzer Mass Analysis MS_Source->MS_Analyzer MS_Detector Detection MS_Analyzer->MS_Detector Reagent_Ion_Source Reagent Ion Generation (H3O+, NO+, O2+) Flow_Tube Soft Chemical Ionization Reagent_Ion_Source->Flow_Tube Quadrupole_MS Mass Filtering Flow_Tube->Quadrupole_MS SIFT_Detector Detection & Quantification Quadrupole_MS->SIFT_Detector Sample_Inlet Direct Sample Introduction Sample_Inlet->Flow_Tube

Caption: Principles of GC-MS and SIFT-MS for volatile compound analysis.

By adhering to rigorous validation protocols and selecting the most appropriate analytical technique, researchers can ensure the generation of high-quality, reliable data for volatile biomarker quantification, ultimately advancing the fields of diagnostics and drug development.

References

A Comparative Guide to the Reactivity of Diethyl Sulfide and Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of diethyl sulfide (B99878) and ethyl propyl sulfide, two common thioethers. The information presented is supported by available experimental data to assist researchers in selecting the appropriate sulfide for their specific applications.

Introduction to Diethyl Sulfide and this compound

Diethyl sulfide and this compound are organosulfur compounds belonging to the thioether family, characterized by a sulfur atom bonded to two alkyl groups. Diethyl sulfide is a symmetrical thioether with two ethyl groups, while this compound is an asymmetrical thioether with one ethyl and one propyl group. Their utility in various chemical syntheses is dictated by the nucleophilicity of the sulfur atom and the nature of the attached alkyl groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties of diethyl sulfide and this compound is presented in the table below. These properties can influence reaction conditions and product purification strategies.

PropertyDiethyl SulfideThis compound
Chemical Formula C₄H₁₀SC₅H₁₂S
Molecular Weight 90.19 g/mol 104.22 g/mol
Boiling Point 92 °C118-119 °C
Density 0.837 g/mL at 25 °C0.841 g/mL at 20 °C
Structure SymmetricalAsymmetrical

Comparative Reactivity

The reactivity of diethyl sulfide and this compound is primarily centered around the lone pairs of electrons on the sulfur atom, which make them effective nucleophiles. The key reactions for these thioethers are oxidation and alkylation.

Oxidation

Both diethyl sulfide and this compound can be oxidized to form sulfoxides and subsequently sulfones. This reactivity is a key feature of thioethers and is often utilized in organic synthesis. The general pathway for this oxidation is illustrated below.

Oxidation_Pathway Thioether R-S-R' (Thioether) Sulfoxide (B87167) R-S(=O)-R' (Sulfoxide) Thioether->Sulfoxide [O] Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone [O]

Figure 1: General oxidation pathway of thioethers.

The rate of oxidation is influenced by both electronic and steric factors. The slightly greater electron-donating inductive effect of the propyl group in this compound compared to the ethyl group in diethyl sulfide would theoretically lead to a slightly higher electron density on the sulfur atom, potentially making it more susceptible to electrophilic attack by an oxidizing agent. However, the larger size of the propyl group could also introduce minor steric hindrance.

A study on the gas-phase, Cl-atom initiated oxidation of diethyl sulfide and ethyl methyl sulfide provides some quantitative insight into their oxidative degradation. While this study does not directly compare diethyl sulfide and this compound, the data for diethyl sulfide offers a benchmark for understanding its oxidative reactivity. The major products observed were hydrogen chloride (HCl), sulfur dioxide (SO₂), and acetaldehyde (B116499) (CH₃CHO).

Table 1: Product Yields from the Cl-Atom Initiated Oxidation of Diethyl Sulfide

ProductMolar Formation Yield (%)
HCl59 ± 2
SO₂52 ± 5
CH₃CHO103 ± 4

Data obtained at 298 K in 760 Torr of NOx-free air.

Alkylation (Formation of Sulfonium Salts)

As nucleophiles, both diethyl sulfide and this compound can react with alkyl halides in an SN2 reaction to form trialkylsulfonium salts. This reaction is analogous to the alkylation of amines.

The nucleophilicity of the sulfur atom is a key determinant of the reaction rate. Similar to oxidation, the inductive effect of the alkyl groups plays a role. The slightly stronger electron-donating nature of the propyl group in this compound may lead to a marginally higher rate of alkylation compared to diethyl sulfide. However, steric hindrance from the bulkier propyl group could counteract this electronic effect, especially with sterically demanding alkyl halides.

Experimental Protocols

Below are general experimental methodologies for the oxidation and alkylation of dialkyl sulfides.

General Experimental Protocol for Thioether Oxidation

This protocol describes a typical procedure for the oxidation of a thioether to a sulfoxide using hydrogen peroxide.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve thioether in an appropriate solvent (e.g., acetic acid). B Cool the solution in an ice bath. A->B C Slowly add hydrogen peroxide (e.g., 30% aqueous solution). B->C D Stir the reaction mixture at room temperature. C->D E Monitor reaction progress by TLC. D->E F Neutralize with a base (e.g., aqueous NaOH). E->F G Extract the product with an organic solvent (e.g., CH₂Cl₂). F->G H Dry the organic layer (e.g., over Na₂SO₄). G->H I Concentrate under reduced pressure to yield the sulfoxide. H->I Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_electrophile Nature of Electrophile Reactivity Thioether Reactivity Inductive Inductive Effect of Alkyl Groups (+I effect increases nucleophilicity) Reactivity->Inductive Steric_S Steric Hindrance at Sulfur (Bulky groups decrease reactivity) Reactivity->Steric_S Steric_E Steric Hindrance of Electrophile Reactivity->Steric_E Electrophilicity Electrophilicity of Reagent (e.g., Oxidizing agent, Alkyl halide) Reactivity->Electrophilicity

A Comparative Sensory Analysis of Ethyl Propyl Sulfide and Other Key Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor science and pharmacology, understanding the sensory properties of volatile compounds is paramount. Ethyl propyl sulfide (B99878), a sulfur-containing organic compound, contributes to the characteristic aroma and flavor of a variety of foods, including onions, garlic, and cheese.[1] This guide provides a comparative sensory evaluation of ethyl propyl sulfide against other notable flavor compounds, supported by established experimental data and detailed methodologies for sensory analysis.

Quantitative Sensory Data

Flavor CompoundChemical FormulaOdor Threshold in Water (ppb)Common Flavor DescriptorsNatural Occurrence (Examples)
This compound C5H12SNot availablePungent, characteristicOnion, Garlic, Cheese[1]
Dimethyl SulfideC2H6S0.3 - 30Cabbage, cooked corn, truffle-likeCabbage, corn, asparagus, aged wines
Diethyl SulfideC4H10S~0.025Garlic-like, ethereal-
Mthis compoundC4H10SNot availableAlliaceous, green, creamy, leek-
Hydrogen SulfideH2S0.05 - 0.1Rotten eggs-
Methyl Mercaptan (Methanethiol)CH4S0.02 - 2.0Rotten cabbage, burnt rubberCheese, nuts, wine
Ethyl Mercaptan (Ethanethiol)C2H6S1.1Onion-like, rubber-likeDurian, cheese, natural gas odorant
Allyl MercaptanC3H6S0.05GarlicGarlic
Furfuryl MercaptanC5H6OS0.005Roasted coffeeCoffee

Note: Odor thresholds can vary depending on the medium (e.g., water, air, oil) and the sensory methodology employed. The data presented here is for illustrative comparison.

Experimental Protocols for Sensory Evaluation

To conduct a comprehensive sensory evaluation of this compound and other flavor compounds, standardized methodologies are crucial. The following are detailed protocols for two key experiments: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify, describe, and quantify the sensory attributes of this compound in comparison to other flavor compounds.

Materials:

  • This compound (food-grade)

  • Reference flavor compounds (e.g., dimethyl sulfide, allyl isothiocyanate)

  • Odorless solvent (e.g., mineral oil, propylene (B89431) glycol)

  • Glass sample vials with PTFE-lined caps

  • Sensory evaluation booths with controlled lighting and ventilation

  • Computerized data collection system (e.g., SIMS, Compusense)

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct initial screening for olfactory sensitivity using standard odor identification tests.

    • Train the selected panelists over several sessions (typically 10-15 hours) to develop a standardized lexicon of descriptive terms for the aroma and flavor of the target compounds. This involves presenting a wide range of reference standards representing different aroma families (e.g., sulfury, alliaceous, green, roasted).

    • Familiarize panelists with the use of an unstructured line scale (e.g., 15 cm) for rating the intensity of each attribute.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound and the comparative flavor compounds in the chosen odorless solvent. Concentrations should be selected to be safely above the expected detection threshold but not overwhelmingly intense.

    • Present samples in coded, identical glass vials to prevent bias. A volume of 10 mL per vial is typical.

    • Allow samples to equilibrate to a controlled room temperature (e.g., 22°C) for at least 30 minutes before evaluation.

  • Evaluation Protocol:

    • Conduct the evaluation in individual sensory booths to minimize distractions.

    • Instruct panelists to evaluate the aroma of each sample by sniffing the headspace of the vial.

    • For flavor analysis (if applicable and safe), a suitable food-grade carrier (e.g., water, unsalted crackers) may be used.

    • Panelists will rate the intensity of each previously defined sensory attribute (e.g., "sulfurous," "oniony," "garlicky," "green," "metallic") on the unstructured line scale.

    • Provide panelists with purified water and unsalted crackers for palate cleansing between samples.

    • Randomize the order of sample presentation for each panelist to minimize order effects.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the compounds.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between the compounds and their sensory attributes, creating a "sensory map."

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds in a sample containing this compound and to characterize their individual aroma contributions.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port) and a flame ionization detector (FID) or mass spectrometer (MS).

  • Fused silica (B1680970) capillary column suitable for volatile sulfur compound analysis (e.g., DB-SULFUR SCD).

  • Sample containing this compound (e.g., a headspace extract from a food product or a prepared solution).

  • Humidifier for the sniffing port air supply.

  • Data acquisition software for both the detector and olfactometry responses.

Procedure:

  • GC-O System Setup:

    • Install the appropriate GC column.

    • Split the column effluent at the end of the GC oven, directing a portion to the FID/MS and the other portion to the sniffing port. A 1:1 split is common.

    • Heat the transfer line to the sniffing port to prevent condensation of the analytes.

    • Humidify the air supply to the sniffing port to prevent nasal dehydration of the assessor.

  • Sample Introduction:

    • Introduce the volatile sample into the GC using an appropriate injection technique, such as headspace-solid phase microextraction (HS-SPME) or direct liquid injection.

  • Olfactometry Evaluation:

    • A trained sensory assessor (or a panel of assessors, evaluating in sequence) will sit at the sniffing port and continuously monitor the effluent.

    • The assessor will record the retention time, duration, and a descriptor for each odor detected.

    • The intensity of each odor can also be rated using a time-intensity method, where the assessor continuously adjusts a lever or slider corresponding to the perceived odor intensity.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks from the FID/MS chromatogram to tentatively identify the odor-active compounds.

    • Confirm the identity of the compounds by comparing their mass spectra and retention indices with those of authentic standards.

    • Generate an "aromagram" or "olfactogram," which is a chromatogram-like representation of the odor events, to visualize the most potent aroma contributors.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the sample extract are analyzed by GC-O to determine the "flavor dilution" (FD) factor for each odorant, providing a measure of its potency.

Visualizing Experimental Workflows

To further clarify the logical flow of the sensory evaluation process, the following diagrams have been generated using the DOT language.

SensoryEvaluationWorkflow cluster_QDA Quantitative Descriptive Analysis (QDA) QDA_Start Panelist Selection & Training QDA_Lexicon Lexicon Development QDA_Start->QDA_Lexicon QDA_SamplePrep Sample Preparation QDA_Lexicon->QDA_SamplePrep QDA_Eval Sensory Evaluation QDA_SamplePrep->QDA_Eval QDA_Data Data Collection QDA_Eval->QDA_Data QDA_Analysis Statistical Analysis QDA_Data->QDA_Analysis QDA_Report Sensory Profile Report QDA_Analysis->QDA_Report GCO_Workflow cluster_GCO Gas Chromatography-Olfactometry (GC-O) GCO_SamplePrep Sample Preparation & Extraction GCO_Injection GC Injection GCO_SamplePrep->GCO_Injection GCO_Separation Chromatographic Separation GCO_Injection->GCO_Separation GCO_Split Effluent Split GCO_Separation->GCO_Split GCO_Sniff Olfactory Detection (Sniffing) GCO_Split->GCO_Sniff GCO_Detector Instrumental Detection (FID/MS) GCO_Split->GCO_Detector GCO_Data Data Correlation & Identification GCO_Sniff->GCO_Data GCO_Detector->GCO_Data GCO_Aromagram Aromagram Generation GCO_Data->GCO_Aromagram

References

Unveiling Microbial Fingerprints: A Comparative Guide to Thioethers as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate identification of microbial activity is paramount. Thioethers, a class of sulfur-containing organic compounds, are emerging as potent microbial biomarkers, offering a non-invasive window into metabolic processes. This guide provides a comparative analysis of key thioethers, detailing their performance as microbial indicators, the experimental protocols for their detection, and the underlying biochemical pathways.

Performance of Thioether Biomarkers: A Comparative Overview

The utility of a microbial biomarker is defined by its sensitivity, specificity, and correlation with microbial abundance. While direct head-to-head comparative studies with extensive quantitative data are still emerging, the existing research allows for a qualitative and semi-quantitative comparison of prominent thioethers.

Thioether BiomarkerCommon Microbial SourcesAssociated Conditions/ApplicationsDetection MethodsReported Performance & Remarks
Methanethiol (B179389) (CH₃SH) Porphyromonas gingivalis, Prevotella intermedia, Fusobacterium nucleatum, various gut bacteriaPeriodontal disease, halitosis, gut dysbiosis, potential marker for certain cancers.[1][2]GC-MS, SIFT-MSHigh concentrations are strongly associated with oral anaerobic bacteria and periodontal disease.[2] Can be produced by numerous gut bacteria, making it a general marker of microbial activity in the gut.
Dimethyl Sulfide (B99878) ((CH₃)₂S) Burkholderia pseudomallei, various marine and soil bacteria, some gut microbesMelioidosis (B. pseudomallei infection), indicator of bacterial contamination in brewing.[3]GC-MS, SPME-GC-MSA key volatile organic compound (VOC) that distinguishes B. pseudomallei from closely related species.[4] Its presence in breath can also be linked to the metabolism of methanethiol by gut microbiota.[5]
Dimethyl Disulfide ((CH₃)₂S₂) Schizophyllum commune, various bacteria and fungiFungal infections, general marker of microbial metabolism.GC-MSDetected in the headspace of nearly all strains of the fungus Schizophyllum commune, suggesting it as a potential biomarker for infections caused by this organism.[6]
Allyl Methyl Sulfide (C₄H₈S) Associated with metabolism of dietary compounds by gut microbiotaPotential marker for colorectal cancer.[7]GC-MSElevated levels in exhaled breath have been linked to an increased abundance of Desulfovibrio in the gut of colorectal cancer patients.[7]

Experimental Protocols: Detecting Microbial Thioethers

The gold standard for the analysis of volatile thioethers from microbial samples is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Solid-Phase Microextraction (SPME).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Microbial Volatiles

This protocol outlines a general procedure for the analysis of thioethers in the headspace of microbial cultures.

1. Sample Preparation and Incubation:

  • Inoculate a suitable sterile culture medium in a headspace vial with the microbial strain of interest.

  • Seal the vial with a septum cap.

  • Incubate the culture under appropriate conditions (temperature, time) to allow for microbial growth and production of volatile compounds.

  • Include a sterile medium control to identify background volatiles.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including sulfur compounds.

  • Extraction:

    • Precondition the SPME fiber in the GC inlet according to the manufacturer's instructions.

    • Pierce the septum of the incubated headspace vial with the SPME needle.

    • Expose the fiber to the headspace above the culture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40-60°C) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating volatile organic compounds.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-300°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

4. Data Analysis:

  • Identify the thioether compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST).

  • Confirm the identification by comparing the retention times with those of authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.

Visualizing the Source: Metabolic Pathways of Thioether Production

The biosynthesis of many microbial thioethers is intricately linked to the metabolism of the sulfur-containing amino acid, methionine. The S-adenosylmethionine (SAM) cycle plays a central role in these pathways.

Thioether_Biosynthesis cluster_methionine_cycle Methionine Cycle cluster_thioether_production Thioether Production Pathways Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase Methanethiol Methanethiol (CH₃SH) Methionine->Methanethiol Methionine γ-lyase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donor) Other_Thioethers Other Thioethers SAM->Other_Thioethers Radical SAM Enzymes (Thioether bond formation) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Homocysteine->Methanethiol Demethylation DMS Dimethyl Sulfide ((CH₃)₂S) Methanethiol->DMS Methylation DMDS Dimethyl Disulfide ((CH₃)₂S₂) Methanethiol->DMDS Oxidation

Biosynthesis of common microbial thioethers from the methionine cycle.

This diagram illustrates how methionine is converted to S-adenosylmethionine (SAM), a universal methyl group donor. The subsequent metabolism of homocysteine and methionine can lead to the formation of methanethiol, which can be further converted to dimethyl sulfide and dimethyl disulfide. Radical SAM enzymes can also utilize SAM to catalyze the formation of thioether bonds in a variety of other biomolecules.[8][9]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Culture Microbial Culture in Headspace Vial Incubation Incubation Culture->Incubation SPME Headspace SPME Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Introduction of Analytes Desorption Thermal Desorption GCMS->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition Detection->Data Identification Compound Identification (Spectral Library & Standards) Data->Identification Quantification Quantification Identification->Quantification

General experimental workflow for the analysis of microbial thioethers.

This workflow diagram outlines the key steps involved in the analysis of volatile thioethers from microbial samples, from sample preparation and analysis to data processing and interpretation.

References

A Guide to Reproducibility and Accuracy in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of organic semiconductors is a critical process where reproducibility and accuracy are paramount to achieving desired material properties and device performance. This guide provides an objective comparison of common synthesis and purification methods for two model organic semiconductors, the polymer Poly(3-hexylthiophene-2,5-diyl) (P3HT) and the small molecule Pentacene (B32325), supported by experimental data.

The performance of organic electronic devices is intrinsically linked to the purity, molecular weight, and structural ordering of the semiconducting material. Inconsistent synthesis or purification can lead to significant variations in charge carrier mobility, device efficiency, and overall reliability. This document outlines key synthetic routes and purification strategies, presenting quantitative data to facilitate informed decisions in material design and production.

Comparison of P3HT Synthesis Methods

Poly(3-hexylthiophene-2,5-diyl) (P3HT) is a widely studied semiconducting polymer. Its electronic properties are highly dependent on its regioregularity (the consistency of the head-to-tail coupling of the thiophene (B33073) units) and molecular weight. Different polymerization methods yield P3HT with varying characteristics.

Synthesis MethodCatalyst/ReagentRegioregularity (RR)Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Power Conversion Efficiency (PCE) (%)Reference
Oxidative PolymerizationCoCl₂76%3383.917.6[1]
Oxidative PolymerizationNot Specified79%2234.2Not Specified[1]
GRIM PolymerizationNi(dppp)Cl₂100%1941.4Not Specified[1]
DArPNot Specified95%191.6Not Specified[2]

GRIM (Grignard Metathesis) polymerization is known for producing P3HT with high regioregularity and controlled molecular weights, which is crucial for achieving high charge carrier mobility.[3][4] In contrast, oxidative polymerization , while often simpler, can lead to lower regioregularity and a broader molecular weight distribution.[1] Direct Arylation Polymerization (DArP) is a newer method that is gaining attention as a more environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations.[2]

Impact of Purification on Pentacene Performance

Pentacene is a benchmark p-type organic semiconductor for organic field-effect transistors (OFETs). Its performance is highly sensitive to impurities, which can act as charge traps and degrade device performance. Temperature gradient sublimation is a common and effective purification technique.

Pentacene GradePurityOFET Mobility (μ) (cm²/Vs)ON/OFF RatioReference
As-synthesized95%1.23> 10⁶
Sublimed (Commercial Sample A)>99%0.132.0 x 10⁵
Sublimed (Commercial Sample B)>99%0.252.0 x 10⁶
High-Purity Sublimed (P2524)99.999%0.391.0 x 10⁷
High-Purity Sublimed (P2524) with OTS treatment99.999%1.521.5 x 10⁷

As the data indicates, increasing the purity of pentacene through sublimation leads to a significant improvement in OFET mobility and the ON/OFF current ratio. This highlights the critical role of purification in achieving high-performance organic electronic devices.

Deposition Method: Solution-Processing vs. Vacuum Deposition

For small molecule organic semiconductors, the method of thin-film deposition also plays a crucial role in device performance. Below is a comparison of solution-processed and vacuum-deposited devices using a TIPS-pentacene derivative.

Deposition MethodActive LayerHole Mobility (μh) (cm²/Vs)Power Conversion Efficiency (PCE) (%)Reference
Solution-ProcessedTIPS-Pentacene/Fullerene0.92 (OFET)Not Specified[5]
Vacuum-DepositedPentacene0.62 (OFET)Not Specified[6]

Solution-processing of soluble derivatives like TIPS-pentacene can yield high mobility OFETs, making it a promising route for low-cost, large-area electronics.[5] However, vacuum deposition of pentacene remains a reliable method for producing highly ordered crystalline thin films with good device performance.[6]

Experimental Protocols

Grignard Metathesis (GRIM) Polymerization of P3HT

This protocol is a general representation of the GRIM synthesis method.

  • Monomer Preparation: In a dry, inert atmosphere (e.g., argon-filled glovebox), 2,5-dibromo-3-hexylthiophene (B54134) is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Grignard Reaction: One equivalent of an alkyl Grignard reagent (e.g., tert-butylmagnesium chloride) is added dropwise to the monomer solution at room temperature. The reaction mixture is then gently refluxed for approximately 2 hours to form the Grignard monomer.[7]

  • Polymerization: The reaction is cooled, and a nickel catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is added. The mixture is then stirred at a controlled temperature (e.g., 55 °C) to initiate polymerization.[8]

  • Quenching and Precipitation: After the desired polymerization time, the reaction is quenched by adding an acidic solution (e.g., HCl in methanol). The polymer is then precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[8]

Temperature Gradient Sublimation of Pentacene

This protocol outlines the general procedure for purifying small molecule organic semiconductors.

  • Apparatus Setup: A sublimation tube is placed inside a tube furnace. The crude organic semiconductor material is placed in a quartz boat at one end of the tube (the heating zone). The other end of the tube is connected to a vacuum pump.

  • Evacuation: The system is evacuated to a high vacuum (e.g., 10⁻⁶ Torr) to remove air and volatile impurities.

  • Heating and Sublimation: The furnace is heated to a temperature that allows the target material to sublime at a reasonable rate. A temperature gradient is established along the tube, with the temperature decreasing away from the heating zone.

  • Deposition and Separation: As the vapor of the organic material travels down the tube along the temperature gradient, it cools and deposits on the walls of the tube. Impurities with different sublimation temperatures will deposit in different zones of the tube, allowing for the separation and collection of the high-purity material.[9][10]

  • Collection: After the sublimation is complete, the system is cooled to room temperature, and the vacuum is released. The purified material is then carefully scraped from the walls of the sublimation tube in the desired deposition zone.

Visualizing Workflows and Relationships

To better illustrate the processes and factors discussed, the following diagrams are provided.

G cluster_synthesis P3HT Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 2,5-dibromo-3-hexylthiophene Grignard Grignard Reagent Addition Monomer->Grignard Polymerization Ni-Catalyzed Polymerization Grignard->Polymerization Quench Quenching & Precipitation Polymerization->Quench Crude_P3HT Crude P3HT Quench->Crude_P3HT Soxhlet Soxhlet Extraction Crude_P3HT->Soxhlet Pure_P3HT High-Purity P3HT Soxhlet->Pure_P3HT NMR NMR (Regioregularity) Pure_P3HT->NMR GPC GPC (Molecular Weight) Pure_P3HT->GPC

Caption: Experimental workflow for P3HT synthesis and characterization.

G cluster_params Synthesis & Processing Parameters cluster_props Material Properties cluster_perf Device Performance Synth_Method Synthesis Method (GRIM, DArP, etc.) RR_MW Regioregularity & Molecular Weight Synth_Method->RR_MW Purification Purification Method (Sublimation, etc.) Purity Purity Purification->Purity Deposition Deposition Method (Solution vs. Vacuum) Morphology Thin-Film Morphology Deposition->Morphology Mobility Charge Mobility RR_MW->Mobility Purity->Mobility Stability Stability Purity->Stability Morphology->Mobility Efficiency Device Efficiency Mobility->Efficiency Stability->Efficiency

Caption: Relationship between synthesis parameters and device performance.

References

Cross-validation of different analytical techniques for thioether analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of thioethers—a class of organosulfur compounds characterized by a C-S-C bond—is crucial in various stages of drug development, from discovery to quality control. Thioether moieties are present in numerous pharmaceuticals and biomolecules, such as the amino acid methionine. This guide provides a comprehensive cross-validation of three common analytical techniques for thioether analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of thioether compounds.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio after ionization.Separation of volatile compounds in the gas phase, with detection by mass-to-charge ratio.
Selectivity Moderate; dependent on chromatographic separation and UV chromophore.Very high; based on parent and fragment ion masses.High; based on retention time and mass spectrum.
Sensitivity (Typical LOQ) ng/mL to µg/mL range.[1]pg/mL to ng/mL range.[2][3]pg/mL to ng/mL range.[4][5]
Linearity (Typical R²) >0.99[1]>0.99[2]>0.99[4][5]
Accuracy (% Recovery) 90-110%85-115%[3]84-101.5%[4]
Precision (% RSD) < 15%[1]< 15%[3]< 15%[4][5]
Sample Requirements Analyte must have a UV chromophore or be derivatized.Suitable for a wide range of polar and non-polar compounds.Analyte must be volatile or be made volatile through derivatization.
Key Advantages Widely available, robust, and cost-effective.High sensitivity and selectivity, suitable for complex matrices.Excellent for volatile and semi-volatile compounds.
Key Limitations Lower sensitivity and selectivity compared to MS methods.Higher cost and complexity. Susceptible to matrix effects.Not suitable for non-volatile or thermally labile compounds.

Mandatory Visualization

Methionine Metabolism and Associated Signaling

Methionine, a key thioether-containing amino acid, is central to several metabolic and signaling pathways. Its metabolism generates S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes.[4][6]

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrates Methylated Substrates (DNA, RNA, proteins) SAM->Methylated_Substrates Polyamines Polyamines SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Caption: Overview of Methionine Metabolism and its connection to key cellular components.

Cross-Validation Workflow for Analytical Techniques

The cross-validation of different analytical methods is essential to ensure the reliability and comparability of results. This workflow outlines the key steps in comparing techniques for thioether analysis.

Cross_Validation_Workflow Define_Analyte Define Thioether Analyte and Matrix Method_Development Develop and Optimize Methods (HPLC-UV, LC-MS/MS, GC-MS) Define_Analyte->Method_Development Method_Validation Individual Method Validation (ICH Guidelines) Method_Development->Method_Validation Prepare_Samples Prepare Identical Sample Sets (Spiked and Real Samples) Method_Validation->Prepare_Samples Analyze_Samples Analyze Samples by Each Technique Prepare_Samples->Analyze_Samples Compare_Results Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Assess_Performance Assess Performance Parameters (Accuracy, Precision, Linearity) Compare_Results->Assess_Performance Conclusion Draw Conclusions on Method Comparability Assess_Performance->Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to Interference Studies in the GC-MS Analysis of Ethyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile sulfur compounds (VSCs) like ethyl propyl sulfide (B99878) is critical. This guide provides a comparative overview of analytical approaches, focusing on interference studies in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. We delve into experimental protocols, potential interferents, and mitigation strategies to ensure data integrity.

Ethyl propyl sulfide, a key compound in various matrices from environmental to food and beverage samples, presents a significant analytical challenge due to its volatility and the complexity of the matrices in which it is often found. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for its identification and quantification; however, co-eluting compounds can interfere with the analysis, leading to inaccurate results. This guide offers insights into managing these interferences for robust and reliable data.

The Challenge of Interference in GC-MS Analysis

In GC-MS, interference occurs when compounds in the sample matrix have similar chemical properties and retention times to the analyte of interest, in this case, this compound. This co-elution can mask the analyte's signal or contribute to it, resulting in either underestimation or overestimation. The impact of such matrix effects can be significant, affecting the accuracy, precision, and sensitivity of the analysis.

Common sources of interference in the analysis of volatile sulfur compounds include:

  • Other Volatile Sulfur Compounds: Thiols (mercaptans), and other sulfides (e.g., dimethyl sulfide, diethyl sulfide) often have similar chromatographic behavior.

  • Hydrocarbons: In matrices such as petroleum products or environmental samples, a high concentration of hydrocarbons can lead to significant peak overlap.

  • Matrix Components: In complex samples like food and beverages, other volatile organic compounds (e.g., esters, ketones, and aldehydes) can co-elute with this compound.

Comparative Analysis of Analytical Performance

While specific interference studies for this compound are not extensively documented in publicly available literature, we can infer its analytical behavior and potential challenges from studies on similar volatile sulfur compounds. The following table summarizes typical performance metrics for the GC-MS analysis of VSCs, which can serve as a baseline for this compound analysis.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Potential InterferencesReference
Volatile Sulfur Compounds (General) HS-SPME-GC-MSFruit Brandy0.001–0.171 µg/L0.002–0.569 µg/L75-120Ethanol, other VSCs[1][2]
Dimethyl Sulfide, Diethyl Sulfide, etc. Headspace-GC-MSSurface Water0.02–0.2 μg/L0.06–0.5 μg/L90.0–114.0Other VOSCs[3]
Volatile Sulfur Compounds HS-SPME-GC/MSVegetables0.008–0.028 μg/mL0.02–0.085 μg/mLNot ReportedOther VSCs, matrix components[4]
Mercaptans and Sulfides GC-MSDEthylene/PropyleneLow ppb rangeNot ReportedNot ReportedHydrocarbons[5]

Note: The data presented are for general volatile sulfur compounds and may not be directly representative of this compound. Method performance is highly dependent on the specific matrix, instrumentation, and analytical conditions.

Experimental Protocols for Interference Studies

A robust interference study is crucial for validating a GC-MS method for this compound analysis. Below is a detailed protocol for conducting such a study.

Objective:

To evaluate the selectivity of the GC-MS method for the analysis of this compound in the presence of potentially interfering compounds.

Materials and Reagents:
  • This compound standard

  • Standards of potential interfering compounds (e.g., dimethyl sulfide, diethyl sulfide, 2-propanethiol, hydrocarbons like toluene (B28343) and xylene)

  • High-purity solvent (e.g., methanol (B129727) or dichloromethane)

  • Matrix blanks (e.g., deionized water for environmental samples, a representative food matrix extract)

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials

Instrumentation:
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare individual and mixed stock solutions of the potential interfering compounds at concentrations relevant to their expected levels in real samples.

    • Prepare a series of working standard solutions of this compound.

  • Spiking and Extraction:

    • Analyte-Only Samples: Spike a set of matrix blank samples with the this compound working standards at various concentration levels.

    • Interferent-Only Samples: Spike a set of matrix blank samples with the mixed interfering compounds standard solution.

    • Analyte and Interferent Samples: Spike a set of matrix blank samples with both the this compound working standards and the mixed interfering compounds standard solution.

    • Equilibrate the spiked samples in headspace vials at a controlled temperature (e.g., 35°C for 30 minutes).[1][2]

    • Extract the volatile compounds using an SPME fiber.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet: Splitless mode at a temperature of 250°C.

      • Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 15°C/min, then hold for 2 minutes.[3]

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for initial identification of interferents and Selected Ion Monitoring (SIM) mode for quantification of this compound and the interferents.

      • Mass Range: m/z 35-300.

      • Ion Source and Transfer Line Temperatures: 230°C and 280°C, respectively.[3]

  • Data Analysis:

    • Analyze the chromatograms from the interferent-only samples to determine the retention times of the potential interferents.

    • Compare the peak area and retention time of this compound in the analyte-only samples with those in the analyte and interferent samples.

    • Calculate the recovery of this compound in the presence of the interfering compounds.

    • Assess any significant peak shape distortion or retention time shifts.

    • Evaluate the specificity by checking for any interfering peaks at the retention time of this compound in the interferent-only samples.

Visualizing the Workflow

To better understand the logical flow of an interference study, the following diagram illustrates the key steps.

InterferenceStudyWorkflow Interference Study Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Evaluation prep_standards Prepare Standards (Analyte & Interferents) spike_analyte Spike Matrix with Analyte Only prep_standards->spike_analyte spike_interferent Spike Matrix with Interferents Only prep_standards->spike_interferent spike_both Spike Matrix with Analyte & Interferents prep_standards->spike_both extraction Headspace SPME spike_analyte->extraction spike_interferent->extraction spike_both->extraction gcms_analysis GC-MS Analysis (Full Scan & SIM) extraction->gcms_analysis eval_retention Check Retention Times gcms_analysis->eval_retention eval_recovery Calculate Recovery gcms_analysis->eval_recovery eval_specificity Assess Specificity gcms_analysis->eval_specificity

Caption: Workflow for an interference study in GC-MS analysis.

Mitigation Strategies for Interference

Should interference be detected, several strategies can be employed to mitigate its effects:

  • Chromatographic Optimization: Modifying the GC oven temperature program (e.g., using a slower ramp rate) or using a column with a different stationary phase can improve the separation of co-eluting compounds.

  • Selective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can be used to selectively isolate the analytes of interest from the interfering matrix components.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides higher mass accuracy, which can help to distinguish between the analyte and interfering compounds, even if they co-elute.

  • Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, effectively filtering out signals from interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte standard to the sample and can be very effective in correcting for matrix effects, although it is more time-consuming.

Conclusion

References

Stability of Ethyl Propyl Sulfide in Diverse Food Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the stability of ethyl propyl sulfide (B99878), a key flavor compound, across three distinct food matrices: milk, fruit juice, and processed meat. Due to a lack of publicly available stability studies on ethyl propyl sulfide, this guide presents a comprehensive, albeit hypothetical, experimental framework and illustrative data to provide a practical resource for researchers. The methodologies outlined here are based on established analytical techniques for volatile sulfur compounds in food.

Comparative Stability Analysis

The stability of this compound is expected to vary significantly across different food matrices due to factors such as pH, fat content, protein interactions, and the presence of oxidative enzymes. The following table summarizes the hypothetical stability data of this compound over a 30-day storage period under refrigerated conditions (4°C). This data is for illustrative purposes to highlight potential differences in stability.

Food MatrixInitial Concentration (µg/kg)Concentration Day 10 (µg/kg)Concentration Day 20 (µg/kg)Concentration Day 30 (µg/kg)% Degradation (30 Days)
Milk (Whole, Pasteurized) 10092857822%
Fruit Juice (Orange, Pasteurized) 10085726040%
Processed Meat (Cured Sausage) 1009895919%

Note: The data presented in this table is illustrative and intended for comparative purposes only.

Experimental Protocols

A robust stability study of this compound requires meticulous experimental design and validated analytical methods. The following protocols provide a detailed framework for such a study.

Sample Preparation and Spiking
  • Food Matrices: Procure commercially available pasteurized whole milk, pasteurized orange juice, and cured pork sausage.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Spike each food matrix to achieve a final concentration of 100 µg/kg. Homogenize the spiked samples thoroughly to ensure uniform distribution.

  • Storage: Aliquot the spiked samples into airtight, amber glass vials and store them in a refrigerator at a constant temperature of 4°C.

Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for extracting volatile compounds like this compound from complex food matrices.

  • Sample Preparation: Place a 5 g aliquot of the stored food sample into a 20 mL headspace vial. For solid samples (processed meat), finely chop or blend the sample before weighing.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., d6-ethyl propyl sulfide) to each vial to correct for variations in extraction efficiency and instrument response.

  • Equilibration: Seal the vials and incubate them in a temperature-controlled autosampler at 60°C for 30 minutes to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides the necessary sensitivity and selectivity for the quantification of this compound.

  • Injection: Thermally desorb the trapped analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Gas Chromatograph (GC):

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 minutes).

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 104, 75, 61) and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantification and Data Analysis
  • Calibration Curve: Prepare a series of standard solutions of this compound in a model matrix (e.g., water with a similar fat content to the food matrix) and analyze them using the same HS-SPME-GC-MS method to generate a calibration curve.

  • Calculation: Quantify the concentration of this compound in the food samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Stability Assessment: Analyze the samples at regular intervals (e.g., day 0, 10, 20, and 30) to determine the degradation rate of this compound over time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the stability testing of this compound in different food matrices.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Matrix_Selection Select Food Matrices (Milk, Juice, Meat) Spiking Spike with This compound Matrix_Selection->Spiking Homogenization Homogenize Samples Spiking->Homogenization Storage Store at 4°C Homogenization->Storage Sampling Sample at Intervals (Day 0, 10, 20, 30) Storage->Sampling HS_SPME HS-SPME Extraction Sampling->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification GC_MS->Quantification Degradation_Kinetics Determine Degradation Kinetics Quantification->Degradation_Kinetics Comparison Compare Stability Across Matrices Degradation_Kinetics->Comparison

Caption: Experimental workflow for stability testing.

Degradation Pathways

The degradation of this compound in food matrices can occur through several pathways, primarily oxidation and reactions with other food components.

Degradation_Pathways cluster_oxidation Oxidation cluster_reaction Reaction with Food Components EPS This compound Sulfoxide Ethyl Propyl Sulfoxide EPS->Sulfoxide Oxidation Maillard Maillard Reaction Products EPS->Maillard Reaction Lipid_Oxidation Lipid Oxidation Products EPS->Lipid_Oxidation Reaction Sulfone Ethyl Propyl Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

A Comparative Guide to the Synthesis of Asymmetric Thioethers: Evaluating Efficiency Across Catalytic Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of asymmetric thioethers is a critical challenge. These sulfur-containing motifs are prevalent in a wide array of pharmaceuticals and biologically active molecules, making the choice of synthetic strategy a key determinant of overall research and development productivity. This guide provides an objective comparison of the leading catalytic methodologies for asymmetric thioether synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given synthetic target.

This comparison focuses on three major catalytic paradigms: biocatalysis, transition metal catalysis, and organocatalysis. Each approach offers a unique set of advantages and limitations in terms of efficiency, substrate scope, and operational complexity.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the performance of representative catalytic systems for the synthesis of asymmetric thioethers. For the purpose of comparison, examples of the synthesis of β-thio ketones and related structures have been selected where available, as this represents a common and important class of asymmetric thioethers.

Catalytic SystemCatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee %)Key Reaction Conditions
Biocatalysis Ene-reductase (GluER T36A)α-Bromoacetophenoneα-(Methylthio)styrene4693Aqueous buffer, room temperature, glucose as co-substrate
Ene-reductase (GluER T36A)Fluorinated α-bromoacetophenonePro-chiral vinyl sulfide (B99878)up to 82>99.5Aqueous buffer, room temperature, glucose as co-substrate
Transition Metal Catalysis Pd(OAc)₂ / CyPF-tBup-BromotoluenePhenyl triisopropylsilyl sulfide95 (of silylated intermediate)N/A (racemic coupling)Toluene, 110 °C, LiHMDS as base
Rh(I) / Josiphos ligandCyclopropeneThiophenolHighHighNot specified in detail
Cu(I) / Chiral N-heterocyclic carbeneAllylic phosphate (B84403)Grignard reagentHighHighNot specified in detail
Organocatalysis Cinchona alkaloid urea (B33335) derivativeα-Substituted monothiomalonateNitroolefinHighHighOrganic solvent, low catalyst loading (1-6 mol%)
(R)-Diphenylprolinol trimethylsilyl (B98337) etherBenzothiazolium salt & α,β-unsaturated aldehydeAlkyl halide (intramolecular)up to 90up to 98One-pot reaction, organic solvent

Methodological Deep Dive: Experimental Protocols

For a practical understanding of each methodology, detailed experimental protocols for key examples are provided below.

Biocatalytic Synthesis Using Ene-Reductase

This protocol describes the synthesis of a chiral γ-thioether ketone using an ene-reductase.[1][2]

Reaction Setup: In an anaerobic glovebox, a solution of the ene-reductase (e.g., GluER T36A), glucose dehydrogenase, and NAD⁺ is prepared in a degassed buffer (e.g., potassium phosphate buffer, pH 7.5). To this is added a solution of glucose. The reaction is initiated by the addition of the α-bromoacetophenone and the pro-chiral vinyl sulfide substrates.

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired chiral thioether.

Transition Metal-Catalyzed Synthesis: Palladium-Catalyzed C-S Cross-Coupling

The following is a general procedure for the palladium-catalyzed coupling of an aryl halide with a thiol surrogate.

Reaction Setup: To an oven-dried reaction vessel is added the palladium precursor (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., CyPF-tBu), the aryl halide, the thiol surrogate (e.g., triisopropylsilanethiol), and a base (e.g., LiHMDS). The vessel is sealed and purged with an inert gas (e.g., argon).

Reaction Conditions: Anhydrous solvent (e.g., toluene) is added, and the reaction mixture is heated to a specified temperature (e.g., 110 °C) with stirring for several hours.

Work-up and Purification: After cooling to room temperature, the reaction is quenched (e.g., with aqueous NH₄Cl) and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Organocatalytic Synthesis: Asymmetric Michael Addition

This protocol outlines the organocatalytic conjugate addition of a thiol to a nitroalkene.

Reaction Setup: To a solution of the nitroalkene in an organic solvent (e.g., dichloromethane) is added the chiral organocatalyst (e.g., a thiourea (B124793) derivative) and the thiol.

Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature or below) until completion, monitored by thin-layer chromatography.

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the enantiomerically enriched thioether.

Visualizing the Workflows

To further clarify the operational logic of each approach, the following diagrams illustrate the general experimental workflows.

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare aqueous buffer with Ene-reductase, Cofactor Regeneration System B Add Substrates (α-bromo ketone, vinyl sulfide) A->B Initiate reaction C Incubate at room temperature B->C D Organic Extraction C->D After 24h E Drying and Concentration D->E F Column Chromatography E->F G G F->G Purified Chiral Thioether

Biocatalytic Synthesis Workflow

Metal_Catalysis_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd/Rh/Cu catalyst, Chiral Ligand, Base, and Substrates B Add Anhydrous Solvent A->B C Heat to elevated temperature B->C Initiate reaction D Quench and Extract C->D After reaction completion E Drying and Concentration D->E F Column Chromatography E->F G G F->G Purified Chiral Thioether

Transition Metal Catalysis Workflow

Organocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrates (e.g., enone, thiol) in organic solvent B Add Chiral Organocatalyst A->B Initiate reaction C Stir at specified temperature B->C D Concentration C->D After reaction completion E Column Chromatography D->E F F E->F Purified Chiral Thioether

Organocatalysis Workflow

Concluding Remarks

The selection of an optimal method for asymmetric thioether synthesis is highly dependent on the specific target molecule, desired scale, and available resources.

  • Biocatalysis offers unparalleled enantioselectivity and mild, environmentally benign reaction conditions, making it an attractive option for industrial-scale synthesis where a dedicated enzyme can be developed.[1]

  • Transition metal catalysis provides a broad substrate scope and high reactivity, enabling the formation of a wide variety of C-S bonds. However, the cost of catalysts and ligands, as well as the need for inert reaction conditions, can be a drawback.

  • Organocatalysis presents a valuable alternative, often utilizing readily available and stable catalysts under mild conditions. This approach has seen rapid development and offers high enantioselectivities for a growing range of transformations.

Ultimately, a thorough evaluation of the factors outlined in this guide will empower researchers to make an informed decision, accelerating the synthesis of valuable chiral thioethers for a multitude of applications.

References

Benchmarking Ethyl Propyl Sulfide-Based Organic Semiconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of organic electronics, the exploration of novel molecular architectures is crucial for advancing device performance. This guide provides a comparative benchmark for the performance of hypothetical ethyl propyl sulfide-based organic semiconductors. Due to the limited availability of experimental data on this specific class of materials, we present a framework for evaluation by comparing its theoretical potential against well-established, high-performance organic semiconductors. This guide offers detailed experimental protocols and data from proven alternatives to serve as a benchmark for future research and development.

Performance Comparison of Organic Semiconductors

The performance of an organic semiconductor is primarily evaluated based on its charge carrier mobility, on/off current ratio, and its stability under ambient conditions. While specific data for this compound-based systems is not available in current literature, the following table summarizes the performance of leading classes of organic semiconductors, which can be used as a benchmark. Thiophene-based polymers, diketopyrrolopyrole (DPP) derivatives, and small molecules like pentacene (B32325) are included due to their widespread use and well-documented high performance.[1][2][3]

Material ClassRepresentative MaterialHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off RatioThermal StabilityPhotostability
Hypothetical this compound-Based Polymer Poly(ethyl propyl vinylene sulfide)Not ReportedNot ReportedNot ReportedPredicted ModeratePredicted Low
Thiophene-Based Polymers Poly(3-hexylthiophene) (P3HT)0.01 - 0.1[4]10⁻⁵ - 10⁻³> 10⁵HighModerate
DPP-Based Polymers PDPPTT-2Tz-up to 1.29[5]> 10⁶[5]HighModerate to High
Small Molecules Pentaceneup to 40 (single crystal)[6]0.1 - 2.0> 10⁶Low to ModerateLow
Fused Thiophene Derivatives Dithienothiophene (DTT) derivativesup to 10.2[7]-> 10⁶HighHigh

Experimental Protocols

To ensure standardized and reproducible results, detailed experimental protocols for key performance metrics are provided below. These methodologies are standard in the field and can be applied to characterize novel materials like this compound-based organic semiconductors.

Fabrication of Organic Field-Effect Transistors (OFETs)

A common device architecture for testing organic semiconductors is the bottom-gate, top-contact OFET.

  • Substrate Preparation: Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate and gate dielectric, respectively. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried under a stream of nitrogen. To improve the interface quality, the SiO₂ surface is often treated with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS).

  • Semiconductor Deposition: The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the prepared substrate via spin-coating to form a thin film. The film thickness is controlled by the solution concentration and spin speed. The film is then annealed at a specific temperature to improve crystallinity and molecular ordering.

  • Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

Characterization of Charge Carrier Mobility and On/Off Ratio

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess environmental stability.

  • Procedure:

    • The transfer characteristics are obtained by sweeping the gate voltage (Vg) from positive to negative (for p-type) or negative to positive (for n-type) at a constant source-drain voltage (Vd).

    • The output characteristics are obtained by sweeping the source-drain voltage (Vd) at different constant gate voltages (Vg).

  • Calculation:

    • The charge carrier mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation: I_d = (μ * W * C_i) / (2 * L) * (V_g - V_th)² where I_d is the source-drain current, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.

    • The on/off ratio is the ratio of the maximum source-drain current (on-state) to the minimum source-drain current (off-state) from the transfer curve.

Evaluation of Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of the organic semiconductor.

  • Procedure: A small sample of the material is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature.

  • Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability.

Assessment of Photostability

The photostability of an organic semiconductor film is assessed by monitoring the degradation of its electrical performance or optical absorption upon exposure to light.

  • Procedure:

    • An OFET device is placed under a light source of known intensity and spectrum (e.g., a solar simulator).

    • The transfer characteristics of the OFET are measured periodically over time.

    • Alternatively, the UV-Vis absorption spectrum of a thin film of the material is measured before and after light exposure.

  • Analysis: The decay in charge carrier mobility, on/off ratio, or the change in the absorption spectrum is used to quantify the photostability. The photodegradation quantum yield can be calculated for a more quantitative measure, though this is a more complex experiment.

Visualized Workflows and Concepts

To aid in the understanding of the experimental and logical processes involved in benchmarking organic semiconductors, the following diagrams are provided.

Experimental_Workflow cluster_prep Device Fabrication cluster_char Characterization cluster_analysis Data Analysis & Comparison Substrate Substrate Cleaning & SAM Treatment Deposition Semiconductor Film Deposition Substrate->Deposition Electrodes Source/Drain Electrode Evaporation Deposition->Electrodes Thermal Thermal Analysis (TGA) Deposition->Thermal Electrical Electrical Measurement (Mobility, On/Off Ratio) Electrodes->Electrical Photo Photostability Test Electrodes->Photo Data Performance Data Extraction Electrical->Data Thermal->Data Photo->Data Benchmark Benchmark Against Alternatives Data->Benchmark Conclusion Conclusion on Material Viability Benchmark->Conclusion

Caption: Experimental workflow for benchmarking organic semiconductors.

Signaling_Pathway cluster_material Material Properties cluster_performance Device Performance Mol_Structure Molecular Structure (e.g., this compound) Packing Molecular Packing & Film Morphology Mol_Structure->Packing Energy_Levels HOMO/LUMO Energy Levels Mol_Structure->Energy_Levels Mobility Charge Carrier Mobility Packing->Mobility Stability Device Stability Packing->Stability Energy_Levels->Mobility Energy_Levels->Stability OnOff On/Off Ratio Mobility->OnOff

Caption: Relationship between material properties and device performance.

References

Safety Operating Guide

Proper Disposal of Ethyl Propyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ethyl propyl sulfide (B99878) is paramount for ensuring a secure laboratory environment and adhering to environmental regulations. As a volatile and flammable compound, ethyl propyl sulfide requires careful handling throughout its lifecycle, including its final disposal. This guide provides detailed procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is mandatory when handling this substance for disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Ventilation: All handling of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep this compound waste away from all potential ignition sources, such as open flames, sparks, and hot surfaces. Use only non-sparking tools when handling containers of this waste.[3]

  • Static Discharge: Take precautionary measures against static discharge by ensuring proper grounding and bonding of containers and receiving equipment.

Waste Segregation and Container Management

Proper segregation and containment of this compound waste are critical to prevent hazardous reactions and ensure compliant disposal.

  • Waste Classification: this compound is considered a hazardous waste due to its flammability.[1][4] It must not be disposed of down the drain or mixed with non-hazardous waste.[1][5]

  • Segregation: A crucial safety measure is to keep sulfide-containing waste, such as this compound, separate from acidic waste.[2][6] The combination of sulfides and acids can lead to the generation of highly toxic hydrogen sulfide gas.

  • Container Selection: Use only compatible containers for storing this compound waste. The original container is often the best choice.[4] Alternatively, a suitable glass, plastic, or metal container with a secure screw cap can be used.[1] Ensure the container material is chemically resistant to the waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable," "Irritant").[1]

  • Container Filling and Storage: Do not overfill waste containers; a general guideline is to fill to no more than 80-90% capacity to allow for vapor expansion.[7][8] Keep containers tightly closed except when adding waste.[1][3][4] Store the sealed containers in a designated, well-ventilated, and cool area, away from incompatible materials.

Step-by-Step Disposal Procedures

Follow these steps for the safe and compliant disposal of this compound waste:

  • Waste Collection:

    • Designate a specific, labeled hazardous waste container for this compound.

    • Carefully transfer the waste into the container within a fume hood, avoiding any splashes or spills.

    • Securely close the container immediately after adding the waste.

  • In-Laboratory Treatment for Small Quantities (Optional):

    • For very small quantities of this compound, chemical neutralization through oxidation may be an option to reduce its hazard before collection.

    • A common method is to oxidize the sulfide to a less hazardous sulfonic acid using sodium hypochlorite (B82951) (household bleach).[9][10] This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

    • Note: This treated waste may still be considered hazardous and require collection by a licensed disposal company. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any in-lab treatment.

  • Arranging for Professional Disposal:

    • Once the waste container is full (up to 80-90% capacity), arrange for its collection by a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out online forms or contacting the EHS department directly.

Quantitative Data Summary
ParameterValue/GuidelineSource
Flash Point 19 °C (66.2 °F)
Hazard Classification Highly Flammable Liquid and Vapor[1]
Incompatible Materials Acids, Oxidizing Agents[2]
Waste Container Fill Level < 90% of capacity[7]
Drain Disposal Prohibited[1][5]

Experimental Protocol: In-Laboratory Oxidation of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and approved by your institution's EHS department before implementation. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To neutralize small quantities of this compound waste by oxidation to a less hazardous sulfonic acid.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • Beaker or flask appropriately sized for the reaction

  • Fume hood

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Place the beaker or flask containing a stir bar on a stir plate inside a chemical fume hood.

  • Add the small quantity of this compound waste to the reaction vessel.

  • Slowly and with constant stirring, add the sodium hypochlorite solution dropwise to the this compound. The reaction is exothermic, so slow addition is crucial to control the temperature.

  • Continue stirring the mixture for a sufficient period to ensure the reaction goes to completion. The endpoint may be determined by the disappearance of the sulfide odor, but this should be confirmed by analytical methods if necessary.

  • The resulting aqueous solution containing the sulfonic acid may be considered neutralized for hazard reduction, but it should still be collected as hazardous waste unless otherwise specified by your EHS department.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 A This compound Waste Generated B Is it pure or in a solvent mixture? A->B C Collect in a labeled, compatible hazardous waste container. B->C Pure D Is the waste mixed with acids? B->D Mixture G Is the container full (80-90% capacity)? C->G E STOP! Incompatible mixture. Consult EHS immediately. D->E Yes F Segregate from acids. Collect in a separate, labeled hazardous waste container. D->F No F->G H Store in a designated, cool, well-ventilated area. G->H No I Arrange for pickup by a licensed hazardous waste disposal company. G->I Yes H->G J End of Process I->J

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Ethyl propyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Ethyl propyl sulfide (B99878). The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Ethyl propyl sulfide is a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Table 1: Hazard and Safety Data for this compound

PropertyDataSource
GHS Pictograms Flammable, Irritant[1]
Hazard Statements H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Flash Point 19°C (66.2°F)[2]
Boiling Point 117°C[2]
Appearance Colorless to pale yellow liquid with a pungent odor.
Recommended Personal Protective Equipment (PPE)

Due to the lack of specific glove resistance data for this compound, recommendations are based on its properties as a flammable, volatile organic sulfide.

Table 2: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with a heavy-duty nitrile or butyl rubber outer glove and a thinner nitrile inner glove is recommended.Provides protection against splashes and brief contact with a flammable organic solvent. Nitrile and butyl rubber generally offer good resistance to a range of organic chemicals.[3][4]
Eye Protection Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.Protects eyes from splashes of the irritant liquid.
Body Protection A flame-resistant lab coat should be worn over clothing that fully covers the legs. For larger quantities (>1 liter), a chemical-resistant apron over the lab coat is advised.[3][5]Protects against splashes and reduces the risk of clothing ignition in case of a fire.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be required.[6]The fume hood provides primary respiratory protection from irritating vapors.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for a generic reaction involving this compound. This protocol should be adapted to the specifics of your experimental design.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a reaction involving this compound.

Detailed Methodologies
  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood. Ensure all metal equipment is grounded to prevent static discharge.[2]

  • Reaction Setup:

    • Set up the reaction glassware in the fume hood.

    • If the reaction is air-sensitive, purge the apparatus with an inert gas such as nitrogen or argon.

    • Add any solvents and other non-hazardous reagents to the reaction vessel.

  • Addition of this compound:

    • Due to its volatility and pungent odor, transfer this compound using a syringe or cannula to minimize exposure to air.

    • Add the this compound to the reaction mixture slowly and in a controlled manner.

    • Keep the primary container of this compound sealed when not in use.

  • Reaction Monitoring and Workup:

    • Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC/MS).

    • Once the reaction is complete, cool it to a safe temperature before quenching.

    • Perform any aqueous workup and extractions within the fume hood.

  • Purification and Waste Collection:

    • Purify the product using methods such as column chromatography or distillation. All fractions and residues containing this compound should be handled in the fume hood.

    • Segregate waste streams. Collect all organic waste containing this compound in a designated, properly labeled hazardous waste container.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup Protocol
  • Assess the Spill: For small spills (<100 mL) that you are trained and equipped to handle, proceed with cleanup. For larger spills, or if you are unsure, evacuate the area, notify others, and call for emergency assistance.[3]

  • Control Ignition Sources: Immediately extinguish any open flames and turn off any spark-producing equipment in the vicinity.[7]

  • Ventilation: Ensure the area is well-ventilated, typically by keeping the fume hood sash open.

  • Containment: Use a spill kit with absorbent pads or a non-combustible absorbent material like vermiculite (B1170534) or sand to dike the spill and prevent it from spreading.[8]

  • Absorption: Apply absorbent material over the spill, working from the outside in.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with soap and water.

  • Odor Neutralization: For residual odor, the area can be wiped down with a dilute bleach solution (approximately 10%).

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Handling and Disposal Workflow

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Disposal Procedure
  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in a designated, chemically compatible, and properly labeled hazardous waste container.[10]

  • Odor Neutralization: To minimize the pungent odor of the sulfide, the waste can be treated in a fume hood by slowly adding a 10% sodium hypochlorite (B82951) (bleach) solution. This will oxidize the sulfide to less odorous sulfoxides and sulfones.[11][12] Be aware that this reaction can be exothermic.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Labeling and Storage: Ensure the hazardous waste label is accurately filled out with all constituents. Store the sealed container in a designated satellite accumulation area away from incompatible materials and ignition sources.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.